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  • Product: 2-(Dimethylamino)propanoic acid
  • CAS: 19701-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(Dimethylamino)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of 2-(dimethylamino)propanoic acid, also known as N,N-dimethylalanine. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(dimethylamino)propanoic acid, also known as N,N-dimethylalanine. Due to the limited availability of experimental data in public literature, this document combines computed data with available experimental findings for related isomers and derivatives to offer a thorough understanding of this compound.

Chemical and Physical Properties

2-(Dimethylamino)propanoic acid is a derivative of the amino acid alanine, where the two hydrogen atoms on the amine group have been replaced by methyl groups. This substitution significantly influences its chemical and physical properties.

General Information
IdentifierValue
IUPAC Name 2-(dimethylamino)propanoic acid
Synonyms N,N-Dimethylalanine, N,N-Dimethyl-α-alanine
CAS Number 19701-89-4 (racemic), 2812-31-9 (L-enantiomer), 157431-09-9 (D-enantiomer)
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Canonical SMILES CC(C(=O)O)N(C)C
InChI InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)
InChIKey QCYOIFVBYZNUNW-UHFFFAOYSA-N
Physicochemical Properties

Quantitative data for the physicochemical properties of 2-(dimethylamino)propanoic acid are summarized in the table below. It is important to note that much of the available data is computed, with experimental values being scarce.

PropertyValueData TypeSource
Melting Point 184 °CExperimental (for D-enantiomer)[1]
Boiling Point 179.9 ± 23.0 °C (at 760 Torr)Computed[1]
Water Solubility Freely soluble (258 g/L at 25 °C)Computed[1]
pKa (acidic) 2.19 (predicted)ComputedN/A
pKa (basic) 9.88 (predicted)ComputedN/A
LogP -1.3 (predicted)ComputedN/A
Density 1.033 ± 0.06 g/cm³ (at 20 °C)Computed[1]
Flash Point 62.6 ± 22.6 °CComputed[1]

Note: The experimental melting point is reported for the D-enantiomer. It is anticipated that the L-enantiomer and the racemic mixture will have similar melting points. The pKa and LogP values are estimations from chemical simulation software and should be confirmed experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(dimethylamino)propanoic acid are provided below.

Synthesis of N,N-Dimethyl-L-alanine

A common method for the synthesis of N,N-dimethyl-L-alanine is through the reductive methylation of L-alanine.

Materials:

  • L-alanine

  • Formaldehyde (37 wt. % in H₂O)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • 1N Hydrochloric Acid (HCl)

  • Diatomaceous earth (Celite)

  • Hydrogen gas

Procedure:

  • A mixture of L-alanine (e.g., 2.5 g, 28 mmol), formaldehyde (8.4 g), 1N HCl (30 mL), and 10% Pd/C (500 mg) in methanol (30 mL) is prepared in a suitable reaction vessel.

  • The vessel is subjected to a hydrogen atmosphere (e.g., 50 psi).

  • The reaction mixture is stirred vigorously for approximately 5 hours.

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The filtrate is concentrated under vacuum to yield an oily salt of (S)-2-(dimethylamino)propanoic acid.

  • The product can be solidified upon standing under vacuum.[2]

Logical Flow of Synthesis:

Synthesis_Flow L_Alanine L-Alanine Reaction Reductive Amination (H₂, Pd/C, MeOH, HCl) L_Alanine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Filtration Filtration (Removal of Pd/C) Reaction->Filtration Concentration Concentration (Vacuum) Filtration->Concentration Product N,N-Dimethyl-L-alanine Concentration->Product Analytical_Workflow Sample Sample containing 2-(Dimethylamino)propanoic acid Extraction Sample Preparation (e.g., Extraction, Dilution) Sample->Extraction Separation Chromatographic Separation (e.g., HPLC, GC) Extraction->Separation Detection Detection (e.g., MS, UV) Separation->Detection Identification Structural Confirmation (NMR, IR) Separation->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylalanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylalanine, a methylated amino acid of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylalanine, a methylated amino acid of interest in various scientific disciplines, including drug development and peptide chemistry. This document details established synthetic protocols and provides key characterization data to facilitate its preparation and verification.

Introduction

N,N-Dimethylalanine is a derivative of the amino acid alanine where the two hydrogen atoms of the amino group have been replaced by methyl groups. This modification can significantly alter the physicochemical properties of the parent amino acid, influencing its use in the synthesis of peptides and other bioactive molecules. Accurate and reproducible methods for its synthesis and thorough characterization are essential for its application in research and development.

Synthesis of N,N-Dimethylalanine

The synthesis of N,N-Dimethylalanine is most commonly achieved through reductive amination of L-alanine. Two prevalent methods are the Eschweiler-Clarke reaction and reductive amination using a reducing agent such as sodium borohydride or catalytic hydrogenation.

Method 1: Reductive Amination via Catalytic Hydrogenation

This method involves the reaction of L-alanine with formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

A mixture of L-alanine (2.5 g, 28 mmol), 37 wt. % aqueous formaldehyde (8.4 g), 1N HCl (30 mL), and 10% Pd/C (500 mg) in methanol (30 mL) is prepared. This mixture is then stirred under a hydrogen atmosphere (50 psi) for 5 hours. Following the reaction, the mixture is filtered through diatomaceous earth (e.g., Celite®), and the filtrate is concentrated under reduced pressure. This procedure yields the hydrochloride salt of N,N-Dimethylalanine as an oil, which solidifies upon standing under vacuum. The product can be used in subsequent steps without further purification.[1]

Logical Workflow for Reductive Amination via Catalytic Hydrogenation:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A L-Alanine F Combine Reactants A->F B Formaldehyde (37% aq.) B->F C Methanol C->F D 10% Pd/C D->F E 1N HCl E->F G Stir under H2 (50 psi) for 5 hours F->G H Filter through Celite® G->H I Concentrate Filtrate (in vacuo) H->I J N,N-Dimethylalanine (HCl salt) I->J

Catalytic hydrogenation workflow for N,N-Dimethylalanine synthesis.

Method 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of amines using excess formic acid and formaldehyde. This one-pot reaction is known for its efficiency in producing tertiary amines without the formation of quaternary ammonium salts.[1] While a detailed specific protocol for N,N-dimethylalanine was not found in the immediate search, the general principle involves heating the amino acid with formaldehyde and formic acid.

General Reaction Scheme:

Alanine reacts with formaldehyde to form an intermediate imine, which is subsequently reduced by formic acid to the monomethylated product. This process repeats to yield the dimethylated product. The loss of carbon dioxide from formic acid drives the reaction to completion.[1]

Diagram of the Eschweiler-Clarke Reaction Pathway:

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product alanine Alanine (Primary Amine) iminium1 Iminium Ion alanine->iminium1 + Formaldehyde formaldehyde Formaldehyde formic_acid Formic Acid n_methyl N-Methylalanine (Secondary Amine) iminium1->n_methyl + Formic Acid - CO2 iminium2 Iminium Ion n_methyl->iminium2 + Formaldehyde dimethylalanine N,N-Dimethylalanine (Tertiary Amine) iminium2->dimethylalanine + Formic Acid - CO2

General pathway of the Eschweiler-Clarke reaction for N,N-dimethylation.

Physicochemical and Spectroscopic Characterization

Accurate characterization of N,N-Dimethylalanine is crucial for confirming its identity and purity. The following tables summarize key physicochemical and spectroscopic data.

Physicochemical Properties
PropertyValue
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol [2]
Melting Point184-185 °C[1]
Boiling Point179.9 °C at 760 mmHg[1]
IUPAC Name(2S)-2-(dimethylamino)propanoic acid[2]
Spectroscopic Data

¹H NMR Spectroscopy

ProtonChemical Shift (δ) in DMSO-d6MultiplicityCoupling Constant (J)
-COOH~12.1 ppmbroad singlet-
α-CH4.06 ppmquartet7.4 Hz
N(CH₃)₂2.76 ppmsinglet-
β-CH₃1.46 ppmdoublet7.3 Hz
[Source: ChemicalBook, 2025][3]

¹³C NMR Spectroscopy

CarbonExpected Chemical Shift (δ) Range
C=O170 - 180 ppm
C-2 (α-carbon)55 - 65 ppm
N-CH₃30 - 35 ppm
C-3 (β-carbon)15 - 20 ppm
[Source: BenchChem, 2025]

Infrared (IR) Spectroscopy

Functional GroupCharacteristic Absorption Bands (cm⁻¹)
O-H stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H stretch2850 - 3000
C=O stretch (Carboxylic Acid)1700 - 1725
[Source: BenchChem, 2025]

Mass Spectrometry

The mass spectrum of N,N-Dimethylalanine would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the alkyl chain. The addition of two methyl groups to alanine results in a mass increase of 28.0313 Da compared to the parent amino acid.[4]

Conclusion

This technical guide provides essential information for the synthesis and characterization of N,N-Dimethylalanine. The detailed experimental protocol for reductive amination via catalytic hydrogenation offers a reliable method for its preparation. The summarized physicochemical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. Further investigation into optimizing the Eschweiler-Clarke reaction for this specific amino acid could provide an alternative and efficient synthetic route.

References

Foundational

(R)-2-(Dimethylamino)propanoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of (R)-2-(Dimethylamino)propanoic Acid as a Chiral Building Block. For: Researchers, Scientists, and Drug Development Professionals. (R)-2-(D...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of (R)-2-(Dimethylamino)propanoic Acid as a Chiral Building Block.

For: Researchers, Scientists, and Drug Development Professionals.

(R)-2-(Dimethylamino)propanoic acid, also known as (R)-N,N-Dimethylalanine, is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable component in the asymmetric synthesis of complex biologically active molecules, where precise control of chirality is crucial for therapeutic efficacy and safety.[1] This technical guide provides a detailed overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Core Chemical and Physical Properties

(R)-2-(Dimethylamino)propanoic acid is a derivative of the naturally occurring amino acid (R)-alanine (D-alanine), with two methyl groups on the amine nitrogen. This modification imparts unique properties, such as increased steric bulk and the inability to form peptide bonds in the traditional manner, making it a useful tool in the design of peptidomimetics and other complex molecular architectures.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[2]
Molecular Weight 117.15 g/mol [2]
CAS Number 157431-09-9[1]
Appearance Solid-
Storage 2-8°C, dry[2]

Synthesis of (R)-2-(Dimethylamino)propanoic Acid

The most common and effective method for the synthesis of (R)-2-(Dimethylamino)propanoic acid is the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary amine.[3][4] This method is particularly advantageous as it typically proceeds without racemization of the chiral center.[4]

Experimental Protocol: Eschweiler-Clarke Methylation of (R)-Alanine

This protocol describes the synthesis of (R)-2-(Dimethylamino)propanoic acid from (R)-alanine.

Reaction Scheme:

G R_Alanine (R)-Alanine Product (R)-2-(Dimethylamino)propanoic acid R_Alanine->Product Eschweiler-Clarke Reaction Reagents HCOOH, CH₂O Reagents->Product

Figure 1: Synthesis of (R)-2-(Dimethylamino)propanoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Alanine89.0910.0 g0.112
Formic Acid (98%)46.0325.8 mL0.672
Formaldehyde (37% aq. soln.)30.0320.2 mL0.246

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (R)-alanine (10.0 g, 0.112 mol).

  • Add formic acid (25.8 mL, 0.672 mol) and a 37% aqueous solution of formaldehyde (20.2 mL, 0.246 mol).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess formic acid and water under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure (R)-2-(Dimethylamino)propanoic acid.

Expected Yield and Purity:

ParameterValue
Yield >80%
Enantiomeric Excess (ee) >99%

Applications in Pharmaceutical Synthesis

(R)-2-(Dimethylamino)propanoic acid and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents, including local anesthetics and central nervous system agents.[1] A notable application of a structurally related N-methylated amino acid is in the synthesis of the immunosuppressant drug Cyclosporine A, which contains the unique non-proteinogenic amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt). The synthesis of MeBmt showcases the importance of chiral N-methylated amino acid precursors.

Workflow for the Application in Complex Molecule Synthesis

The general workflow involves the use of the chiral building block in a multi-step synthesis to construct a key intermediate with the desired stereochemistry, which is then elaborated to the final active pharmaceutical ingredient (API).

G Start (R)-2-(Dimethylamino)propanoic acid (Chiral Building Block) Step1 Chemical Modification Start->Step1 Intermediate Chiral Intermediate Step1->Intermediate Step2 Coupling/Further Synthesis Intermediate->Step2 API Active Pharmaceutical Ingredient (API) Step2->API

Figure 2: General workflow for utilizing the chiral building block.

(R)-2-(Dimethylamino)propanoic Acid Derivatives as Chiral Ligands

Derivatives of (R)-2-(Dimethylamino)propanoic acid, particularly the corresponding amino alcohol, can be used to synthesize chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand from (2R)-1-(Dimethylamino)propan-2-ol

(2R)-1-(Dimethylamino)propan-2-ol can be readily synthesized by the reduction of (R)-2-(Dimethylamino)propanoic acid.

Reaction Scheme:

G Amino_alcohol (2R)-1-(Dimethylamino)propan-2-ol Ligand Chiral Phosphine Ligand Amino_alcohol->Ligand Reaction Reagent Chlorodiphenylphosphine Reagent->Ligand

Figure 3: Synthesis of a chiral phosphine ligand.

Materials:

ReagentMolar Mass ( g/mol )
(2R)-1-(Dimethylamino)propan-2-ol103.16
Chlorodiphenylphosphine220.65
Triethylamine101.19
Toluene (anhydrous)-

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2R)-1-(Dimethylamino)propan-2-ol in anhydrous toluene.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous toluene dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The resulting triethylamine hydrochloride precipitate is removed by filtration under inert atmosphere.

  • The filtrate is concentrated under reduced pressure to yield the crude chiral phosphine ligand, which can be purified by appropriate methods such as chromatography or crystallization.

Application in Asymmetric Catalysis

These chiral phosphine ligands, when complexed with transition metals like rhodium or iridium, are effective catalysts for asymmetric hydrogenation reactions, producing chiral products with high enantioselectivity.

Illustrative Application Data:

SubstrateCatalyst (Metal-Ligand Complex)ProductEnantiomeric Excess (ee)
Prochiral Olefin[Rh(COD)(Ligand)]BF₄Chiral AlkaneUp to 99%
Prochiral Ketone[Ir(COD)(Ligand)]PF₆Chiral AlcoholUp to 98%

Conclusion

(R)-2-(Dimethylamino)propanoic acid is a versatile and valuable chiral building block in modern organic synthesis. Its straightforward preparation via the Eschweiler-Clarke reaction and the ability to be transformed into key chiral intermediates and ligands make it a powerful tool for drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chiral molecule in the synthesis of enantiomerically pure pharmaceuticals.

References

Exploratory

Spectroscopic Analysis of N,N-Dimethylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dimethylalanine (C₅H₁₁NO₂), a derivative of the amino acid alanine. Due to the limited availability of direct experimental spectra for N,N-Dimethylalanine, this guide also includes data for the closely related compound, N-methyl-alanine, for comparative purposes. The information herein is intended to assist researchers in identifying and characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

N,N-Dimethylalanine is a methylated amino acid. The addition of two methyl groups to the nitrogen atom of alanine can significantly alter its chemical and physical properties, including its lipophilicity and basicity. These modifications are of interest in various fields, including peptide synthesis and drug design, where N-methylation can enhance metabolic stability and membrane permeability. Accurate spectroscopic characterization is crucial for confirming the identity and purity of N,N-Dimethylalanine in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of N,N-Dimethylalanine is expected to show distinct signals for the different types of protons in the molecule.

  • N(CH₃)₂ Protons: A singlet corresponding to the six protons of the two methyl groups attached to the nitrogen atom. This signal is expected to appear at a chemical shift characteristic of N-methyl groups.

  • α-CH Proton: A quartet from the single proton on the alpha-carbon, split by the three protons of the adjacent methyl group.

  • β-CH₃ Protons: A doublet from the three protons of the methyl group at the beta-position, split by the single proton on the alpha-carbon.

  • COOH Proton: A broad singlet for the carboxylic acid proton. The chemical shift of this proton can be highly variable and is often exchanged with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • COOH Carbon: A signal for the carboxylic acid carbon.

  • α-C Carbon: A signal for the alpha-carbon.

  • N(CH₃)₂ Carbons: A signal for the two equivalent carbons of the N-dimethyl groups.

  • β-CH₃ Carbon: A signal for the carbon of the beta-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for N,N-Dimethylalanine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂Singlet~40-50
α-CHQuartet~60-70
β-CH₃Doublet~15-25
COOHBroad Singlet~170-180

Table 2: Experimental ¹H and ¹³C NMR Data for Alanine (for comparison)

Assignment ¹H Chemical Shift (ppm) in D₂O ¹³C Chemical Shift (ppm) in H₂O
α-CH3.768 (quartet)53.2
β-CH₃1.467 (doublet)18.851
COOH-178.572
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N-Dimethylalanine is expected to show characteristic absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-N Stretch: A band in the region of 1000-1250 cm⁻¹.

Table 3: Experimental IR Data for N-methyl-DL-alanine (Mull Technique)

Wavenumber (cm⁻¹) Intensity Assignment
~2900-3100Strong, BroadO-H and N-H stretch
~1600StrongC=O stretch (carboxylate)
~1450MediumC-H bend
~1350MediumC-H bend

Source: SpectraBase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N,N-Dimethylalanine (C₅H₁₁NO₂), the molecular weight is 117.15 g/mol .[1]

Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 117. Common fragmentation patterns for amino acids include the loss of the carboxyl group (a peak at m/z 72) and fragmentation of the side chain.

Table 4: Mass Spectrometry Data for N-methyl-L-alanine (EI)

m/z Relative Intensity Possible Fragment
103~20%[M]⁺
58100%[M - COOH]⁺
42~30%[C₂H₄N]⁺
30~40%[CH₄N]⁺

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for amino acids like N,N-Dimethylalanine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the N,N-Dimethylalanine sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation (FTIR-ATR): For a solid sample, place a small amount of the N,N-Dimethylalanine powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile derivative of the sample (if necessary) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of N,N-Dimethylalanine.

Spectroscopic_Workflow General Spectroscopic Workflow for N,N-Dimethylalanine cluster_sample_prep Sample Preparation cluster_data Data Processing and Interpretation Sample N,N-Dimethylalanine Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Prepare Solid Sample Sample->Solid MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FTIR Spectroscopy Solid->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Identify M⁺ and Fragments) MS->ProcessMS Interpret Structural Elucidation and Characterization ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

General Spectroscopic Workflow

Conclusion

This technical guide provides an overview of the expected spectroscopic data for N,N-Dimethylalanine and general protocols for its acquisition. While experimental data for this specific compound is sparse, the provided information, in conjunction with data from related compounds, serves as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. The methodologies and expected spectral features outlined here will aid in the successful identification and characterization of N,N-Dimethylalanine.

References

Foundational

An In-depth Technical Guide to N,N-Dimethylalanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N,N-Dimethylalanine, a methylated derivative of the amino acid alanine. Due to the potential for a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylalanine, a methylated derivative of the amino acid alanine. Due to the potential for ambiguity, it is crucial to distinguish N,N-Dimethylalanine from the more common industrial chemical, N,N-Dimethylaniline. This document focuses exclusively on the alanine derivative, detailing its chemical identity, physicochemical properties, synthesis methodologies, and potential biological significance.

Chemical Identity: CAS Numbers and Synonyms

N,N-Dimethylalanine exists in several isomeric forms, each with a unique CAS number and set of synonyms. The distinction between these isomers is critical for experimental accuracy and reproducibility.

IsomerCAS NumberSynonyms
N,N-Dimethyl-L-alanine 2812-31-9(S)-2-(Dimethylamino)propanoic acid, N(alpha),N(alpha)-Dimethyl-L-alanine
N,N-Dimethyl-D-alanine 157431-09-9(R)-2-(Dimethylamino)propanoic acid
N,N-Dimethyl-DL-alanine Not available(RS)-2-(Dimethylamino)propanoic acid
N,N-Dimethyl-β-alanine 6300-04-53-(Dimethylamino)propanoic acid, 3-(N,N-Dimethylamino)propionic acid

Physicochemical Properties

The addition of two methyl groups to the nitrogen atom of alanine significantly alters its physicochemical properties compared to the parent amino acid. These changes can influence its solubility, lipophilicity, and behavior in biological systems.

PropertyN,N-Dimethyl-L-alanineN,N-Dimethyl-D-alanine
Molecular Formula C5H11NO2C5H11NO2
Molecular Weight 117.15 g/mol 117.15 g/mol
Density 1.033±0.06 g/cm³ (predicted)1.033±0.06 g/cm³ (predicted)
Melting Point 184°CNot available
Boiling Point 179.9±23.0 °C at 760 Torr (predicted)179.9±23.0 °C at 760 Torr (predicted)
Solubility Freely soluble (258 g/L at 25°C, predicted)Not available

Synthesis of N,N-Dimethylalanine: Experimental Protocols

The synthesis of N,N-Dimethylalanine can be achieved through various N-methylation strategies applied to alanine. Below are detailed methodologies for two common approaches.

Reductive Amination using Formaldehyde and a Reducing Agent

This is a widely used method for the N-methylation of amino acids.

Methodology:

  • Dissolution: Dissolve L-alanine (1 equivalent) in an appropriate aqueous or alcoholic solvent.

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde (typically 2.5 to 3 equivalents) to the solution.

  • Introduction of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the reaction mixture while maintaining a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, acidify the mixture to decompose any remaining reducing agent. The product can then be isolated and purified using techniques like ion-exchange chromatography.

N-methylation using Dimethyl Carbonate (A Green Chemistry Approach)

Dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent.

Methodology:

  • Reaction Setup: In a sealed reaction vessel, combine L-alanine (1 equivalent) with an excess of dimethyl carbonate.

  • Acid Catalysis: Add a catalytic amount of a suitable acid.

  • Heating: Heat the mixture to a temperature typically ranging from 100°C to 150°C. The reaction is usually carried out under pressure.

  • Reaction Time: Maintain the reaction at the elevated temperature for several hours until completion.

  • Isolation: After cooling, the excess dimethyl carbonate can be removed under reduced pressure. The resulting N,N-Dimethyl-L-alanine can be purified by recrystallization or chromatography.[1]

G General Workflow for N,N-Dimethylalanine Synthesis cluster_start Starting Material cluster_reaction N-Dimethylation Reaction cluster_purification Purification cluster_product Final Product Alanine Alanine (L, D, or DL) Reagents Methylating Agent (e.g., Formaldehyde, Dimethyl Carbonate) + Reducing Agent / Catalyst Alanine->Reagents 1. Combine ReactionVessel Reaction under Controlled Conditions Reagents->ReactionVessel 2. React Workup Reaction Work-up (e.g., Acidification) ReactionVessel->Workup 3. Quench Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification 4. Isolate FinalProduct N,N-Dimethylalanine Purification->FinalProduct 5. Characterize

A generalized workflow for the synthesis of N,N-Dimethylalanine.

Biological Significance and Signaling Pathways

Direct research on the specific biological roles and signaling pathway involvement of N,N-Dimethylalanine is limited. However, the effects of N-methylation on amino acids are well-documented in medicinal chemistry and peptide science, allowing for informed hypotheses.

N-methylation of amino acids is a key strategy to enhance the therapeutic properties of peptides.[2] This modification can lead to:

  • Increased Metabolic Stability: The N-methyl groups provide steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation by proteases.[2]

  • Improved Cell Permeability and Oral Bioavailability: N-methylation increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]

  • Modulation of Conformation: The presence of N-methyl groups can restrict the conformational flexibility of peptides, which can lead to a more favorable binding affinity for their biological targets.[3]

Given these known effects, N,N-Dimethylalanine, when incorporated into peptides or as a standalone molecule, could potentially influence signaling pathways by altering the stability, permeability, and receptor binding affinity of bioactive peptides.

G Potential Impact of N,N-Dimethylation on Amino Acid Signaling cluster_modification Chemical Modification cluster_properties Altered Physicochemical Properties cluster_effects Biological Consequences cluster_outcome Potential Signaling Outcome AminoAcid Parent Amino Acid (e.g., Alanine) Dimethylation N,N-Dimethylation AminoAcid->Dimethylation Lipophilicity Increased Lipophilicity Dimethylation->Lipophilicity Stability Increased Steric Hindrance Dimethylation->Stability Conformation Restricted Conformation Dimethylation->Conformation Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Degradation Resistance to Enzymatic Degradation Stability->Degradation Binding Altered Receptor Binding Affinity Conformation->Binding Signaling Modulated Cellular Signaling Pathway Permeability->Signaling Degradation->Signaling Binding->Signaling

A conceptual diagram of how N,N-dimethylation can alter biological activity.

Applications in Research and Drug Development

The primary application of N,N-Dimethylalanine is as a building block in synthetic organic chemistry, particularly in the fields of peptide and peptidomimetic synthesis. Its incorporation into peptide chains is a strategy to overcome the limitations of peptide-based drugs, such as poor metabolic stability and low cell permeability.[2] Researchers and drug development professionals can utilize N,N-Dimethylalanine to:

  • Design novel peptides with enhanced pharmacokinetic properties.

  • Probe the structure-activity relationships of bioactive peptides by systematically replacing native amino acids with their N,N-dimethylated counterparts.

  • Develop more stable and orally bioavailable peptide-based therapeutics.

References

Exploratory

The Biological Activity of N,N-Dimethylated Amino Acids: A Technical Guide for Researchers

Introduction N,N-dimethylated amino acids, a unique class of molecules, represent both vital endogenous regulators of physiological processes and powerful tools in modern therapeutic design. This modification, involving...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-dimethylated amino acids, a unique class of molecules, represent both vital endogenous regulators of physiological processes and powerful tools in modern therapeutic design. This modification, involving the substitution of two methyl groups on the alpha-nitrogen or a side-chain nitrogen atom of an amino acid, profoundly alters the parent molecule's chemical properties and biological function. Endogenously, compounds like asymmetric dimethylarginine (ADMA) and N,N-dimethyltryptamine (DMT) act as critical signaling molecules and neuromodulators. In the realm of drug discovery, the intentional N,N-dimethylation of amino acid residues within peptides is a key strategy to enhance pharmacokinetic properties, such as stability against enzymatic degradation and improved cell permeability.[1][2]

This technical guide provides an in-depth exploration of the core biological activities of prominent N,N-dimethylated amino acids, detailing their mechanisms of action, physiological significance, and applications in research and development. It consolidates quantitative data, outlines key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Endogenous N,N-Dimethylated Amino Acids and Their Biological Roles

Several N,N-dimethylated amino acids are synthesized within the body, where they perform critical regulatory functions. Their concentrations and activities are tightly controlled, and dysregulation is often linked to pathological conditions.

Asymmetric Dimethylarginine (ADMA)

Asymmetric dimethylarginine (ADMA) is a naturally occurring metabolic by-product of protein modification that acts as a potent endogenous inhibitor of nitric oxide synthase (NOS).[3][4] Elevated levels of ADMA are a significant risk factor for endothelial dysfunction and are implicated in a wide range of cardiovascular diseases.[3][5]

  • Biosynthesis and Metabolism: ADMA is formed when arginine residues within proteins are methylated by a family of enzymes called Protein Arginine N-Methyltransferases (PRMTs), which use S-adenosylmethionine (SAM) as the methyl donor.[3][6] Following proteolysis of these methylated proteins, free ADMA is released into the cytoplasm.[4][6] The primary route for ADMA elimination is metabolic degradation by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to citrulline and dimethylamine.[3][7] A smaller portion is eliminated through renal excretion.[3]

  • Mechanism of Action: ADMA's primary biological activity stems from its ability to competitively inhibit all three isoforms of nitric oxide synthase (eNOS, nNOS, iNOS).[8][9] By competing with the native substrate, L-arginine, ADMA reduces the production of nitric oxide (NO), a critical signaling molecule responsible for vasodilation, inhibition of platelet aggregation, and prevention of smooth muscle proliferation.[3][7] In some contexts, ADMA can uncouple eNOS, causing it to produce superoxide radicals instead of NO, thereby contributing to oxidative stress.[10]

  • Pathophysiological Significance: Elevated plasma levels of ADMA are strongly associated with endothelial dysfunction, a key event preceding the development of atherosclerosis.[3] This condition is observed in patients with hypercholesterolemia, hypertension, chronic heart failure, diabetes mellitus, and chronic renal failure.[3][7] Consequently, ADMA is considered a novel and independent risk marker for cardiovascular events and mortality.[3][5]

ADMA_Pathway cluster_synthesis ADMA Synthesis cluster_action ADMA Action cluster_metabolism ADMA Metabolism Proteins Proteins with Arginine Residues MethylatedProteins Methylated Proteins Proteins->MethylatedProteins Methylation ADMA ADMA MethylatedProteins->ADMA Degradation ADMA_Action ADMA ADMA_Met ADMA PRMTs PRMTs PRMTs->MethylatedProteins SAM SAM SAM->MethylatedProteins Proteolysis Proteolysis Proteolysis->ADMA L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Synthesis Vasodilation Vasodilation & Endothelial Health NO->Vasodilation ADMA_Action->eNOS Competitive Inhibition Citrulline Citrulline + Dimethylamine ADMA_Met->Citrulline Hydrolysis Renal_Excretion Renal Excretion ADMA_Met->Renal_Excretion DDAH DDAH DDAH->Citrulline

Caption: Biosynthesis, mechanism of action, and metabolism of ADMA.
Symmetric Dimethylarginine (SDMA)

Like ADMA, symmetric dimethylarginine (SDMA) is formed from the proteolysis of methylated proteins.[11] However, it is considered biologically inactive as a direct inhibitor of nitric oxide synthase.[6]

  • Biological Role and Clinical Significance: The primary significance of SDMA lies in its elimination pathway. Unlike ADMA, which is mostly metabolized, SDMA is primarily cleared from the body through renal excretion.[11][12] This makes its serum concentration a reliable biomarker for glomerular filtration rate (GFR).[11] In veterinary and human medicine, SDMA is increasingly used for the early detection of chronic kidney disease (CKD), as its levels rise earlier than creatinine, especially in cases involving muscle wasting.[12]

N,N-Dimethyltryptamine (DMT)

N,N-dimethyltryptamine (DMT) is an endogenous psychedelic compound synthesized from the essential amino acid tryptophan.[13] It is found in trace amounts in mammals and is known for its potent and rapid-acting hallucinogenic effects when administered exogenously.[14]

  • Biosynthesis and Metabolism: Tryptophan is first converted to tryptamine by the enzyme aromatic amino acid decarboxylase. Subsequently, indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of two methyl groups from S-adenosyl-methionine (SAM) to tryptamine, producing DMT.[13][14] DMT is rapidly metabolized by monoamine oxidase A (MAO-A) into indoleacetic acid.[13]

  • Mechanism of Action: DMT exerts its primary psychedelic effects through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor highly expressed in the cerebral cortex.[13] Activation of this receptor enhances the release of the excitatory neurotransmitter glutamate.[13] Beyond the 5-HT2A receptor, DMT also shows affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2C), sigma-1 receptors, and trace amine-associated receptor 1 (TAAR1).[15][16] Its interaction with the sigma-1 receptor is thought to contribute to potential neuroprotective and anti-inflammatory effects and may play a role in promoting neuroplasticity.[16][17]

DMT_Signaling DMT N,N-Dimethyltryptamine (DMT) Receptor5HT2A 5-HT2A Receptor DMT->Receptor5HT2A Sigma1R Sigma-1 Receptor DMT->Sigma1R Gq11 Gq/11 Protein Receptor5HT2A->Gq11 Activates Neuroplasticity Neuroplasticity & Neuroprotection Sigma1R->Neuroplasticity Modulates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Glutamate ↑ Glutamate Release Ca_release->Glutamate PKC->Glutamate Psychedelic Psychedelic Effects Glutamate->Psychedelic

Caption: Primary signaling pathways of N,N-Dimethyltryptamine (DMT).
N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine and an intermediate in the metabolism of choline.[18] It is found in small amounts in the body and is marketed as a nutritional supplement.[18]

  • Biological Activity: The reported biological activities of DMG are varied. It has been found to act as an agonist at the glycine site of the NMDA receptor.[18] Some studies suggest DMG can modulate the immune system by promoting the response of B and T lymphocytes, leading to increased antibody production.[19][20] Other reported benefits include improving oxygen utilization, reducing lactic acid buildup, and exerting antioxidant and anti-inflammatory effects.[19][21] However, evidence for many of its therapeutic claims, such as for autism or as an athletic performance enhancer, is considered insufficient or has shown no difference from a placebo in published studies.[18][22]

Synthetic N,N-Dimethylated Amino Acids in Drug Discovery

The strategic incorporation of N,N-dimethylated amino acids into peptides is a powerful technique in medicinal chemistry to create "peptidomimetics"—compounds that mimic natural peptides but possess superior drug-like properties.[1]

  • Enhanced Proteolytic Stability: The two methyl groups on the amide nitrogen create steric hindrance, which shields the adjacent peptide bond from cleavage by proteases. This significantly increases the in-vivo half-life of the peptide therapeutic.[23]

  • Improved Permeability and Bioavailability: N-methylation reduces the hydrogen bonding capacity of the amide nitrogen, which decreases polarity and increases lipophilicity. This modification can enhance a peptide's ability to cross cellular membranes, leading to improved oral bioavailability.[1][2]

  • Conformational Constraint: The addition of methyl groups restricts the conformational flexibility of the peptide backbone.[23] This can "lock" the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[23]

This strategy is widely applied in the development of novel therapeutics, including macrocyclic peptide inhibitors designed to disrupt protein-protein interactions (e.g., p53-MDM2 in cancer) and more robust protease inhibitors for antiviral therapies.[1]

Quantitative Data Summary

The following tables summarize the key biological activities and relevant quantitative parameters for the discussed N,N-dimethylated amino acids.

Table 1: Summary of Biological Activities

CompoundPrimary Target / MechanismKey Biological Effect(s)Associated Pathologies / Applications
ADMA Competitive inhibitor of Nitric Oxide Synthase (NOS)[3]↓ Nitric Oxide production, endothelial dysfunction, vasoconstriction[7]Cardiovascular disease, hypertension, renal failure, atherosclerosis[3]
SDMA Primarily eliminated by renal excretion (not a NOS inhibitor)[6][11]Marker of Glomerular Filtration Rate (GFR)[12]Early diagnosis of Chronic Kidney Disease (CKD)[11]
DMT 5-HT2A receptor agonist; Sigma-1 receptor ligand[13][16]Potent psychedelic effects, neuromodulation, promotes neuroplasticity[13][17]Investigational therapeutic for depression, anxiety, addiction[13]
DMG NMDA receptor agonist (glycine site)[18]Immune modulation, antioxidant, improved oxygen utilization[19]Nutritional supplement; evidence for clinical use is limited[22]

Table 2: Relevant Concentrations and Dosages

CompoundParameterValue / RangeContext
ADMA Normal Plasma Concentration~0.5 µmol/L[8]Healthy individuals
Pathophysiological Plasma Conc.3–15 µmol/L[6]Conditions like renal failure, significantly inhibits NO production
DMT Intramuscular Dose0.2–1 mg/kg[17]Elicits rapid (2-5 min onset) psychedelic effects lasting 30-60 min
Oral (Ayahuasca) Dose0.6–0.85 mg/kg[17]Effects appear within 60 min and can last ~4 hours due to MAOIs

Experimental Protocols

The analysis and characterization of N,N-dimethylated amino acids and their biological effects require specific and sensitive methodologies.

Protocol: Quantification of ADMA and SDMA in Plasma

This protocol outlines a general method for measuring dimethylarginines using High-Performance Liquid Chromatography (HPLC), a standard and robust technique in this field.[24]

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.

    • To 0.5 mL of plasma, add a known concentration of an internal standard (e.g., L-homoarginine) to account for variations in sample processing.[24]

    • Deproteinize the sample, typically by adding a solvent like acetonitrile or by using a solid-phase extraction (SPE) column, to remove larger molecules that can interfere with the analysis.

  • Derivatization:

    • Amino acids are often not directly visible by standard UV detectors. Therefore, they are chemically modified with a fluorescent tag in a process called derivatization.

    • A common reagent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a highly fluorescent adduct.[24]

  • HPLC Separation:

    • Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution program with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile). The gradient is adjusted to separate ADMA, SDMA, L-arginine, and the internal standard based on their differing polarities.

  • Detection and Quantification:

    • As the separated compounds elute from the column, they pass through a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA adduct.

    • The area under each peak in the resulting chromatogram is proportional to the concentration of the analyte.

    • Calculate the concentrations of ADMA and SDMA by comparing their peak areas to that of the internal standard and referencing a standard curve prepared with known concentrations of each analyte.

HPLC_Workflow start Start: Plasma Sample step1 1. Add Internal Standard (e.g., L-Homoarginine) start->step1 step2 2. Deproteinize Sample (e.g., SPE or Solvent) step1->step2 step3 3. Derivatize with OPA (Fluorescent Tagging) step2->step3 step4 4. Inject into HPLC System step3->step4 step5 5. Separate on Reverse-Phase Column step4->step5 step6 6. Detect with Fluorescence Detector step5->step6 step7 7. Quantify using Peak Area & Standard Curve step6->step7 end End: ADMA/SDMA Concentrations step7->end

Caption: General experimental workflow for HPLC-based quantification of dimethylarginines.
Protocol: Ninhydrin Test for General Amino Acid Detection

This is a classic qualitative test to detect the presence of amino acids.[25]

  • Preparation: Prepare a 2% solution of ninhydrin in ethanol or acetone.

  • Reaction: Add a few drops of the ninhydrin reagent to a solution containing the sample to be tested.

  • Heating: Gently heat the mixture in a water bath for several minutes.

  • Observation: The appearance of a deep purple or blue color indicates the presence of an amino acid with a free alpha-amino group. Proline, a secondary amine, will yield a yellow-orange color.[25] This method can be adapted for quantitative analysis using spectrophotometry by measuring the absorbance at 570 nm.[]

Conclusion

N,N-dimethylated amino acids are a functionally diverse class of molecules with profound biological implications. Endogenous species like ADMA and DMT are powerful modulators of the cardiovascular and central nervous systems, respectively, and their dysregulation is a hallmark of significant pathologies. In parallel, the synthetic application of N,N-dimethylation has become an indispensable strategy in drug development, offering a reliable method to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. A thorough understanding of the synthesis, metabolism, and mechanisms of action of these compounds is therefore critical for both basic science researchers exploring fundamental physiological pathways and medicinal chemists designing the next generation of targeted therapies. Future research will likely continue to uncover new endogenous roles for these molecules and further refine their use in creating more stable and effective drugs.

References

Foundational

An In-depth Technical Guide on the Safety and Handling of 2-(Dimethylamino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available public information. It is not a substitute...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available public information. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS provided by their supplier and adhere to all applicable local, state, and federal regulations.

Introduction

2-(Dimethylamino)propanoic acid, also known as N,N-Dimethyl-DL-alanine, is a derivative of the amino acid alanine. As with any chemical substance, particularly those with limited published toxicological data, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available safety and handling information for 2-(Dimethylamino)propanoic acid (CAS No: 19701-89-4).

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-(Dimethylamino)propanoic acid is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
CAS Number 19701-89-4[1]
Appearance Not specified (likely a solid)
Boiling Point 214.3ºC at 760 mmHg (Predicted)[2]
Density 1.129 g/cm³ (Predicted)[2]
Solubility No data available
Vapor Pressure No data available
Flash Point No data available
Autoignition Temperature No data available

Hazard Identification and GHS Classification

According to information available on PubChem, which aggregates data from various sources, 2-(Dimethylamino)propanoic acid has been reported as "Not Classified" under the Globally Harmonized System (GHS) by one notifier.[1] However, it is crucial to note that a lack of classification does not definitively mean the substance is non-hazardous; it may indicate a lack of comprehensive toxicological data.

For structurally related compounds, such as 2-(dimethylamino)-3-phenylpropanoic acid, the following GHS hazard classifications have been noted[3]:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)

Given the limited specific data for 2-(Dimethylamino)propanoic acid, it is prudent to handle it with a degree of caution, assuming it may possess similar hazards to structurally related compounds until more definitive information becomes available.

Experimental Protocols: Safe Handling and Storage

Due to the limited availability of specific experimental protocols for 2-(Dimethylamino)propanoic acid, the following guidelines are based on general best practices for handling chemical compounds with unknown or limited hazard data, drawing parallels from the handling of similar chemicals.

Risk Assessment and Handling Precautions

A thorough risk assessment should be conducted before commencing any work with this compound. The following workflow outlines the key steps in this process.

General Chemical Handling Workflow A Risk Assessment (Review available data, consider potential hazards) B Select Appropriate Personal Protective Equipment (PPE) (Gloves, eye protection, lab coat) A->B C Engineering Controls (Use in a well-ventilated area, preferably a chemical fume hood) B->C D Safe Handling Procedures (Avoid generating dust/aerosols, prevent contact with skin and eyes) C->D E Proper Storage (Keep container tightly closed in a dry, well-ventilated place) D->E F Waste Disposal (Follow institutional and local regulations for chemical waste) D->F

Caption: General Chemical Handling Workflow

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2-(Dimethylamino)propanoic acid:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Skin Protection: A standard laboratory coat must be worn. Chemically resistant gloves (e.g., nitrile) should be used. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • An eyewash station and safety shower should be readily accessible in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid protocols and seek immediate medical attention. Always provide the Safety Data Sheet to the responding medical personnel.

First Aid Response for Chemical Exposure A Exposure Event B Inhalation (Move to fresh air, provide oxygen if breathing is difficult) A->B C Skin Contact (Remove contaminated clothing, wash skin with soap and water for at least 15 minutes) A->C D Eye Contact (Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do) A->D E Ingestion (Do NOT induce vomiting, rinse mouth with water) A->E F Seek Immediate Medical Attention B->F C->F D->F E->F

Caption: First Aid Response for Chemical Exposure

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area thoroughly with soap and water.

Toxicological Information

There is a lack of specific toxicological data for 2-(Dimethylamino)propanoic acid in the public domain. The primary routes of potential exposure are inhalation, ingestion, and skin/eye contact. As a precautionary measure, it should be handled as a potentially hazardous substance.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain or into the environment.

Conclusion

While 2-(Dimethylamino)propanoic acid is not currently classified as hazardous under GHS by all notifiers, the absence of comprehensive safety data necessitates a cautious approach to its handling. Researchers, scientists, and drug development professionals must adhere to the principles of good laboratory practice, utilize appropriate personal protective equipment and engineering controls, and be prepared for emergency situations. A thorough risk assessment prior to use is paramount to ensuring a safe working environment.

References

Exploratory

An In-depth Technical Guide to N,N-Dimethylalanine: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals Executive Summary: This technical guide offers a comprehensive overview of N,N-Dimethylalanine, a methylated derivative of the amino acid L-alanine. A thoro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide offers a comprehensive overview of N,N-Dimethylalanine, a methylated derivative of the amino acid L-alanine. A thorough review of scientific literature reveals a notable scarcity of direct research into the specific discovery, historical development, and standalone biological activity of N,N-Dimethylalanine. The compound is primarily recognized and utilized as a synthetic intermediate in the development of more complex molecules.[1] Consequently, this document provides a detailed understanding of N,N-Dimethylalanine by contextualizing its properties and potential biological significance based on its parent molecule, L-alanine, and the established principles of N,N-dimethylation in medicinal chemistry. This guide aims to furnish researchers, scientists, and drug development professionals with a foundational understanding of N,N-Dimethylalanine, highlighting current knowledge gaps and suggesting avenues for future investigation.

Introduction to N,N-Dimethylalanine

N,N-Dimethylalanine is a derivative of the non-essential amino acid L-alanine, distinguished by the presence of two methyl groups covalently bonded to the alpha-amino group.[2] While L-alanine plays a crucial role in protein synthesis and various metabolic pathways, chemical modifications such as N,N-dimethylation are a key strategy in medicinal chemistry. This modification is often employed to enhance the therapeutic properties of amino acids and peptides by altering their physicochemical and pharmacokinetic profiles.[1] The chirality of N,N-Dimethylalanine, inherited from the L-configuration of alanine, is a critical feature that can influence its interactions with biological targets such as enzymes and receptors.[1]

Physicochemical Properties

The fundamental physicochemical properties of N,N-Dimethylalanine are summarized in the table below. These characteristics are crucial for its handling, formulation, and prediction of its behavior in biological systems.

PropertyValueSource
Molecular Formula C5H11NO2[2]
Molecular Weight 117.15 g/mol [2]
IUPAC Name (2S)-2-(dimethylamino)propanoic acid[2]
CAS Number 2812-31-9[2]
Computed XLogP3 -0.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Discovery and History

There is a significant lack of specific historical records detailing the first synthesis or discovery of N,N-Dimethylalanine as a distinct, isolated compound. Its emergence in scientific literature is primarily as a building block or intermediate in the synthesis of more complex molecules. The development of synthetic methodologies for the N-methylation of amino acids in the broader context of peptide and medicinal chemistry implicitly includes the synthesis of N,N-Dimethylalanine.

The general historical trajectory of N-methylated amino acids is tied to the advancement of peptide chemistry. Early efforts in peptide synthesis focused on mimicking natural peptide structures. However, to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, chemists began to introduce modifications. N-methylation was recognized as a valuable tool to:

  • Increase metabolic stability: The N-methyl groups can sterically hinder the action of peptidases, enzymes that degrade peptides.

  • Enhance membrane permeability: The increased lipophilicity resulting from methylation can improve the ability of a molecule to cross cell membranes.

  • Modulate conformation: The presence of N-methyl groups can restrict the conformational flexibility of a peptide backbone, which can lead to higher receptor affinity and selectivity.

It is within this broader narrative of chemical innovation that the synthesis and use of N,N-Dimethylalanine would have originated, not as a target molecule of intrinsic interest, but as a means to an end in the construction of novel therapeutic agents.

Experimental Protocols

A common method for the N,N-dimethylation of an amino acid like L-alanine is reductive amination.

Reaction: L-alanine + Formaldehyde + Reducing Agent → N,N-Dimethyl-L-alanine

Procedure:

  • Dissolution: Dissolve L-alanine in an appropriate aqueous or alcoholic solvent.

  • Aldehyde Addition: Add an excess of aqueous formaldehyde to the solution. The reaction of the primary amine of alanine with formaldehyde forms a Schiff base (imine) intermediate.

  • Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. This agent selectively reduces the imine to the dimethylated amine. The reaction is typically performed at a controlled pH.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified to decompose any remaining reducing agent. The product is then isolated and purified, often through ion-exchange chromatography or crystallization.

Synthesis_Workflow General Synthesis Workflow for N,N-Dimethylalanine cluster_reactants Reactants cluster_process Process cluster_product Product Alanine L-Alanine Dissolution Dissolution in Aqueous/Alcoholic Solvent Alanine->Dissolution Formaldehyde Formaldehyde ReductiveAmination Reductive Amination Formaldehyde->ReductiveAmination Reducer Reducing Agent (e.g., NaBH₄) Reducer->ReductiveAmination Dissolution->ReductiveAmination Purification Work-up and Purification ReductiveAmination->Purification Product N,N-Dimethylalanine Purification->Product

Caption: General synthesis workflow for N,N-Dimethylalanine.

Ensuring the enantiomeric purity of N,N-Dimethylalanine is critical for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Protocol for Chiral HPLC (Direct Method):

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak®).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve a small amount of N,N-Dimethylalanine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

The two enantiomers will exhibit different affinities for the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.[3]

Chiral_Purity_Analysis_Workflow Workflow for Chiral Purity Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLCSeparation Chiral HPLC Separation (CSP Column) SamplePrep->HPLCSeparation Detection UV Detection (210 nm) HPLCSeparation->Detection DataAnalysis Data Analysis (Determine Enantiomeric Excess) Detection->DataAnalysis

Caption: Workflow for chiral purity analysis of N,N-Dimethylalanine.

Biological Activity and Signaling Pathways (Hypothesized)

As there is a lack of direct studies on the biological activity of N,N-Dimethylalanine as a standalone molecule, its potential effects can be inferred from the known roles of L-alanine and the consequences of N,N-dimethylation.

L-alanine is involved in several key metabolic pathways, including gluconeogenesis and the glucose-alanine cycle. The introduction of the N,N-dimethyl group would likely alter its recognition by enzymes and transporters involved in these pathways.

Potential Impacts of N,N-Dimethylation:

  • Metabolic Stability: N,N-Dimethylalanine is expected to be more resistant to enzymatic degradation (e.g., by amino acid oxidases) compared to L-alanine.

  • Transporter Interaction: The bulky methyl groups and the altered charge distribution may affect its affinity for amino acid transporters, potentially altering its cellular uptake and distribution.

  • Receptor Binding: If incorporated into a peptide, the N,N-dimethylated residue would restrict the conformational freedom of the peptide backbone, which could lead to altered binding affinity and selectivity for its target receptor.

The catabolic pathway of L-alanine involves its conversion to pyruvate through transamination. It is plausible that N,N-Dimethylalanine would not be a substrate for the enzymes involved in this pathway.

L_Alanine_Catabolism Catabolic Pathway of L-Alanine Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate Alanine Transaminase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis

Caption: Simplified catabolic pathway of L-Alanine.

Future Research Directions

The current body of knowledge on N,N-Dimethylalanine is limited, presenting numerous opportunities for future research. Key areas for investigation include:

  • Standalone Biological Activity: Studies to determine if N,N-Dimethylalanine exhibits any intrinsic biological effects, such as receptor agonism/antagonism or enzymatic inhibition.

  • Pharmacokinetic Profiling: A comprehensive pharmacokinetic study to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology: Assessment of the acute and chronic toxicity of N,N-Dimethylalanine.

  • Applications in Peptide Chemistry: Systematic studies on the effects of incorporating N,N-Dimethylalanine into peptides to modulate their therapeutic properties.

Conclusion

N,N-Dimethylalanine is a chemically modified amino acid with significant potential as a building block in medicinal chemistry. While its discovery and history are not well-documented due to its primary role as a synthetic intermediate, an understanding of its properties can be derived from the principles of amino acid chemistry and N-methylation. The lack of direct research into its biological activity presents a clear knowledge gap and an opportunity for future investigations that could uncover novel therapeutic applications. This guide provides a foundational framework for researchers and professionals to understand and further explore the scientific core of N,N-Dimethylalanine.

References

Foundational

A Theoretical Exploration of 2-(Dimethylamino)propanoic Acid Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine, is a methylated amino acid derivative with potential applications in various fi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine, is a methylated amino acid derivative with potential applications in various fields, including drug development, where its conformational landscape can significantly influence its biological activity and properties such as membrane permeability.[1] This technical guide provides an in-depth overview of the theoretical methodologies employed to study the conformational preferences of 2-(Dimethylamino)propanoic acid. We will delve into the computational chemistry techniques, summarize the expected quantitative data in structured tables, and outline the key experimental protocols used for validation. Furthermore, this guide will visualize the logical workflows of conformational analysis using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Molecular Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules like 2-(Dimethylamino)propanoic acid, which possess rotatable bonds, a multitude of conformations are possible. These conformers, or rotational isomers, often exhibit different energy levels, and their relative populations can be influenced by their environment, such as the gas phase versus a solvent.[2] Understanding the preferred conformations is crucial as it dictates intermolecular interactions, which are the cornerstone of biological activity and drug efficacy. A key factor governing the conformational preference in molecules like N,N-Dimethylalanine is the potential for intramolecular hydrogen bonding, which can shield polar groups and thereby enhance membrane permeability.[1]

Theoretical studies, primarily based on quantum chemistry and molecular mechanics, provide a powerful lens to investigate the conformational landscape of molecules. These computational methods allow for the determination of stable conformers, the quantification of their relative energies, and the characterization of the transition states that separate them.

Theoretical Methodologies for Conformational Analysis

The conformational analysis of 2-(Dimethylamino)propanoic acid typically involves a multi-step computational approach to identify and characterize its low-energy conformers.

Computational Chemistry Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of high-accuracy conformational studies.[3][4][5][6] These quantum mechanical methods solve the electronic structure of the molecule to provide accurate energies and geometries.

  • Ab initio methods , such as Hartree-Fock (HF), provide a fundamental, albeit sometimes less accurate, starting point.[6]

  • Density Functional Theory (DFT) , with functionals like B3LYP, offers a good balance of accuracy and computational cost for studying molecules of this size.[4][5][6] The choice of basis set, such as 6-31G* or cc-pVTZ, is also critical for obtaining reliable results.[4][5]

The general workflow for a computational conformational analysis is depicted below.

Computational Conformational Analysis Workflow cluster_0 Computational Workflow start Initial Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT/B3LYP) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_refine Single-Point Energy Refinement (Higher Level of Theory) freq_calc->energy_refine boltzmann Boltzmann Analysis energy_refine->boltzmann results Conformational Population and Thermodynamic Properties boltzmann->results

Figure 1: A generalized workflow for the computational conformational analysis of a flexible molecule.

Key Conformational Features of 2-(Dimethylamino)propanoic Acid

The conformational landscape of 2-(Dimethylamino)propanoic acid is primarily defined by the rotation around the Cα-N and Cα-C bonds. The key structural feature to consider is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the dimethylamino group. The presence and strength of such a bond would significantly stabilize certain conformations.[1][7]

Based on studies of similar amino acids, we can anticipate several classes of stable conformers.[8][9] For 2-(Dimethylamino)propanoic acid, the zwitterionic form is also a possibility, especially in polar solvents, which would influence the nature of intramolecular interactions.

The logical relationship between different conformational states and the factors influencing them can be visualized as follows:

Conformational Influences cluster_0 Factors Influencing Conformation Molecule 2-(Dimethylamino)propanoic Acid Factors Factors Dihedral Angles (φ, ψ) Intramolecular H-Bonding Steric Hindrance Solvent Effects Molecule->Factors is subject to Conformers Resulting Conformers Extended Conformations Folded (H-Bonded) Conformations Zwitterionic Forms Factors->Conformers determine

Figure 2: Factors influencing the conformational preferences of 2-(Dimethylamino)propanoic acid.

Quantitative Data Presentation

Theoretical studies yield a wealth of quantitative data that characterize the different conformers. The following tables provide a template for how such data for 2-(Dimethylamino)propanoic acid would be presented.

Table 1: Relative Energies and Boltzmann Populations of Conformers

ConformerRelative Energy (kcal/mol) at 298.15 KBoltzmann Population (%)
Conformer A0.0075.3
Conformer B1.2513.5
Conformer C2.502.4
.........

Table 2: Key Geometric Parameters of Low-Energy Conformers

ParameterConformer AConformer BConformer C
Dihedral Angles (°)
C-N-Cα-C' (φ)-150.265.8-70.1
N-Cα-C'-O (ψ)160.5-55.3145.9
Intramolecular Distances (Å)
N···H-O2.15--
Bond Lengths (Å)
Cα-N1.471.481.47
Cα-C'1.531.541.53

Experimental Protocols for Validation

While theoretical calculations provide invaluable insights, experimental validation is crucial. The following are key experimental techniques used to probe molecular conformation.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis in solution.[7] Parameters such as nuclear Overhauser effects (NOEs) and coupling constants can provide information about through-space distances and dihedral angles, respectively.

  • Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can identify the presence of intramolecular hydrogen bonds.[6] A red shift in the O-H stretching frequency is a hallmark of hydrogen bond formation.[8]

Gas-Phase Experiments
  • Gas-Phase Electron Diffraction (GED) : This technique can provide detailed structural information for molecules in the gas phase, which can be directly compared with theoretical predictions.[5]

  • Microwave Spectroscopy : This high-resolution technique can distinguish between different conformers in the gas phase and provide precise rotational constants, which are sensitive to the molecular geometry.[9]

The following diagram illustrates a typical experimental workflow for conformational analysis.

Experimental Validation Workflow cluster_0 Experimental Workflow synthesis Sample Synthesis and Purification gas_phase Gas-Phase Analysis (Microwave, GED) synthesis->gas_phase solution_phase Solution-Phase Analysis (NMR, IR/Raman) synthesis->solution_phase data_analysis Data Acquisition and Analysis gas_phase->data_analysis solution_phase->data_analysis comparison Comparison with Theoretical Data data_analysis->comparison validation Validated Conformational Model comparison->validation

Figure 3: A typical experimental workflow for the validation of theoretical conformational models.

Conclusion

The conformational analysis of 2-(Dimethylamino)propanoic acid is a multifaceted endeavor that relies on the synergy between theoretical calculations and experimental validation. By employing robust computational methods like DFT, researchers can predict the stable conformers and their relative populations. These predictions, when corroborated by experimental data from techniques such as NMR and vibrational spectroscopy, lead to a comprehensive understanding of the molecule's three-dimensional structure. This knowledge is paramount for applications in drug design and materials science, where molecular conformation governs function. This guide provides a foundational framework for researchers embarking on the theoretical and experimental study of the conformational landscape of N,N-Dimethylalanine and related molecules.

References

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Enantiopure 2-(Dimethylamino)propanoic Acid

Introduction Enantiopure 2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its ste...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiopure 2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its stereochemistry is often critical for the efficacy and safety of the final product. This document provides a detailed protocol for the synthesis of enantiopure L- and D-2-(Dimethylamino)propanoic acid via the reductive methylation of the corresponding enantiopure alanine. This method, known as the Eschweiler-Clarke reaction, is a well-established and reliable procedure that proceeds with retention of configuration at the chiral center.

Reaction Principle

The Eschweiler-Clarke reaction is a method for the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde. The reaction proceeds via a two-step mechanism. First, the amine reacts with formaldehyde to form a Schiff base (iminium ion). Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine. In this specific application, two successive methylations occur to convert the primary amino group of alanine into a tertiary dimethylamino group. A key advantage of this method is that it typically does not racemize the chiral center.

Experimental Protocol

This protocol describes the synthesis of L-2-(Dimethylamino)propanoic acid from L-Alanine. The same procedure can be applied to D-Alanine to obtain D-2-(Dimethylamino)propanoic acid.

Materials:

  • L-Alanine (or D-Alanine)

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-Alanine (e.g., 0.1 mol).

  • Reagent Addition: To the flask, add a 37% aqueous solution of formaldehyde (e.g., 0.25 mol) followed by the cautious addition of formic acid (e.g., 0.25 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for a period of 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess formic acid, formaldehyde, and water.

  • Acidification and Isolation: Dissolve the resulting residue in a minimal amount of water and acidify to a pH of approximately 1 with concentrated hydrochloric acid. This will precipitate the hydrochloride salt of the product.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Polarimetry: To measure the specific rotation and confirm the enantiomeric purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of enantiopure 2-(Dimethylamino)propanoic acid.

ParameterL-2-(Dimethylamino)propanoic acidD-2-(Dimethylamino)propanoic acid
Starting Material L-AlanineD-Alanine
Typical Yield 75-90%75-90%
Enantiomeric Excess (ee) >99%>99%
Specific Rotation Reported values varyReported values vary
Melting Point (°C) Varies with salt formVaries with salt form

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L_Alanine L-Alanine Reaction Reflux (100-110 °C, 4-8h) L_Alanine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Formic_Acid Formic Acid Formic_Acid->Reaction Workup Workup (Rotary Evaporation) Reaction->Workup Cooling Purification Purification (Recrystallization) Workup->Purification Acidification Final_Product Enantiopure L-2-(Dimethylamino)propanoic acid Purification->Final_Product Drying

Caption: Workflow for the synthesis of enantiopure L-2-(Dimethylamino)propanoic acid.

Reaction Mechanism: Eschweiler-Clarke

Eschweiler_Clarke_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Alanine Alanine (Primary Amine) Iminium_Formation Iminium Ion Formation Alanine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Iminium_Formation2 Second Iminium Ion Formation Formaldehyde->Iminium_Formation2 Formic_Acid Formic Acid Reduction1 First Reduction Formic_Acid->Reduction1 Hydride Donor Reduction2 Second Reduction Formic_Acid->Reduction2 Hydride Donor Iminium_Formation->Reduction1 Monomethylated Monomethylated Alanine Reduction1->Monomethylated Monomethylated->Iminium_Formation2 Iminium_Formation2->Reduction2 Dimethyl_Alanine N,N-Dimethylalanine (Tertiary Amine) Reduction2->Dimethyl_Alanine

Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Application

Application Notes and Protocols for N,N-Dimethylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. N,N-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. N,N-Dimethylalanine, a derivative of the natural amino acid alanine, offers a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. The presence of two methyl groups on the alpha-amino nitrogen introduces significant steric hindrance and eliminates the amide proton. These modifications confer a range of advantageous properties, including markedly increased metabolic stability, improved cell permeability, and the ability to induce specific peptide conformations.[1] However, the steric bulk of the N,N-dimethyl group also presents a significant challenge during solid-phase peptide synthesis (SPPS), necessitating optimized protocols and highly efficient coupling reagents to ensure successful incorporation.[1]

These application notes provide a comprehensive guide to the use of N,N-Dimethylalanine in Fmoc-based solid-phase peptide synthesis. Detailed protocols for synthesis, purification, and characterization are provided, along with data on the performance of various coupling reagents and the impact of N,N-dimethylation on peptide stability.

Advantages of Incorporating N,N-Dimethylalanine

The primary advantages of incorporating N,N-Dimethylalanine into a peptide backbone are:

  • Enhanced Proteolytic Resistance: The N,N-dimethyl group provides a steric shield, protecting the adjacent peptide bonds from cleavage by proteases. This leads to a significantly longer half-life in biological fluids, a crucial attribute for therapeutic peptides.[2][3]

  • Improved Pharmacokinetic Profile: By resisting enzymatic degradation, peptides containing N,N-Dimethylalanine can exhibit improved in vivo stability and bioavailability.

  • Conformational Rigidity: The steric hindrance introduced by the dimethylamino group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a more bioactive conformation for enhanced receptor binding and selectivity.[1]

  • Increased Cell Permeability: The increased lipophilicity resulting from the N,N-dimethylation can enhance a peptide's ability to cross cell membranes.

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating N,N-Dimethylalanine is the significant steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[4] This "difficult coupling" requires the use of potent activating reagents and may necessitate longer reaction times or double coupling to achieve high yields.[1][4] Standard coupling reagents are often insufficient, resulting in low yields and incomplete reactions.[1]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for N,N-Dimethylalanine

The successful incorporation of the sterically hindered N,N-Dimethylalanine is highly dependent on the choice of coupling reagent. The following table summarizes the relative performance of commonly used coupling reagents.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskNotes
HATU Uronium/Aminium SaltVery HighLowHighly effective for hindered couplings with fast reaction rates.[5] Often the reagent of choice. Can cause guanidinylation of the N-terminus if used in excess.[5]
HBTU Uronium/Aminium SaltHighLowA cost-effective and reliable option for many standard couplings, but less effective than HATU for highly hindered residues.[5]
PyBOP Phosphonium SaltHighLowA good alternative to uronium salts, avoiding the risk of N-terminal guanidinylation.[5]
DIC/HOBt CarbodiimideMediumMedium to HighGenerally not recommended for highly hindered couplings unless reaction conditions are extensively optimized.[1][6]
Table 2: Illustrative Proteolytic Stability of a Peptide with and without N,N-Dimethylalanine

This table provides a representative comparison of the proteolytic stability of a hypothetical peptide in human serum, demonstrating the significant increase in half-life conferred by N,N-dimethylation.

Time (hours)% Intact Unmodified Peptide% Intact Peptide with N,N-Dimethylalanine
0100%100%
145%95%
410%80%
8<1%65%
24Undetectable40%
Half-life (t½) ~0.8 hours ~18 hours

Note: This data is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing N,N-Dimethylalanine

This protocol outlines the manual synthesis of a peptide containing an N,N-Dimethylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethylalanine

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Method for monitoring coupling completion (e.g., Bromophenol blue test)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).[1]

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Coupling of Fmoc-N,N-Dimethylalanine:

    • In a separate vial, dissolve Fmoc-N,N-Dimethylalanine (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for at least 4 hours. For difficult couplings, the reaction time can be extended or a second coupling (double coupling) can be performed with a fresh solution of reagents.

    • Monitoring: The standard Kaiser test will not work for the N,N-dimethylated amine.[1] Use an alternative such as the bromophenol blue test. A yellow color indicates a complete reaction.[1]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for N,N-Dimethylalanine) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[1]

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Peptides Containing N,N-Dimethylalanine by RP-HPLC

The increased hydrophobicity of peptides containing N,N-Dimethylalanine presents challenges for purification. The following is a general protocol for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude lyophilized peptide

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Solvent for initial dissolution (e.g., DMSO or DMF)

  • Preparative RP-HPLC system with a C18 or C4 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). Perform a small-scale solubility test first to determine the optimal conditions.

  • Column Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase for at least 3 column volumes.

  • Gradient Elution:

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% ACN over 60 minutes). The gradient may need to be optimized based on the hydrophobicity of the specific peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 220 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of proteases or serum.

Materials:

  • Purified N,N-Dimethylalanine-containing peptide and a non-methylated control peptide

  • Human serum or a specific protease (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • RP-HPLC system for analysis

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or DMSO).

    • If using a specific protease, prepare a stock solution in the assay buffer.

  • Reaction Setup:

    • Dilute the peptide stock solution in pre-warmed human serum or assay buffer containing the protease to a final concentration (e.g., 100 µg/mL).[3]

    • Incubate the mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

    • Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution to precipitate the proteins.[3]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • RP-HPLC Analysis:

    • Analyze the supernatant from each time point by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½).

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_cleavage_purification Final Steps Resin Resin Swelling Swelling Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Monitoring Monitoring (Kaiser/Bromophenol Blue) Washing_2->Monitoring Monitoring->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protease_Resistance cluster_unmodified Unmodified Peptide cluster_modified N,N-Dimethylated Peptide Protease_U Protease H_Bond H-Bond Recognition Protease_U->H_Bond Cleavage Proteolytic Cleavage Protease_U->Cleavage Protease_M Protease Peptide_Backbone_U Peptide Backbone (-NH-CO-) Peptide_Backbone_U->Cleavage H_Bond->Peptide_Backbone_U Steric_Hindrance Steric Hindrance Disrupted H-Bonding Protease_M->Steric_Hindrance Peptide_Backbone_M N,N-Dimethylalanine Residue (-N(CH3)2-CO-) Enhanced_Stability Enhanced Stability Peptide_Backbone_M->Enhanced_Stability Steric_Hindrance->Peptide_Backbone_M

Caption: Mechanism of protease resistance by N,N-dimethylation.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK MAPK (ERK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Peptide_Inhibitor N,N-Dimethylated Peptide Inhibitor Peptide_Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK signaling pathway by a peptide inhibitor.

References

Method

Application Note: Analysis of 2-(Dimethylamino)propanoic Acid by HPLC

An HPLC analytical method for the quantitative determination of 2-(Dimethylamino)propanoic acid is crucial for researchers, scientists, and drug development professionals. This document provides detailed application note...

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC analytical method for the quantitative determination of 2-(Dimethylamino)propanoic acid is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the analysis of this compound, including both achiral and chiral separation methods.

Introduction

2-(Dimethylamino)propanoic acid is a chiral amino acid derivative. Its accurate quantification is essential in various stages of research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. Due to the lack of a strong UV chromophore in 2-(Dimethylamino)propanoic acid, derivatization is often necessary to enhance detection sensitivity, especially for trace-level analysis. This application note describes a reversed-phase HPLC method for the quantification of total 2-(Dimethylamino)propanoic acid and a chiral HPLC method for the separation of its enantiomers.

Analytical Principles

For the analysis of 2-(Dimethylamino)propanoic acid, two primary HPLC approaches are considered:

  • Reversed-Phase HPLC (RP-HPLC) for Achiral Analysis: This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. To enhance the retention and peak shape of the polar 2-(Dimethylamino)propanoic acid, an ion-pairing agent can be added to the mobile phase, or the pH of the mobile phase can be adjusted to suppress the ionization of the carboxylic acid group. For sensitive detection, pre-column derivatization with a UV-absorbing or fluorescent tag is recommended.

  • Chiral HPLC for Enantiomeric Separation: The separation of the enantiomers of 2-(Dimethylamino)propanoic acid can be achieved through two main strategies. The direct method utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1][2]

Experimental Protocols

Achiral Analysis by Reversed-Phase HPLC with Pre-Column Derivatization

This protocol describes the quantification of total 2-(Dimethylamino)propanoic acid using RP-HPLC following derivatization with 2-nitrophenylhydrazine hydrochloride, a reagent used for derivatizing carboxylic acids to improve their detection.[3]

a. Sample Preparation and Derivatization

  • Standard Stock Solution: Accurately weigh 10 mg of 2-(Dimethylamino)propanoic acid and dissolve it in 10 mL of a 50:50 mixture of methanol and water to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 100 µL of a 10 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in methanol.

    • Add 50 µL of a 10 mg/mL solution of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide) in methanol.

    • Vortex the mixture and allow it to react at room temperature for 1-2 hours.[3]

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

b. HPLC Conditions

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength 400 nm (for the 2-nitrophenylhydrazine derivative)[3]
Injection Volume 20 µL[4]

c. Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Retention Time Approximately 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL[3]
Limit of Quantification (LOQ) 0.15 µg/mL[3]
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Chiral Separation by HPLC

This protocol outlines a direct method for the separation of the enantiomers of 2-(Dimethylamino)propanoic acid using a chiral stationary phase.

a. Sample Preparation

  • Standard Solution: Prepare a solution of the racemic 2-(Dimethylamino)propanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Dissolve the sample containing the enantiomers in the mobile phase to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b. Chiral HPLC Conditions

ParameterValue
Column Chiral Stationary Phase (e.g., Polysaccharide-based or Macrocyclic Glycopeptide-based)[1]
Mobile Phase A mixture of organic solvents such as hexane/isopropanol or a polar organic mobile phase. The exact composition will need to be optimized for the specific chiral column used.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Refractive Index (RI) detector if no derivatization is used. For enhanced sensitivity, derivatization with a suitable agent can be employed.
Injection Volume 10 µL

c. Expected Results

The chiral column should provide baseline separation of the two enantiomers. The selectivity factor (α) should be greater than 1.2 for good resolution. The retention times will be specific to the column and mobile phase combination used.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing 2-(Dimethylamino)propanoic acid Derivatization Derivatization (for achiral analysis) Sample->Derivatization Standard Standard Solution Standard->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injector Injector Filtration->Injector Column HPLC Column (C18 or Chiral) Injector->Column Detector Detector (UV or RI) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for the HPLC analysis of 2-(Dimethylamino)propanoic acid.

Chiral_Separation_Strategies cluster_direct Direct Method cluster_indirect Indirect Method racemate Racemic Mixture of 2-(Dimethylamino)propanoic acid csp_column Chiral Stationary Phase (CSP) Column racemate->csp_column derivatization Derivatization with Chiral Derivatizing Agent racemate->derivatization enantiomers_separated Separated Enantiomers csp_column->enantiomers_separated diastereomers Diastereomers derivatization->diastereomers achiral_column Achiral Column (e.g., C18) diastereomers->achiral_column diastereomers_separated Separated Diastereomers achiral_column->diastereomers_separated

Caption: Strategies for the chiral separation of 2-(Dimethylamino)propanoic acid by HPLC.

References

Application

Application Notes and Protocols: 2-(Dimethylamino)propanoic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of 2-(Dimethylamino)propanoic acid as a precursor for a novel class of chiral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(Dimethylamino)propanoic acid as a precursor for a novel class of chiral auxiliaries for asymmetric synthesis. While direct literature on the application of 2-(Dimethylamino)propanoic acid as a chiral auxiliary is limited, this document presents a conceptual framework and detailed hypothetical protocols based on well-established principles of asymmetric synthesis. The provided methodologies are intended to serve as a guide for researchers interested in exploring the utility of this readily available chiral building block.

Introduction: Leveraging 2-(Dimethylamino)propanoic Acid for Chiral Control

2-(Dimethylamino)propanoic acid, a derivative of the amino acid alanine, presents an attractive scaffold for the development of new chiral auxiliaries. Its inherent chirality, coupled with the presence of a tertiary amine, offers unique steric and electronic properties that can be exploited to induce stereoselectivity in a variety of chemical transformations. Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the diastereoselective formation of new stereocenters, which is a critical aspect of pharmaceutical and fine chemical manufacturing.

This document outlines the synthesis of a hypothetical chiral auxiliary derived from (S)-2-(Dimethylamino)propanoic acid and its application in the asymmetric alkylation of enolates. The protocols and data presented are based on analogous systems and are intended to provide a robust starting point for experimental investigation.

Synthesis of a Chiral Auxiliary from (S)-2-(Dimethylamino)propanoic Acid

A common strategy in the design of chiral auxiliaries is the formation of an amide bond between a chiral acid and a cyclic secondary amine. This creates a rigid and sterically defined environment around the reaction center. Here, we propose the synthesis of (S)-1-(2-(dimethylamino)propanoyl)pyrrolidine.

Experimental Protocol: Synthesis of (S)-1-(2-(dimethylamino)propanoyl)pyrrolidine

Materials:

  • (S)-2-(Dimethylamino)propanoic acid

  • Pyrrolidine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-2-(Dimethylamino)propanoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DIPEA (2.5 eq).

  • In a separate flask, dissolve BOP reagent (1.1 eq) in anhydrous DCM.

  • Slowly add the BOP solution to the solution of the amino acid and DIPEA.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product start1 (S)-2-(Dimethylamino)propanoic acid step1 Amide Coupling start1->step1 start2 Pyrrolidine start2->step1 reagent1 BOP reagent1->step1 reagent2 DIPEA reagent2->step1 reagent3 DCM reagent3->step1 end_product (S)-1-(2-(dimethylamino)propanoyl)pyrrolidine step1->end_product

Caption: Synthesis of the Chiral Auxiliary.

Application in Asymmetric Alkylation

The synthesized chiral auxiliary can be used to direct the stereoselective alkylation of a prochiral enolate. The following section details a hypothetical protocol for the asymmetric alkylation of a propionyl group attached to the chiral auxiliary.

Conceptual Workflow for Asymmetric Alkylation

cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediate Intermediate cluster_end Final Product cluster_cleavage Cleavage start_material Chiral Auxiliary Amide step1 Enolate Formation (LDA, -78 °C) start_material->step1 step2 Alkylation (Electrophile, -78 °C) step1->step2 intermediate_product Diastereomeric Mixture step2->intermediate_product cleavage_step Hydrolysis intermediate_product->cleavage_step end_product Enantiomerically Enriched Carboxylic Acid cleavage_step->end_product

Caption: Asymmetric Alkylation Workflow.

Experimental Protocol: Diastereoselective Alkylation

Materials:

  • (S)-1-(2-(dimethylamino)propanoyl)pyrrolidine (from previous step)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral auxiliary amide (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA solution (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol for Auxiliary Removal:

  • Dissolve the purified alkylated product in a mixture of THF and 1 M HCl.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract the chiral auxiliary into an organic solvent after basifying the aqueous layer.

  • Acidify the aqueous layer and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic layer containing the product over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Quantitative Data (Hypothetical)

The following table summarizes the expected outcomes for the asymmetric alkylation protocol with various electrophiles, based on performance of similar chiral auxiliaries.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide2-Methyl-3-phenylpropanoic acid derivative90>95:5
2Methyl iodide2-Methylbutanoic acid derivative8590:10
3Ethyl iodide2-Methylpentanoic acid derivative8892:8
4Allyl bromide2-Methylpent-4-enoic acid derivative92>95:5

Proposed Mechanism of Stereochemical Control

The stereochemical outcome of the alkylation is proposed to be controlled by the formation of a rigid chelated enolate intermediate. The lithium cation is coordinated by the carbonyl oxygen and the nitrogen of the dimethylamino group, creating a conformationally restricted ring system. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

cluster_chelation Chelated Enolate Intermediate cluster_approach Electrophile Approach cluster_outcome Stereochemical Outcome chelate Li+ chelated by carbonyl O and amino N blocked Blocked Face chelate->blocked directs steric Steric hindrance from pyrrolidine ring steric->blocked contributes to favored Favored Face product Single Diastereomer favored->product leads to

Method

N,N-Dimethylalanine: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals N,N-Dimethylalanine, a derivative of the essential amino acid alanine, is a valuable and versatile precursor in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylalanine, a derivative of the essential amino acid alanine, is a valuable and versatile precursor in the synthesis of complex pharmaceutical compounds. Its incorporation into molecular scaffolds, particularly in peptide-based therapeutics, can significantly enhance pharmacokinetic properties such as metabolic stability, cell permeability, and conformational rigidity. These attributes make N,N-dimethylalanine a key building block in the development of novel drug candidates, especially in the field of oncology.

Application in Anticancer Agent Synthesis: The Dolastatins

A prominent application of N,N-dimethylated amino acids, including analogs of N,N-dimethylalanine, is in the synthesis of the dolastatin family of natural products. Dolastatins are potent antimitotic agents that have been extensively studied as anticancer agents. Dolastatin 10, a well-known member of this family, and its synthetic analogs often incorporate N,N-dimethylated amino acid residues, which are crucial for their biological activity. The N,N-dimethyl group contributes to the molecule's cytotoxicity and its ability to inhibit tubulin polymerization.[1]

The synthesis of dolastatin 10 and its analogs typically involves the coupling of several unusual amino acid fragments, including an N,N-dimethylated valine residue at the N-terminus. While not N,N-dimethylalanine itself, the synthetic strategies and protocols for incorporating N,N-dimethylvaline are directly applicable to N,N-dimethylalanine for the creation of novel analogs.

Challenges and Strategies in Synthesis

The primary challenge in incorporating N,N-dimethylalanine into a peptide chain via solid-phase peptide synthesis (SPPS) is the steric hindrance caused by the two methyl groups on the alpha-amino nitrogen. This hindrance can lead to slower and less efficient coupling reactions compared to non-methylated amino acids. To overcome this, optimized coupling protocols and highly efficient coupling reagents are necessary.

Table 1: Comparison of Coupling Reagents for N,N-Dimethylated Amino Acids
Coupling ReagentAbbreviationGeneral Effectiveness for N-Methylated Amino AcidsNotes
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUGoodCommonly used with an activating agent like HOBt and a base like DIPEA.[2]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUVery GoodOften provides higher coupling efficiencies for sterically hindered amino acids compared to HBTU.[1]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPGoodEffective for difficult couplings.
Diisopropylcarbodiimide/1-HydroxybenzotriazoleDIC/HOBtModerate to GoodA classic coupling cocktail, though may be less efficient for highly hindered systems.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N,N-dimethylalanine and its incorporation into a peptide sequence.

Protocol 1: Synthesis of N,N-Dimethyl-L-alanine via Reductive Amination

This protocol outlines a one-pot reductive amination of L-alanine using formaldehyde and a reducing agent.

Materials:

  • L-Alanine

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve L-alanine in methanol in a round-bottom flask.

  • Addition of Formaldehyde: Add an excess of aqueous formaldehyde solution to the flask.

  • Reduction:

    • Using NaBH₄: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

    • Using H₂/Pd-C: Transfer the mixture to a hydrogenation reactor, add a catalytic amount of 10% Pd/C, and pressurize with hydrogen gas (typically 50 psi).

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • If using NaBH₄, carefully quench the reaction by the slow addition of HCl until the solution is acidic.

    • If using H₂/Pd-C, filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to isoelectric point of N,N-dimethylalanine using a solution of NaOH.

  • Purification: The product can be purified by crystallization from a suitable solvent system like water/ethanol.

Table 2: Illustrative Quantitative Data for N,N-Dimethyl-L-alanine Synthesis
ParameterValue
Starting MaterialL-Alanine (1.0 eq)
ReagentsFormaldehyde (2.5 eq), Sodium borohydride (1.5 eq)
SolventMethanol
Reaction Time4-6 hours
Yield75-85%
Purity (by NMR)>98%
Protocol 2: Incorporation of Fmoc-N,N-Dimethyl-L-alanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of an Fmoc-protected N,N-dimethyl-L-alanine onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-N,N-Dimethyl-L-alanine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (N,N-Dimethylformamide - DMF)

  • Deprotection solution (20% piperidine in DMF)

  • Washing solvents (DMF, Dichloromethane - DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate a solution of Fmoc-N,N-Dimethyl-L-alanine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. The coupling can be monitored using a Kaiser test (which will be negative for the secondary amine after successful coupling).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis_of_NN_Dimethyl_L_alanine L_Alanine L-Alanine Reaction_Vessel Reaction Vessel (Methanol) L_Alanine->Reaction_Vessel Formaldehyde Formaldehyde (HCHO) Formaldehyde->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Pd-C) Reducing_Agent->Reaction_Vessel NN_Dimethyl_L_alanine N,N-Dimethyl-L-alanine Reaction_Vessel->NN_Dimethyl_L_alanine Reductive Amination

Caption: Synthesis of N,N-Dimethyl-L-alanine via Reductive Amination.

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle for N,N-Dimethyl-L-alanine Incorporation Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-N,N-Dimethyl-L-alanine, HATU, DIPEA in DMF) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Final_Peptide Resin-bound Peptide (+ N,N-Dimethyl-L-alanine) Washing2->Final_Peptide Resin Resin-bound Peptide (Free N-terminus) Resin->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Peptide->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating N,N-Dimethyl-L-alanine.

References

Application

Application Notes and Protocols for the N-methylation of Alanine

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-L-alanine is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in modern organic synthesis.[1] The intro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alanine is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in modern organic synthesis.[1] The introduction of a methyl group on the α-nitrogen of alanine significantly alters its physicochemical properties, which can enhance the proteolytic stability, membrane permeability, and biological activity of peptides when incorporated.[2][3] These characteristics make N-methyl-L-alanine a valuable component in drug discovery and the development of novel therapeutics.[1] This document provides detailed experimental procedures for the synthesis of N-methyl-L-alanine, presents quantitative data for comparison, and illustrates the workflows for key methodologies.

Physicochemical Properties of N-methyl-L-alanine

A comprehensive understanding of the physicochemical properties of N-methyl-L-alanine is essential for its application in synthesis and drug design.

PropertyValueReference
IUPAC Name (2S)-2-(methylamino)propanoic acid[1][2]
Synonyms H-N-Me-Ala-OH, L-N-Methylalanine[2]
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 315-317 °C (decomposes)[1]
CAS Number 3913-67-5[1][2]

Comparison of Synthetic Methods

Several methods are available for the N-methylation of alanine, each with its own advantages and disadvantages. The following table summarizes key quantitative data for some common methods.

MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Reductive Amination L-alanine, Formaldehyde, Sodium borohydride65-70% (crude)One-pot reaction, mild conditions.Requires careful control of stoichiometry to avoid dimethylation.
Eschweiler-Clarke Reaction L-alanine, Formaldehyde, Formic acidHighAvoids quaternary ammonium salt formation, uses inexpensive reagents.[4][5]Requires excess reagents and elevated temperatures.
Protection-Alkylation-Deprotection Protected L-alanine (e.g., Z-L-Ala), Methyl iodide, NaH, Pd/C (for deprotection)Good to ExcellentHigh control over the degree of methylation.Multi-step process, requires protection and deprotection.[2]
Biocatalytic Synthesis Glucose, Methylamine, Recombinant C. glutamicum31.7 g/L titer, 0.71 g/g glucoseOne-step fermentation from simple sugars, environmentally friendly.[6]Requires specialized biocatalyst and fermentation equipment.[6]

Experimental Protocols

Protocol 1: Reductive Amination of L-alanine

This protocol describes a common laboratory-scale synthesis of N-methyl-L-alanine using reductive amination.[1]

Materials:

  • L-alanine

  • Deionized water

  • Aqueous formaldehyde (37%)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Dowex 50W X8 cation-exchange resin

Procedure:

  • Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add aqueous formaldehyde (1.1 equivalents) to the solution while maintaining the temperature at 0°C.

  • In a separate beaker, prepare a solution of sodium borohydride in a small amount of water.

  • Slowly add the sodium borohydride solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with hydrochloric acid to pH 2.

  • Apply the acidified solution to a Dowex 50W X8 cation-exchange resin column.

  • Wash the column with deionized water to remove unreacted starting materials and byproducts.

  • Elute the N-methyl-L-alanine from the column using an aqueous ammonia solution.

  • Concentrate the eluate under reduced pressure to obtain the product.

Protocol 2: N-methylation of L-alanine via the Eschweiler-Clarke Reaction

This protocol details the N-methylation of L-alanine using the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid.[5][7][8]

Materials:

  • L-alanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

Procedure:

  • In a round-bottom flask, dissolve L-alanine in an excess of formic acid.

  • Add an excess of aqueous formaldehyde to the solution.

  • Heat the reaction mixture at reflux (around 100°C) for several hours until the evolution of carbon dioxide ceases.[5]

  • Cool the reaction mixture to room temperature.

  • Remove the excess formic acid and formaldehyde under reduced pressure.

  • Dissolve the residue in water and purify by recrystallization or ion-exchange chromatography as described in Protocol 1.

Protocol 3: N-methylation via Protection, Alkylation, and Deprotection

This multi-step protocol provides a highly controlled synthesis of N-methyl-L-alanine.[2]

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0°C.[2]

  • Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution, maintaining the pH between 9 and 10.[2]

  • Continue stirring at room temperature for 2-3 hours.[2]

  • Wash the reaction mixture with diethyl ether.[2]

  • Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.[2]

  • Filter and dry the solid N-Benzyloxycarbonyl-L-alanine.[2]

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).[2]

  • Add sodium hydride (NaH, 2.2 eq) portion-wise at 0°C under an inert atmosphere.[2]

  • Allow the mixture to stir at room temperature for 1 hour.[2]

  • Add methyl iodide (CH₃I, 2.5 eq) dropwise at 0°C.[2]

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Quench the reaction by carefully adding water and extract the product with an organic solvent.[2]

  • Purify the product by chromatography.[2]

Step 3: Deprotection to Yield N-methyl-L-alanine

  • Dissolve the N-methylated intermediate in methanol.[2]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).[2]

  • Filter the catalyst and concentrate the solvent under reduced pressure to obtain N-methyl-L-alanine.[2]

Visualized Workflows

Reductive_Amination_Workflow alanine L-Alanine imine Schiff Base Intermediate alanine->imine formaldehyde Formaldehyde formaldehyde->imine product N-methyl-L-alanine imine->product Reduction nabh4 NaBH₄ nabh4->product

Caption: Reductive amination workflow for N-methylation of alanine.

Eschweiler_Clarke_Workflow alanine L-Alanine iminium Iminium Ion alanine->iminium formaldehyde Formaldehyde formaldehyde->iminium formic_acid Formic Acid methylated_amine N-methyl-L-alanine formic_acid->methylated_amine iminium->methylated_amine Hydride Transfer Protection_Alkylation_Deprotection_Workflow cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection alanine L-Alanine z_ala Z-L-Alanine alanine->z_ala Cbz-Cl, NaOH z_n_me_ala Z-N-methyl-L-alanine z_ala->z_n_me_ala NaH, CH₃I n_me_ala N-methyl-L-alanine z_n_me_ala->n_me_ala H₂, Pd/C

References

Method

Application Notes and Protocols for the Derivatization of N,N-Dimethylalanine for GC Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-Dimethylalanine is a tertiary amino acid that presents analytical challenges for gas chromatography (GC) due to its low volatility and pola...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylalanine is a tertiary amino acid that presents analytical challenges for gas chromatography (GC) due to its low volatility and polar nature. Direct injection onto a GC column typically results in poor peak shape, low sensitivity, and potential thermal degradation. To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.

This document provides detailed application notes and protocols for three common derivatization techniques applicable to N,N-Dimethylalanine: alkylation with ethyl chloroformate, silylation, and acylation. A comparative overview of these methods is presented to aid in the selection of the most suitable approach for specific research needs. Additionally, a protocol for the chiral analysis of N,N-Dimethylalanine is included.

Comparative Overview of Derivatization Methods

The choice of derivatization reagent and method is critical and depends on the analytical requirements, such as sensitivity, speed, and whether chiral separation is necessary. The following table summarizes the key performance characteristics of the discussed methods, based on data for similar amino acids.

Parameter Alkylation (Ethyl Chloroformate) Silylation (e.g., BSTFA, MTBSTFA) Acylation (e.g., TFAA)
Reaction Speed Fast (typically < 1 min at room temp)Moderate to Slow (requires heating, 30-120 min)Fast to Moderate (often requires heating, 10-60 min)
Reaction Conditions Mild (aqueous or organic, room temp)Anhydrous conditions required, heating often necessaryAnhydrous conditions required, heating often necessary
Derivative Stability Good to ExcellentModerate (sensitive to moisture)Good to Excellent
Byproducts Volatile and generally non-interferingCan sometimes interfere with chromatographyVolatile and generally non-interfering
Chiral Analysis Well-suited for subsequent chiral separationCan be used, but may require specific chiral reagentsCan be used, but potential for racemization exists
LOD (estimated) Low pg range[1]Low to mid pg rangeLow to mid pg range
Linearity (R²) (estimated) > 0.99[1]> 0.99[2]> 0.99
RSD (%) (estimated) < 10%[1]< 15%< 15%

Method 1: Alkylation with Ethyl Chloroformate (ECF)

Alkylation with ethyl chloroformate is a rapid and robust method for the derivatization of amino acids. The reaction proceeds quickly in an aqueous/organic biphasic system at room temperature, targeting the carboxyl group of N,N-Dimethylalanine.

Principle

Ethyl chloroformate reacts with the carboxylate group of N,N-Dimethylalanine in the presence of a base (e.g., pyridine or sodium hydroxide) to form a volatile ethyl ester derivative. The tertiary amine group of N,N-Dimethylalanine does not react under these conditions.

Experimental Protocol

Materials:

  • N,N-Dimethylalanine standard or sample

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Chloroform (or other suitable extraction solvent like n-hexane)

  • Anhydrous sodium sulfate

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of N,N-Dimethylalanine standard or sample in deionized water to a final concentration of approximately 1 mg/mL.

  • Reaction: In a 2 mL reaction vial, add 100 µL of the aqueous sample, 200 µL of ethanol, and 50 µL of pyridine.

  • Derivatization: While vortexing, add 50 µL of ethyl chloroformate dropwise to the mixture. Continue vortexing for 1 minute at room temperature.

  • Extraction: Add 500 µL of chloroform to the vial, vortex vigorously for 30 seconds, and then centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

GC-MS Conditions (Typical)
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-500 m/z.

Workflow Diagram

ECF_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Drying cluster_analysis Analysis Sample Aqueous Sample (N,N-Dimethylalanine) Reagents Add Ethanol, Pyridine, ECF Sample->Reagents Vortex Vortex 1 min Reagents->Vortex AddSolvent Add Chloroform Vortex->AddSolvent VortexExtract Vortex & Centrifuge AddSolvent->VortexExtract CollectOrganic Collect Organic Layer VortexExtract->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for N,N-Dimethylalanine derivatization using ethyl chloroformate.

Method 2: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as the carboxyl group in N,N-Dimethylalanine. Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and thermal stability.[3]

Principle

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the carboxyl group of N,N-Dimethylalanine to form a silyl ester. This reaction requires anhydrous conditions as the reagents are sensitive to moisture.

Experimental Protocol

Materials:

  • N,N-Dimethylalanine standard or sample (dried)

  • BSTFA + 1% TMCS (trimethylchlorosilane) or MTBSTFA

  • Acetonitrile or Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of N,N-Dimethylalanine into a reaction vial. If the sample is in solution, it must be dried completely under a stream of nitrogen or by lyophilization.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (or MTBSTFA) to the vial. Tightly cap the vial.

  • Reaction: Heat the vial at 70-100 °C for 30-60 minutes to ensure complete derivatization.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The reaction mixture can be directly injected into the GC-MS system.

GC-MS Conditions (Typical)
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 260 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-600 m/z.

Workflow Diagram```dot

Silylation_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Dried Sample (N,N-Dimethylalanine) AddSolvent Add Anhydrous Solvent Sample->AddSolvent AddReagent Add Silylating Reagent AddSolvent->AddReagent Heat Heat at 70-100°C AddReagent->Heat Cool Cool to RT Heat->Cool GCMS Direct GC-MS Analysis Cool->GCMS

Caption: Workflow for N,N-Dimethylalanine derivatization using acylation.

Chiral Analysis of N,N-Dimethylalanine

The enantiomeric separation of N,N-Dimethylalanine is crucial in pharmaceutical and biological studies. This can be achieved by GC after derivatization on a chiral stationary phase. The ethyl chloroformate derivatization method is particularly well-suited for this purpose as it generally does not cause racemization.

Principle

After derivatization of the racemic N,N-Dimethylalanine with a non-chiral reagent (e.g., ethyl chloroformate), the resulting enantiomeric derivatives are separated on a GC column coated with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol
  • Derivatization: Derivatize the N,N-Dimethylalanine sample using the Alkylation with Ethyl Chloroformate (ECF) protocol described above.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column.

Chiral GC-MS Conditions (Typical)
  • Column: Chirasil-L-Val (or equivalent chiral phase), 25 m x 0.25 mm ID, 0.16 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 200 °C at 3 °C/min, and hold for 10 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-500 m/z.

Conclusion

The derivatization of N,N-Dimethylalanine is a prerequisite for its successful analysis by gas chromatography. Alkylation with ethyl chloroformate offers a rapid and robust method with mild reaction conditions. Silylation and acylation are also effective but require anhydrous conditions and often heating. The choice of method will depend on the specific analytical goals, available instrumentation, and sample matrix. For enantiomeric analysis, derivatization with ethyl chloroformate followed by separation on a chiral GC column is a highly effective strategy. The provided protocols and comparative data serve as a comprehensive guide for researchers to develop and optimize their analytical methods for N,N-Dimethylalanine.

References

Application

Application of 2-(Dimethylamino)propanoic Acid in Medicinal Chemistry: A Case Study of Cyprodenate

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Dimethylamino)propanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The incor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)propanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the dimethylamino group can influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profiles. A notable example of a medicinally relevant compound structurally related to this scaffold is Cyprodenate (also known as Actebral). Cyprodenate, the 2-(dimethylamino)ethyl ester of 3-cyclohexylpropanoic acid, has been utilized as a central nervous system (CNS) stimulant.[1][2] Its primary application was to counteract the sedative effects of benzodiazepine tranquilizers.[1] This document provides a detailed overview of the medicinal chemistry applications of the 2-(dimethylamino)propanoic acid scaffold through the lens of cyprodenate, including its mechanism of action, synthesis, and available biological data.

Mechanism of Action: A Pro-Drug Approach to Modulating Choline Metabolism

Cyprodenate functions as a pro-drug, undergoing hydrolysis in the body to release its active metabolite, N,N-dimethylethanolamine (DMAE) .[1][3] DMAE is a precursor to choline and can cross the blood-brain barrier more readily than choline itself.[4] Once in the brain, DMAE is incorporated into the Kennedy pathway for phosphatidylcholine biosynthesis. This pathway is crucial for the synthesis of acetylcholine, a key neurotransmitter involved in cognitive functions such as memory and attention.[5]

The proposed mechanism involves the enzymatic conversion of DMAE into phosphatidyl-N,N-dimethylethanolamine (PDME), which is then methylated to form phosphatidylcholine.[3] This ultimately increases the bioavailability of choline for acetylcholine synthesis.

Signaling Pathway of Cyprodenate's Metabolite (DMAE)

DMAE_Pathway Cyprodenate Cyprodenate (2-(dimethylamino)ethyl 3-cyclohexylpropanoate) DMAE N,N-Dimethylethanolamine (DMAE) Cyprodenate->DMAE Hydrolysis (Esterases) pDMAE Phospho-DMAE DMAE->pDMAE DMAE->pDMAE Choline Kinase CDP_DMAE CDP-DMAE pDMAE->CDP_DMAE pDMAE->CDP_DMAE CTP:Phosphoethanolamine Cytidylyltransferase PDME Phosphatidyl-DMAE (PDME) CDP_DMAE->PDME CDP_DMAE->PDME Choline/Ethanolamine Phosphotransferase PC Phosphatidylcholine (PC) PDME->PC PDME->PC PE N-Methyltransferase Choline Choline PC->Choline PC->Choline Phospholipase D ACh Acetylcholine Choline->ACh Choline->ACh Choline Acetyltransferase

Caption: Metabolic pathway of Cyprodenate to Acetylcholine.

Quantitative Data

ParameterValueSpeciesRoute of AdministrationCitation
Time to Maximum Blood Radioactivity 45 min - 1 hRatOral[4]
Time to Maximum Blood Radioactivity 1 hPigOral[4]
Urinary Excretion (72 h) 30-35% of doseRatOral[4]
Urinary Excretion (48 h) 6% of dosePigOral[4]
Biliary Excretion Very weakRatOral[4]
Absorption Totally absorbedRat, PigOral[4]

Experimental Protocols

Synthesis of Cyprodenate (2-(dimethylamino)ethyl 3-cyclohexylpropanoate)

A detailed experimental protocol for the synthesis of cyprodenate is not explicitly available in the reviewed literature. However, based on general principles of organic synthesis for ester formation, a plausible method would be the Fischer esterification of 3-cyclohexylpropanoic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst, or the acylation of 2-(dimethylamino)ethanol with 3-cyclohexylpropionyl chloride. A generalized workflow is presented below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-Cyclohexylpropanoic Acid D Esterification or Acylation A->D B 2-(Dimethylamino)ethanol B->D C Acid Catalyst (e.g., H₂SO₄) or Acylating Agent (e.g., SOCl₂) C->D E Neutralization & Extraction D->E F Drying and Solvent Removal E->F G Purification (e.g., Distillation) F->G H Cyprodenate G->H

Caption: General workflow for the synthesis of Cyprodenate.

Protocol for Fischer Esterification (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-cyclohexylpropanoic acid (1 equivalent), 2-(dimethylamino)ethanol (1.2 equivalents), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield pure cyprodenate.

In Vivo Pharmacokinetic Study (Based on Dormard et al., 1975)

Objective: To determine the localization, distribution, and elimination of [¹⁴C]-cyprodenate in rats and pigs.

Methodology:

  • Test Animals: Wistar rats and pigs.

  • Radiolabeled Compound: [¹⁴C]-cyprodenate (maleate salt) and [¹⁴C]-dimethylaminoethanol ([¹⁴C]-DMAE) for comparison.

  • Administration: Oral gavage of the radiolabeled compounds.

  • Sample Collection:

    • Blood: Collected at various time points post-administration.

    • Urine and Feces: Collected over 72 hours for rats and 48 hours for pigs.

    • Tissues: At the end of the study, various organs (liver, brain, kidneys, etc.) are harvested for radioactivity measurement.

  • Analysis:

    • Radioactivity Measurement: Radioactivity in blood, urine, feces, and tissues is quantified using a liquid scintillation counter.

    • Autoradiography: Whole-body autoradiography is performed on rats at different time points to visualize the distribution of radioactivity.

    • Metabolite Analysis: Blood and urine samples are analyzed by chromatographic techniques (e.g., TLC or HPLC) to identify and quantify metabolites.

PK_Study_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A Synthesize [¹⁴C]-Cyprodenate C Oral Gavage of [¹⁴C]-Cyprodenate A->C B Animal Acclimatization (Rats and Pigs) B->C D Blood Sampling (Time course) C->D E Urine & Feces Collection C->E F Tissue Harvesting (End of study) C->F G Liquid Scintillation Counting D->G I Chromatographic Analysis (Metabolites) D->I E->G E->I F->G H Autoradiography F->H

Caption: Workflow for a pharmacokinetic study of Cyprodenate.

Conclusion

The case of cyprodenate illustrates the utility of the 2-(dimethylamino)alkanol ester scaffold in developing CNS-acting agents. By employing a pro-drug strategy, this chemical motif allows for enhanced delivery of a pharmacologically active metabolite, in this case, a choline precursor, to the brain. While detailed quantitative structure-activity relationship (QSAR) data is not extensively available, the example of cyprodenate provides a valuable framework for the design and development of new drugs targeting cholinergic pathways, which are implicated in a variety of neurological and psychiatric disorders. Further research into derivatives of 2-(dimethylamino)propanoic acid could yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of cognitive and other CNS disorders.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in N,N-Dimethylalanine synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of N,N-Dimethylalanine, primarily via the Eschweiler-Clarke reaction. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of N,N-Dimethylalanine, primarily via the Eschweiler-Clarke reaction.

Frequently Asked Questions (FAQs)

Q1: My yield of N,N-Dimethylalanine is significantly lower than expected. What are the most common causes?

Low yield is a common issue that can stem from several factors throughout the experimental process. The most frequent causes include:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. This can be due to insufficient heating, incorrect reaction time, or suboptimal pH.

  • Incorrect Stoichiometry: The ratio of reactants is crucial. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to ensure complete dimethylation.[1][2] Using too little formaldehyde can result in a mixture of mono-methylated and unreacted starting material.[1]

  • Suboptimal Temperature: The reaction is typically performed in an aqueous solution at or near boiling temperature to proceed efficiently.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during the isolation and purification stages, such as incomplete extraction or degradation during solvent removal.

  • Poor Reagent Quality: The purity and concentration of the starting materials (Alanine, formaldehyde, and formic acid) can impact the reaction's success.

Q2: I am observing a significant amount of N-Methylalanine (mono-methylated product). How can I favor the formation of the N,N-dimethylated product?

The formation of a substantial amount of the mono-methylated intermediate is a clear indication of incomplete methylation. To drive the reaction towards the desired tertiary amine, ensure the following:

  • Use a sufficient excess of both formaldehyde and formic acid. The mechanism involves two successive methylation steps, and the second methylation requires the formation of another iminium ion intermediate.[2][3]

  • Ensure adequate reaction time and temperature to allow the second methylation, which can be slower, to go to completion.

Q3: How can I monitor the progress of the reaction?

For the Eschweiler-Clarke reaction, a simple visual cue is the evolution of carbon dioxide gas, which indicates that the reduction of the imine intermediate by formic acid is occurring.[1][4] The reaction can be considered complete when this gas evolution ceases. For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used on small aliquots of the reaction mixture to track the disappearance of the starting material and the appearance of the product.

Q4: What are common impurities in the final product and how can they be removed?

Besides unreacted starting material and the mono-methylated intermediate, potential impurities can include side-products from the decomposition of reagents at high temperatures. A standard purification protocol involves:

  • Removal of Excess Reagents: After the reaction is complete, excess formic acid and formaldehyde can be removed by evaporation under reduced pressure.[4]

  • Basification and Extraction: The residue is typically dissolved in water and made strongly alkaline (e.g., with NaOH) to deprotonate the amine product.[5] The free amine can then be extracted into an organic solvent like ether or dichloromethane.

  • Purification of the Free Amine: The crude product can be further purified by distillation under reduced pressure or by recrystallization of a salt form (e.g., hydrochloride or oxalate) to remove non-basic impurities.[6]

Data Presentation

The following table summarizes key parameters and their influence on the synthesis yield.

ParameterCommon Issue Leading to Low YieldRecommendationExpected Outcome
Stoichiometry Insufficient formaldehyde (< 2.5 eq.) or formic acid (< 2.5 eq.).[4]Use excess reagents (e.g., 2.5-3.0 equivalents of both formaldehyde and formic acid relative to alanine).Drives the reaction to completion, minimizing mono-methylated byproduct.[1]
Temperature Reaction temperature is too low.Maintain the reaction mixture at or near 100°C (boiling water bath).[1]Ensures a sufficient rate for both methylation steps.
Reaction Time Reaction is stopped prematurely before CO2 evolution ceases.Continue heating until gas evolution is no longer observed (typically 1-2 hours).[4]Maximizes the conversion of starting material to the final product.
pH during Work-up Incomplete basification before extraction.Adjust the aqueous solution to a strongly basic pH (e.g., pH 14) with NaOH or KOH before extraction.[5]Ensures the product is in its free amine form for efficient extraction into an organic solvent.
Reagent Purity Use of degraded or low-concentration formaldehyde or formic acid.Use fresh, high-purity reagents and accurately determine the concentration of aqueous solutions.Prevents the introduction of impurities and ensures the correct stoichiometry.

Experimental Protocols

Key Experiment: Synthesis of N,N-Dimethyl-L-Alanine via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N,N-dimethylation of amino acids.[4]

Materials:

  • L-Alanine (1 equivalent)

  • Formaldehyde (37% aqueous solution, 2.5 equivalents)

  • Formic Acid (95-100%, 2.5 equivalents)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine L-Alanine (1 eq.), 37% aqueous formaldehyde (2.5 eq.), and formic acid (2.5 eq.).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath at 100°C. Vigorous evolution of carbon dioxide should be observed.[1][4]

  • Reaction Monitoring: Continue heating until the evolution of CO2 ceases, which typically takes 1 to 2 hours.

  • Work-up (Solvent Removal): Cool the reaction mixture to room temperature. Evaporate the mixture to dryness under reduced pressure using a rotary evaporator to remove water and excess formic acid/formaldehyde.

  • Work-up (Basification): Dissolve the resulting residue in a minimum amount of water and cool the solution in an ice bath. Carefully add NaOH solution with stirring until the solution is strongly alkaline (pH > 12).

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-Dimethyl-L-Alanine.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Mandatory Visualization

Logical Relationships and Workflows

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of N,N-Dimethylalanine cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., Mono-methylation) start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase Reaction Time/ Temperature (to 100°C) cause1->sol1a sol1b Verify Reagent Quality (Fresh HCHO & HCOOH) cause1->sol1b sol2 Increase Excess of Formaldehyde & Formic Acid (>2.5 eq.) cause2->sol2 sol3a Ensure Strong Basification (pH > 12) Before Extraction cause3->sol3a sol3b Perform Multiple Extractions cause3->sol3b

Caption: Troubleshooting workflow for low yield synthesis.

ReactionPathway cluster_step1 First Methylation cluster_step2 Second Methylation alanine L-Alanine H₂N-CH(CH₃)COOH imine Imine Intermediate alanine->imine + HCHO - H₂O hcho1 {Formaldehyde | HCHO} hcooh1 {Formic Acid | HCOOH} monomethyl N-Methylalanine CH₃NH-CH(CH₃)COOH hcooh1->monomethyl + H⁻ - CO₂ iminium1 Iminium Ion [H₂C=N⁺H-CH(CH₃)COOH] imine->iminium1 iminium1->monomethyl + H⁻ - CO₂ iminium2 Iminium Ion [(CH₃)HC=N⁺(CH₃)-CH(CH₃)COOH] monomethyl->iminium2 + HCHO - H₂O hcho2 {Formaldehyde | HCHO} hcooh2 {Formic Acid | HCOOH} dimethyl {N,N-Dimethylalanine | (CH₃)₂N-CH(CH₃)COOH} hcooh2->dimethyl + H⁻ - CO₂ iminium2->dimethyl + H⁻ - CO₂

Caption: Eschweiler-Clarke reaction pathway for N,N-Dimethylalanine.

References

Optimization

Technical Support Center: Optimizing Esterification of 2-(Dimethylamino)propanoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful esterification of 2-(Dimethylamino)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful esterification of 2-(Dimethylamino)propanoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of 2-(Dimethylamino)propanoic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the Fischer esterification of amino acids can stem from several factors. The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the formation of your product. For amino acids specifically, their zwitterionic nature can make esterification more challenging than for simple carboxylic acids.

Potential Causes and Solutions:

  • Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. To favor product formation, it's crucial to shift the equilibrium to the right. This can be achieved by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed. A Dean-Stark apparatus is a common laboratory setup for water removal.

  • Catalyst Issues: The choice and amount of acid catalyst are critical. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective. Ensure the catalyst is not old or degraded. The molar ratio of the catalyst to the amino acid can also be optimized.

  • Protonation of the Tertiary Amine: The dimethylamino group in your starting material is basic and will be protonated by the strong acid catalyst. This creates a positive charge on the nitrogen, which can affect the overall reactivity. While the reaction can still proceed, the conditions may need to be adjusted to account for this.

  • Reaction Time and Temperature: Esterification reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. The reaction temperature should be appropriate for the alcohol being used, typically at its reflux temperature.

Q2: The reaction is very slow or appears to have stalled. What can I do?

A2: A slow or stalled reaction can be indicative of several issues, many of which overlap with the causes of low yield.

Potential Causes and Solutions:

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst has been added. For amino acids, a slight excess of the catalyst may be necessary to protonate both the carboxylic acid and the tertiary amine.

  • Water in the Reaction Mixture: The presence of water will inhibit the forward reaction. Ensure all reagents and glassware are dry. Using a Dean-Stark trap or molecular sieves can help remove water formed during the reaction.

  • Sub-optimal Temperature: The reaction should be heated to the reflux temperature of the alcohol being used as the solvent. Too low a temperature will result in a very slow reaction rate.

Q3: I am observing unexpected side products in my analysis. What could they be?

A3: Side reactions can occur, particularly under the harsh acidic and high-temperature conditions of Fischer esterification.

Potential Causes and Solutions:

  • Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possible side reaction. Using a primary alcohol if possible can mitigate this.

  • N-alkylation: Although less common for a tertiary amine, under very harsh conditions, further reaction at the nitrogen is a remote possibility.

  • Degradation of the Starting Material or Product: Prolonged exposure to strong acid and high temperatures can lead to the degradation of your starting material or the desired ester product. Consider optimizing the reaction time to maximize yield while minimizing degradation.

Q4: How can I effectively monitor the progress of the reaction?

A4: Monitoring the reaction progress is crucial for determining the optimal reaction time and avoiding unnecessary heating that could lead to side products.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for monitoring the disappearance of the starting material and the appearance of the ester product. Samples will likely require derivatization to make the amino acid and its ester volatile enough for GC analysis. A common derivatization method is silylation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction. Depending on the properties of your ester, you may be able to analyze the samples directly without derivatization using a suitable column and mobile phase. However, derivatization is often employed to improve detection and separation.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick and simple qualitative assessment of the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visualize the formation of a new, less polar spot corresponding to the ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the esterification of 2-(Dimethylamino)propanoic acid?

A1: A good starting point is a standard Fischer esterification protocol, adapted for an N,N-dialkylamino acid. A detailed experimental protocol is provided in a later section.

Q2: Which acid catalyst is best for this reaction?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification. Sulfuric acid is a stronger acid and may lead to faster reaction times, but could also promote more side reactions. p-TsOH is a solid, making it easier to handle, and is often considered a milder catalyst.

Q3: What is the optimal molar ratio of reactants and catalyst?

A3: A significant excess of the alcohol is typically used to drive the reaction forward; it often serves as the solvent. A common starting point is a 10-fold or greater molar excess of the alcohol relative to the amino acid. The catalyst is used in smaller, catalytic amounts, typically 0.1 to 0.5 molar equivalents relative to the amino acid. However, due to the presence of the basic tertiary amine, you may need to start with at least 1.1 molar equivalents of the acid catalyst to ensure there is enough free acid to catalyze the esterification.

Q4: How does the tertiary amine in 2-(Dimethylamino)propanoic acid affect the esterification?

A4: The tertiary amine is a basic center that will be protonated by the strong acid catalyst. This has two main consequences:

  • Increased Catalyst Requirement: At least one equivalent of the acid catalyst will be consumed to protonate the amine. Therefore, a catalytic amount in excess of one equivalent is needed for the esterification reaction to proceed efficiently.

  • Potential for Altered Reactivity: The protonated amine introduces a positive charge, which could have an electronic effect on the reactivity of the carboxylic acid. However, the esterification is still expected to proceed under standard Fischer conditions.

Q5: What are some potential side reactions to be aware of?

A5: While the esterification of the carboxylic acid is the primary reaction, other transformations are possible under acidic conditions. It is important to be aware of the potential for N-oxide formation, although this is more commonly observed with oxidizing agents, strong acids can sometimes facilitate such reactions. De-methylation of the tertiary amine is also a possibility under very harsh acidic conditions and prolonged heating, though it is not a typical outcome of Fischer esterification.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Esterification of Amino Acids

CatalystTypical Molar Ratio (Catalyst:Substrate)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)0.1 - 1.5Highly effective, readily available, inexpensive.Strong dehydrating agent, can cause charring, can be difficult to remove completely.
p-Toluenesulfonic Acid (p-TsOH)0.1 - 0.5Solid (easy to handle), milder than H₂SO₄, often results in cleaner reactions.More expensive than H₂SO₄.
Boron Trifluoride (BF₃)0.2 - 1.0Effective Lewis acid catalyst.Gaseous reagent, requires special handling.
Silica Gel Sulfonic AcidCatalyticHeterogeneous catalyst, easily removed by filtration, reusable.May have lower activity than homogeneous catalysts.

Table 2: Typical Reaction Conditions and Yields for Amino Acid Esterification

Amino Acid DerivativeAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
N-(benzyloxycarbonyl)-(S)-prolineMethanolBF₃Reflux196
Hippuric acidCyclohexanolp-TsOHReflux3096
Benzoic acid (for comparison)MethanolH₂SO₄65-90
Hydroxy acidEthanolH₂SO₄Reflux295
N,N-dimethyl glycineFatty alcoholsSilica gel sulfonic acidVaries->95 (conversion)

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 2-(Dimethylamino)propanoic Acid

This protocol is a general starting point and should be optimized for your specific alcohol and scale.

Materials:

  • 2-(Dimethylamino)propanoic acid

  • Alcohol (e.g., methanol, ethanol; use as solvent, in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Drying tube or inert gas inlet

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-(Dimethylamino)propanoic acid (1.0 eq).

  • Add the desired alcohol in large excess (e.g., 10-20 equivalents, or as the solvent).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1.1-1.5 eq, or p-TsOH, 1.1-1.5 eq) dropwise with stirring. The addition of sulfuric acid to alcohol is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the alcohol used.

  • Monitor the reaction progress by TLC, GC-MS, or HPLC. A typical reaction time is 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is a low-boiling solvent like methanol or ethanol, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent for extraction (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Protocol 2: GC-MS Analysis of Reaction Progress (with Derivatization)

Materials:

  • Reaction aliquot

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • GC vials

  • Heating block or oven

Procedure:

  • Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Evaporate the solvent and alcohol under a stream of nitrogen.

  • Add an anhydrous solvent (e.g., 200 µL of acetonitrile) to the residue.

  • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at a specified temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS for analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2-(Dimethylamino)propanoic acid to flask B 2. Add excess alcohol (solvent) A->B C 3. Add acid catalyst (e.g., H2SO4) B->C D 4. Heat to reflux C->D E 5. Monitor by TLC/GC-MS/HPLC D->E F Reaction Complete? E->F F->D No G 6. Cool and remove excess alcohol F->G Yes H 7. Dissolve in organic solvent G->H I 8. Neutralize with NaHCO3 wash H->I J 9. Wash with brine I->J K 10. Dry with Na2SO4 J->K L 11. Filter and concentrate K->L M 12. Purify (distillation/chromatography) L->M N 13. Characterize product (NMR, MS, IR) M->N

Caption: Experimental workflow for the esterification of 2-(Dimethylamino)propanoic acid.

Troubleshooting_Tree Start Low Yield or Slow Reaction Q1 Is water being removed? Start->Q1 S1 Use Dean-Stark trap or molecular sieves. Ensure dry reagents/glassware. Q1->S1 No Q2 Is there excess alcohol? Q1->Q2 Yes S1->Q2 S2 Use alcohol as solvent (>>10 eq). Q2->S2 No Q3 Is catalyst amount sufficient? Q2->Q3 Yes S2->Q3 S3 Increase catalyst loading (>1.1 eq to account for amine protonation). Q3->S3 No Q4 Is reaction time/temp optimal? Q3->Q4 Yes S3->Q4 S4 Increase reaction time and ensure reflux temperature is reached. Q4->S4 No End Yield Improved Q4->End Yes S4->End

Caption: Troubleshooting decision tree for optimizing the esterification reaction.

Troubleshooting

Technical Support Center: Synthesis of N,N-Dimethylalanine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylalanine. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N,N-Dimethylalanine?

A1: The most prevalent and efficient method for the N,N-dimethylation of alanine is the Eschweiler-Clarke reaction. This one-pot reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1] It is widely used due to its typically high yields and its inherent mechanism that prevents the over-methylation to form quaternary ammonium salts.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of N,N-Dimethylalanine?

A2: The main side reactions encountered during the Eschweiler-Clarke synthesis of N,N-Dimethylalanine are:

  • Incomplete Methylation: This results in the formation of the mono-methylated byproduct, N-Methylalanine.

  • N-Formylation: The starting material (Alanine) or the N-methylated intermediate can react with formic acid to produce N-formylalanine or N-formyl-N-methylalanine, respectively.

Q3: Can the Eschweiler-Clarke reaction cause racemization of L-Alanine?

A3: The Eschweiler-Clarke reaction is generally considered to proceed without causing racemization of chiral amines. However, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, could potentially lead to some degree of racemization. It is crucial to monitor the optical purity of the final product if chirality is a critical attribute.

Q4: Are there alternative methods for the synthesis of N,N-Dimethylalanine?

A4: Yes, other reductive amination methods can be employed. These typically involve the reaction of alanine with formaldehyde to form an intermediate imine, which is then reduced. Alternative reducing agents to formic acid include sodium cyanoborohydride and sodium triacetoxyborohydride. However, these may introduce different side reactions and require different workup procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N,N-Dimethylalanine.

Problem Potential Cause Recommended Solution
Low Yield of N,N-Dimethylalanine Incomplete reaction due to insufficient reagents or reaction time.Ensure a molar excess of both formaldehyde (at least 2 equivalents) and formic acid are used. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.
Suboptimal reaction temperature.For the Eschweiler-Clarke reaction, maintaining a temperature of 80-100°C is often recommended to ensure the reaction goes to completion.[1]
Poor quality of starting materials.Use high-purity Alanine and fresh, high-quality formaldehyde and formic acid.
Presence of N-Methylalanine Impurity Incomplete second methylation.Increase the equivalents of formaldehyde and formic acid. Ensure thorough mixing and adequate reaction time to drive the reaction to completion. A second addition of the reagents can sometimes be beneficial.
Presence of N-Formylalanine or N-Formyl-N-methylalanine Impurities Side reaction with formic acid.While formic acid is a necessary reagent, using a large excess should be avoided. Controlling the reaction temperature is also crucial; avoid excessively high temperatures that might favor formylation.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated solution of sodium chloride (brine) to help break the emulsion.
Product is too soluble in the aqueous phase.Adjust the pH of the aqueous layer to be more basic (pH > 9) to ensure the N,N-Dimethylalanine is in its free base form, which is more soluble in organic solvents. Perform multiple extractions with an appropriate organic solvent.

Data Presentation

The following table summarizes the expected yields and byproduct distribution for the synthesis of N,N-Dimethyl-L-Valine, which can be used as an estimate for the synthesis of N,N-Dimethylalanine. Note that due to the lower steric hindrance of alanine's methyl group compared to valine's isopropyl group, the reaction may proceed to completion more readily with potentially higher yields of the desired product and lower amounts of the N-methyl intermediate.

Reaction Condition N,N-Dimethyl-L-Valine Yield (%) N-Methyl-L-Valine (%) N-Formyl-L-Valine (%)
Standard (Excess HCHO, HCOOH, 80-100°C, 12-24h)>90<5<2
Insufficient HCHO/HCOOH50-7020-40<2
Lower Temperature (e.g., 60°C)60-8015-30<1
High Temperature (e.g., >120°C)>90<55-10

Note: This data is based on the synthesis of N,N-Dimethyl-L-Valine and should be considered as an approximation for N,N-Dimethylalanine.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethylalanine via Eschweiler-Clarke Reaction

Materials:

  • L-Alanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-Alanine.

  • To the flask, add deionized water to dissolve or suspend the L-Alanine.

  • Add formic acid (approximately 2.0-2.5 equivalents) to the mixture.

  • Add formaldehyde solution (approximately 2.2-3.0 equivalents).

  • Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and acidify the mixture with 1M HCl.

  • Wash the aqueous phase with dichloromethane to remove any non-basic organic impurities.

  • Basify the aqueous phase to a pH of approximately 9-11 with a suitable base (e.g., NaOH solution).

  • Extract the product into an organic solvent like dichloromethane (repeat 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-Dimethylalanine.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

Eschweiler_Clarke_Reaction Alanine Alanine Imine Iminium Ion Alanine->Imine + Formaldehyde1 Formaldehyde Formaldehyde1->Imine N_Methylalanine N-Methylalanine Imine->N_Methylalanine + Dimethyl_Imine N-Methyl Iminium Ion N_Methylalanine->Dimethyl_Imine + Formaldehyde2 Formaldehyde Formaldehyde2->Dimethyl_Imine NN_Dimethylalanine N,N-Dimethylalanine Dimethyl_Imine->NN_Dimethylalanine + Formic_Acid1 Formic Acid Formic_Acid1->N_Methylalanine Formic_Acid2 Formic Acid Formic_Acid2->NN_Dimethylalanine

Caption: Eschweiler-Clarke synthesis of N,N-Dimethylalanine.

Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Alanine Alanine N_Methylalanine N_Methylalanine Alanine->N_Methylalanine Methylation NN_Dimethylalanine NN_Dimethylalanine N_Methylalanine->NN_Dimethylalanine Methylation Alanine_side Alanine N_Formylalanine N-Formylalanine Alanine_side->N_Formylalanine N-Formylation N_Methylalanine_side N-Methylalanine N_Formyl_N_Methylalanine N-Formyl-N-methylalanine N_Methylalanine_side->N_Formyl_N_Methylalanine N-Formylation Formic_Acid Formic Acid Formic_Acid->N_Formylalanine Formic_Acid->N_Formyl_N_Methylalanine

Caption: Competing side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Stoichiometry and Quality Start->Check_Reagents Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Reagents->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Yes_Incomplete Yes Incomplete->Yes_Incomplete Yes No_Incomplete No Incomplete->No_Incomplete No Increase_Time_Temp Increase Reaction Time or Temperature Yes_Incomplete->Increase_Time_Temp Analyze_Byproducts Analyze Byproducts (HPLC/NMR) No_Incomplete->Analyze_Byproducts Increase_Time_Temp->Monitor_Reaction N_Methyl N-Methylalanine Present? Analyze_Byproducts->N_Methyl Yes_N_Methyl Yes N_Methyl->Yes_N_Methyl Yes No_N_Methyl No N_Methyl->No_N_Methyl No Increase_Reagents Increase Formaldehyde and Formic Acid Yes_N_Methyl->Increase_Reagents N_Formyl N-Formyl Byproducts? No_N_Methyl->N_Formyl Increase_Reagents->Monitor_Reaction Yes_N_Formyl Yes N_Formyl->Yes_N_Formyl Yes No_N_Formyl No N_Formyl->No_N_Formyl No Optimize_Temp Optimize Temperature (Avoid Excess Heat) Yes_N_Formyl->Optimize_Temp Purify Purify Product (Crystallization/Chromatography) No_N_Formyl->Purify Optimize_Temp->Monitor_Reaction End Pure N,N-Dimethylalanine Purify->End

Caption: A logical troubleshooting workflow for synthesis.

References

Optimization

Technical Support Center: Purification of 2-(Dimethylamino)propanoic Acid

Welcome to the technical support center for the purification of 2-(Dimethylamino)propanoic acid (also known as N,N-dimethylalanine). This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Dimethylamino)propanoic acid (also known as N,N-dimethylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(Dimethylamino)propanoic acid that influence its purification?

A1: 2-(Dimethylamino)propanoic acid is a zwitterionic amino acid. This means it contains both a basic tertiary amine group and an acidic carboxylic acid group. Its purification is therefore highly dependent on the pH of the solution, which dictates the net charge of the molecule. At its isoelectric point (pI), the molecule has a net neutral charge, which typically corresponds to its lowest solubility in aqueous solutions.

Q2: What are the most common methods for purifying 2-(Dimethylamino)propanoic acid?

A2: The most common purification techniques for zwitterionic compounds like 2-(Dimethylamino)propanoic acid are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. It relies on the principle of differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly effective for purifying amino acids from charged impurities.[1]

Q3: What are the likely impurities I might encounter?

A3: The impurities in your sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-bromopropionic acid, dimethylamine, or related compounds.

  • By-products of the Reaction: Side reactions can lead to the formation of structurally similar compounds.

  • Degradation Products: As a tertiary amine, 2-(Dimethylamino)propanoic acid may be susceptible to oxidation, potentially forming N-oxides. Extreme pH and high temperatures can also lead to degradation.[2]

Q4: How can I assess the purity of my 2-(Dimethylamino)propanoic acid?

A4: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective way to determine the purity and identify any degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists.
Nucleation has not initiated.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure 2-(Dimethylamino)propanoic acid.
The product "oils out" instead of crystallizing. The boiling point of the solvent is too high, and the compound is coming out of solution above its melting point.- Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution is saturated at a lower temperature by using a larger volume of solvent.
The compound contains a significant amount of impurities, leading to a depression of the melting point.- Consider a pre-purification step, such as a quick filtration through a plug of silica gel or treatment with activated carbon to remove colored impurities.
The crystal yield is very low. Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the compound at high temperature.- Cool the solution in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals (note: this crop may be less pure).
The purified material is still impure. The impurity has similar solubility to the product and co-crystallized.- Try a different solvent or solvent system for recrystallization.- Perform a second recrystallization on the purified material.
The crystals were not washed properly after filtration.- Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent to remove residual mother liquor.
Ion-Exchange Chromatography (IEX) Issues
Problem Possible Cause Solution
The compound does not bind to the column. The pH of the buffer is incorrect, resulting in the compound having the same charge as the resin.- For Cation Exchange: Ensure the buffer pH is below the pI of 2-(Dimethylamino)propanoic acid, so the compound is positively charged.- For Anion Exchange: Ensure the buffer pH is above the pI, so the compound is negatively charged.
The ionic strength of the loading buffer is too high.- Use a buffer with a lower salt concentration for loading the sample.
The compound elutes too early or too late. The salt gradient or pH gradient is not optimized.- For salt gradient elution: Adjust the steepness of the gradient. A shallower gradient will provide better resolution.- For pH gradient elution: Ensure the pH range of the gradient passes through the pI of the compound.
Poor resolution between the product and impurities. The column is overloaded.- Reduce the amount of sample loaded onto the column.
The flow rate is too high.- Decrease the flow rate to allow for better separation.

Experimental Protocols

Protocol 1: Recrystallization of 2-(Dimethylamino)propanoic Acid

This protocol is a general guideline and may require optimization based on the specific impurities present. A methanol/diethyl ether solvent system is a good starting point, as suggested for a similar compound.[3]

  • Dissolution: In a fume hood, place the crude 2-(Dimethylamino)propanoic acid in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

The following is a general workflow for purification using cation exchange chromatography.

  • Resin Selection and Equilibration:

    • Choose a strong cation exchange resin (e.g., Dowex 50).

    • Prepare a slurry of the resin and pack it into a chromatography column.

    • Equilibrate the column by washing with several column volumes of a low ionic strength acidic buffer (e.g., 0.1 M acetic acid, pH ~2.5-3.0). This ensures the compound will be protonated and bind to the resin.

  • Sample Loading:

    • Dissolve the crude 2-(Dimethylamino)propanoic acid in the equilibration buffer.

    • Load the sample onto the column at a slow flow rate.

  • Washing:

    • Wash the column with the equilibration buffer until the absorbance at 280 nm (to detect any aromatic impurities) returns to baseline.

  • Elution:

    • Elute the bound 2-(Dimethylamino)propanoic acid from the column. This can be achieved in two ways:

      • Salt Gradient: Gradually increase the salt concentration of the buffer (e.g., a linear gradient from 0 to 1 M NaCl in the equilibration buffer).

      • pH Elution: Elute with a buffer of higher pH, such as a dilute ammonium hydroxide solution. As the pH increases towards the pI of the compound, it will lose its net positive charge and elute from the column.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the desired product using an appropriate method (e.g., HPLC, TLC).

  • Desalting and Isolation:

    • Pool the pure fractions. If a salt gradient was used for elution, the salt will need to be removed. This can be done by dialysis, size-exclusion chromatography, or by removing the volatile ammonium acetate buffer by lyophilization.

    • Isolate the pure compound by evaporating the solvent (or lyophilizing).

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve 1. Dissolve crude product in minimal hot methanol decolorize 2. Decolorize with activated carbon (optional) dissolve->decolorize if colored cool 4. Cool to crystallize dissolve->cool if not colored hot_filter 3. Hot filtration decolorize->hot_filter hot_filter->cool isolate 5. Isolate crystals (vacuum filtration) cool->isolate wash 6. Wash with cold diethyl ether isolate->wash dry 7. Dry under vacuum wash->dry

Recrystallization workflow for 2-(Dimethylamino)propanoic acid.

iex_workflow cluster_iex Ion-Exchange Chromatography Workflow equilibration 1. Equilibrate cation exchange column (low pH) loading 2. Load crude sample equilibration->loading washing 3. Wash with equilibration buffer loading->washing elution 4. Elute with salt or pH gradient washing->elution analysis 5. Collect and analyze fractions elution->analysis isolation 6. Pool pure fractions, desalt, and isolate analysis->isolation

General workflow for ion-exchange chromatography purification.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization iex IEX Problem start->iex no_crystals No Crystals Form recrystallization->no_crystals oiling_out Product Oils Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield no_binding No Binding to Column iex->no_binding poor_resolution Poor Resolution iex->poor_resolution

References

Troubleshooting

Improving enantiomeric excess in chiral N,N-Dimethylalanine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral N,N-Dimethylalanine. Our a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chiral N,N-Dimethylalanine. Our aim is to help you improve enantiomeric excess and overcome common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary strategies for synthesizing chiral N,N-Dimethylalanine with high enantiomeric excess?

A1: The main approaches for the asymmetric synthesis of chiral N,N-Dimethylalanine include:

  • The use of chiral auxiliaries: An achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemistry of subsequent reactions. The auxiliary is removed in a later step.

  • Catalytic asymmetric synthesis: A chiral catalyst is used to control the stereochemistry of the reaction. This can involve methods like asymmetric hydrogenation or reductive amination.[1]

  • Enzymatic synthesis: Enzymes, such as imine reductases, can be used to catalyze the stereoselective synthesis of N-substituted amino acids from α-ketoesters.[2]

Q2: How can I introduce the two methyl groups onto the nitrogen of an alanine derivative?

A2: N,N-dimethylation can be achieved through various methods, including:

  • Reductive amination: Reacting an amino acid ester with formaldehyde in the presence of a reducing agent.

  • Direct methylation: Using a methylating agent like methyl iodide with a base. This is a common method for N-methylating N-acyl and N-carbamoyl amino acids.

Q3: What are some common chiral auxiliaries used for the synthesis of α-amino acids?

A3: Several chiral auxiliaries have been successfully employed in the asymmetric synthesis of α-amino acids, including:

  • Oxazolidinones (Evans auxiliaries)

  • Pseudoephedrine amides[3]

  • (1S,2R)-2-aminocyclopentan-1-ol derived auxiliaries[4]

Q4: How is the enantiomeric excess of chiral N,N-Dimethylalanine determined?

A4: Enantiomeric excess is typically determined using analytical techniques that can distinguish between enantiomers. This often involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent, which can then be analyzed by:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Suboptimal Chiral Auxiliary or Catalyst: The chosen auxiliary or catalyst may not be providing sufficient steric hindrance to direct the reaction stereoselectively. 2. Incorrect Reaction Temperature: Temperature can significantly impact the transition state energies, affecting stereoselectivity. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary or substrate-catalyst complex. 4. Racemization: The product may be racemizing under the reaction or work-up conditions.1. Screen different chiral auxiliaries or catalysts: Consult the literature for auxiliaries or catalysts known to be effective for similar substrates. 2. Optimize reaction temperature: Systematically vary the temperature to find the optimal conditions for stereoselectivity. Lower temperatures often lead to higher ee. 3. Solvent screening: Experiment with a range of solvents with different polarities. 4. Modify work-up conditions: Use milder acidic or basic conditions during work-up to prevent racemization.
Low Yield 1. Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, temperature, or reagent stoichiometry. 2. Side Reactions: Undesired side reactions may be consuming the starting material or product. 3. Product Degradation: The product may be unstable under the reaction or purification conditions.1. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal reaction time. Adjust temperature and reagent ratios as needed. 2. Optimize reaction conditions: Vary temperature, concentration, and stoichiometry to minimize side reactions. 3. Use milder purification techniques: Employ purification methods that are less likely to degrade the product, such as flash chromatography with a suitable stationary phase.
Difficulty Removing Chiral Auxiliary 1. Harsh Cleavage Conditions Required: The auxiliary may be difficult to remove without cleaving other functional groups in the molecule. 2. Product Instability During Cleavage: The desired product may be sensitive to the conditions required for auxiliary removal.1. Select an auxiliary with milder cleavage conditions: Choose an auxiliary that can be removed under conditions that are compatible with the rest of the molecule. 2. Protect sensitive functional groups: If possible, protect other functional groups in the molecule before attempting to cleave the auxiliary.

Quantitative Data Summary

The following table summarizes data for the asymmetric synthesis of various chiral N-methylated and N,N-dimethylated amino acids, providing a comparative overview of different methods.

Amino Acid DerivativeMethodChiral InductorYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
N-Benzoyl-α-methyl-alanine derivativeAlkylation of a chiral dianion(-)-8-phenylmenthol7294:6 (dr)[5]
N-Substituted α-amino estersBiocatalytic reductive aminationImine Reductase (IRED)High>99 (ee)[2]
α-Alkenyl α-amino acid derivativesN-H insertion reactionChiral Spiro Phosphoric Acid61-9983-98 (ee)[6]
Phenylalanine-type α-amino acidsAlkylation and asymmetric transformationChiral Ni(II) complexHigh>98 (de)[7]
N-Methyl-α-amino acidsAsymmetric alkylationPseudoephedrine sarcosinamideHighHigh (ds)[3]

Experimental Protocols

Representative Protocol: Asymmetric Synthesis of a Chiral N-Alkyl Amino Acid using a Pseudoephedrine Auxiliary

This protocol is a representative example based on the alkylation of pseudoephedrine glycinamide, which can be adapted for the synthesis of chiral N,N-Dimethylalanine.[3] Optimization will likely be necessary.

Step 1: Synthesis of Pseudoephedrine Sarcosinamide

  • To a solution of (+)-pseudoephedrine in an appropriate solvent, add sarcosine methyl ester and a coupling reagent (e.g., DCC or EDC).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the product by chromatography to obtain pseudoephedrine sarcosinamide.

Step 2: Asymmetric Alkylation

  • Dissolve the pseudoephedrine sarcosinamide in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., LDA or LiHMDS) dropwise to form the enolate.

  • After stirring for a specified time, add the alkylating agent (in this case, methyl iodide) and allow the reaction to proceed.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product.

  • Purify the diastereomeric product by chromatography.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • The alkylated product can be hydrolyzed by heating in water or a water-dioxane mixture to cleave the chiral auxiliary.[3]

  • Alternatively, acidic or basic hydrolysis can be employed, but care must be taken to avoid racemization.

  • The resulting N-methyl alanine can then be further methylated to N,N-Dimethylalanine using standard procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary Adduct cluster_alkylation Asymmetric Alkylation cluster_final_steps Final Product Synthesis start Start: Pseudoephedrine & Sarcosine derivative coupling Coupling Reaction start->coupling purification1 Purification coupling->purification1 adduct Pseudoephedrine Sarcosinamide purification1->adduct enolate_formation Enolate Formation (-78°C, Strong Base) adduct->enolate_formation alkylation Alkylation (Methyl Iodide) enolate_formation->alkylation quench Reaction Quench alkylation->quench purification2 Diastereomer Purification quench->purification2 alkylated_product Alkylated Intermediate purification2->alkylated_product hydrolysis Hydrolysis (Auxiliary Removal) alkylated_product->hydrolysis n_methylation Second N-Methylation hydrolysis->n_methylation final_purification Final Purification n_methylation->final_purification final_product Chiral N,N-Dimethylalanine final_purification->final_product

Caption: Experimental workflow for the synthesis of chiral N,N-Dimethylalanine.

troubleshooting_enantiomeric_excess cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee) cause1 Suboptimal Chiral Inductor problem->cause1 cause2 Incorrect Reaction Temperature problem->cause2 cause3 Solvent Effects problem->cause3 cause4 Racemization problem->cause4 solution1 Screen Different Auxiliaries/Catalysts cause1->solution1 solution2 Optimize Temperature (Often Lower) cause2->solution2 solution3 Solvent Screening cause3->solution3 solution4 Milder Work-up/ Purification Conditions cause4->solution4

Caption: Troubleshooting low enantiomeric excess in chiral synthesis.

References

Optimization

Technical Support Center: Minimizing Racemization during N,N-Dimethylalanine Coupling

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize racemization during the coup...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize racemization during the coupling of N,N-Dimethylalanine and other sterically hindered N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is N,N-Dimethylalanine particularly prone to racemization during peptide coupling?

A1: N,N-Dimethylalanine exhibits a high propensity for racemization due to a combination of steric and electronic factors. The two methyl groups on the nitrogen, along with the side chain, create significant steric hindrance.[1][2] This bulkiness slows down the desired amide bond formation, prolonging the time the activated amino acid is exposed to basic conditions.[1] This extended exposure increases the opportunity for racemization, primarily through the formation of a 5(4H)-oxazolone intermediate, which has an acidic alpha-proton that can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

Q2: What is the primary chemical mechanism responsible for this racemization?

A2: The principal pathway for racemization is the formation of an oxazolone (or azlactone) intermediate.[1][3][4] The process unfolds as follows:

  • The coupling reagent activates the carboxylic acid of N,N-Dimethylalanine.

  • The activated carboxyl group undergoes intramolecular cyclization to form the 5(4H)-oxazolone ring.

  • In the presence of a base, the proton at the chiral alpha-carbon of this ring is abstracted, forming a planar, achiral enolate intermediate.

  • The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of L- and D-isomers in the final peptide product.[1] While N-methylated amino acids cannot form the classic oxazolone, they can racemize through analogous pathways, such as the formation of an oxazolium-5-oxide intermediate.[5][6][7]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors critically influence the degree of racemization. The most important are:

  • Coupling Reagents & Additives: The choice of reagent is paramount. Modern onium salt reagents are highly effective at suppressing racemization compared to older methods.[1][7]

  • Base: The strength and steric nature of the base used can either promote or prevent proton abstraction.[7]

  • Solvent: Polar solvents can facilitate the formation of the racemization-prone intermediates.[6][7][8]

  • Temperature: Higher temperatures accelerate the rate of racemization.[2][7]

  • Activation Time: The longer the amino acid remains in its activated state before coupling, the greater the risk of racemization.[7]

Q4: What is the role of additives like HOAt and OxymaPure in preventing racemization?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide-based reagents (e.g., DIC, DCC).[3][5][9] These additives, including 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), react with the highly reactive activated intermediate (e.g., an O-acylisourea) to form an active ester. This active ester is more stable and significantly less prone to cyclizing into the oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[3] HOAt is widely considered superior to its predecessor, HOBt, for preventing epimerization.[1][5][7]

Troubleshooting Guide

Problem: I am observing high levels (>5%) of the D-diastereomer in my final peptide.

This is a common issue when working with sterically hindered amino acids like N,N-Dimethylalanine. The following steps can help you diagnose and solve the problem.

G start High Racemization Detected reagent 1. Assess Coupling Reagent start->reagent reagent_q Using HATU, HCTU, COMU, or PyAOP? reagent->reagent_q reagent_sol Action: Switch to a modern onium salt reagent (e.g., HATU) and an additive (HOAt/Oxyma). reagent_q->reagent_sol No base 2. Evaluate Base reagent_q->base Yes reagent_sol->base base_q Using a weak, hindered base (NMM, DIPEA)? base->base_q base_sol Action: Replace strong bases (TEA, DBU) with NMM or DIPEA. Use minimal equivalents. base_q->base_sol No temp 3. Check Temperature & Activation Time base_q->temp Yes base_sol->temp temp_q Reaction at ≤ 0°C? Pre-activation < 5 min? temp->temp_q temp_sol Action: Run coupling at 0°C. Reduce pre-activation time to 1-2 minutes. temp_q->temp_sol No solvent 4. Review Solvent temp_q->solvent Yes temp_sol->solvent solvent_q Can a less polar solvent be used (e.g., DCM)? solvent->solvent_q solvent_sol Action: If solubility permits, switch from DMF/NMP to a less polar alternative. solvent_q->solvent_sol No end_node Racemization Minimized solvent_q->end_node Yes solvent_sol->end_node G start Start: Resin with Free N-Terminus swell 1. Swell Resin in DMF (30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM, DMF) deprotect->wash1 couple 5. Add Activation Mix to Resin Couple for 2-4 hours @ RT wash1->couple activate 4. Pre-activate Amino Acid (Fmoc-N,N-Me2Ala, HATU, Base) in DMF for 1-2 min @ 0°C activate->couple monitor 6. Monitor with Bromophenol Blue Test couple->monitor monitor_q Complete? (Yellow Color) monitor->monitor_q wash2 7. Final Wash (DMF, DCM) monitor_q->wash2 Yes recouple Recouple with Fresh Reagents monitor_q->recouple No end_node End: Ready for Next Cycle wash2->end_node recouple->couple G cluster_0 Activation & Racemization Pathway cluster_1 Coupling AA N-Protected Amino Acid (L-form) Activated Activated Ester (L-form) AA->Activated + Coupling   Reagent Oxazolone Oxazolone Intermediate (Achiral/Planar) Activated->Oxazolone + Base - H⁺ Product_L Desired Peptide (L-L Diastereomer) Activated->Product_L Attack by Amine (Desired Path) Oxazolone->Product_L Attack from 'bottom' face Product_D Racemized Peptide (D-L Diastereomer) Oxazolone->Product_D Attack from 'top' face Base Base Amine Incoming Amine (R₂-NH₂)

References

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)propanoic Acid

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-(Dimethylam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-(Dimethylamino)propanoic acid, also known as N,N-Dimethylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-(Dimethylamino)propanoic acid?

A1: The most prevalent methods for synthesizing 2-(Dimethylamino)propanoic acid are:

  • Reductive Amination: This is a widely used one-pot reaction involving a carbonyl compound (like pyruvic acid or an alkyl pyruvate) and dimethylamine in the presence of a reducing agent.[1][2]

  • N-Alkylation of Alanine: This involves the direct methylation of alanine using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

Q2: I am seeing a significant amount of an unexpected peak in my LC-MS analysis. What could it be?

A2: The identity of the by-product depends on your synthetic route.

  • For Reductive Amination: Common by-products include unreacted starting materials, the intermediate imine, or over-reduced starting material (lactic acid). The specific reducing agent used can also lead to different impurity profiles.[1]

  • For N-Alkylation of Alanine: You may be observing the mono-methylated intermediate (2-(methylamino)propanoic acid) or the over-methylated quaternary ammonium salt. Incomplete reaction can also leave unreacted alanine.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Suboptimal pH: Reductive amination is pH-sensitive. The formation of the imine intermediate is typically favored under weakly acidic conditions.[3]

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Agents like sodium borohydride can also reduce the starting carbonyl group, leading to by-products. More selective reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred.[1][2]

  • Moisture: The presence of excessive water can hydrolyze the imine intermediate and affect the efficiency of some reducing agents.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. Monitoring the reaction by TLC or LC-MS is crucial.[4]

Q4: How can I minimize the formation of the over-alkylation product in the N-alkylation of alanine?

A4: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common challenge.[5] To minimize this:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to alanine. Using a slight excess of alanine may be beneficial.

  • Slow Addition of Alkylating Agent: Adding the methylating agent dropwise at a controlled temperature can help to prevent localized high concentrations that favor over-alkylation.

  • Choice of Base: The strength and amount of the base used can influence the reaction rate and selectivity.

Troubleshooting Guide: By-product Identification

This guide provides a systematic approach to identifying common by-products encountered during the synthesis of 2-(Dimethylamino)propanoic acid.

Problem: An unknown impurity is detected by NMR and/or MS.

Step 1: Analyze the Synthetic Route and Reagents

  • Reductive Amination Route:

    • Starting Materials: Pyruvic acid (or its ester) and dimethylamine.

    • Reducing Agent: e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd.

    • Solvent: e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol.

  • N-Alkylation Route:

    • Starting Material: Alanine.

    • Alkylating Agent: e.g., Methyl iodide, Dimethyl sulfate.

    • Base: e.g., K₂CO₃, NaOH.

    • Solvent: e.g., Methanol, Water.

Step 2: Compare Analytical Data with Potential By-products

The following table summarizes the expected analytical data for common by-products.

By-product NameSynthesis RouteExpected ¹H NMR Signals (Illustrative)Expected Mass (m/z) [M+H]⁺
2-(Methylamino)propanoic acidN-AlkylationSinglet for N-CH₃ (~2.5 ppm), Quartet for α-CH, Doublet for β-CH₃104.07
Alanine Trimethyl BetaineN-AlkylationSinglet for N(CH₃)₃ (~3.2 ppm), Quartet for α-CH, Doublet for β-CH₃132.10
Lactic AcidReductive AminationQuartet for α-CH, Doublet for β-CH₃, No N-CH₃ signals91.03
Unreacted Pyruvic AcidReductive AminationSinglet for CH₃ (~2.4 ppm), No α-CH or N-CH₃ signals89.02
Unreacted AlanineN-AlkylationQuartet for α-CH, Doublet for β-CH₃, No N-CH₃ signals90.05

Step 3: Isolate and Characterize the Impurity

If the identity of the by-product is still unclear, consider preparative chromatography (e.g., preparative HPLC or column chromatography) to isolate the impurity for more detailed structural elucidation using 2D NMR techniques (COSY, HMQC, HMBC) and high-resolution mass spectrometry (HRMS).

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common mobile phase system is a mixture of Dichloromethane and Methanol (e.g., 9:1 v/v), often with a small amount of acetic acid or ammonia to improve spot shape.

  • Spotting: Apply a small spot of the reaction mixture and co-spot with the starting materials.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm) and then stain with a suitable reagent, such as ninhydrin (for primary/secondary amines) or potassium permanganate.

Protocol 2: Product and By-product Analysis by LC-MS
  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid is commonly used.

  • Injection: Inject a filtered and diluted sample of the reaction mixture.

  • Detection: Use a UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Analysis: Identify the peaks corresponding to the product and by-products by their retention times and mass-to-charge ratios.

Protocol 3: Structural Elucidation by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a purified sample of the product or isolated by-product in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. For 2-(Dimethylamino)propanoic acid, expect a singlet for the two N-methyl groups, a quartet for the alpha-proton, and a doublet for the beta-methyl group.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product PyruvicAcid Pyruvic Acid Iminium Iminium Intermediate PyruvicAcid->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium Product 2-(Dimethylamino)propanoic acid Iminium->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of 2-(Dimethylamino)propanoic acid.

Byproduct_Formation cluster_alkylation N-Alkylation of Alanine cluster_reduction Reductive Amination Side Reaction Alanine Alanine MonoMethyl 2-(Methylamino)propanoic acid (Under-alkylation) Alanine->MonoMethyl + CH₃I Product 2-(Dimethylamino)propanoic acid (Desired Product) MonoMethyl->Product + CH₃I QuatSalt Quaternary Ammonium Salt (Over-alkylation) Product->QuatSalt + CH₃I PyruvicAcid Pyruvic Acid LacticAcid Lactic Acid (Reduction By-product) PyruvicAcid->LacticAcid Reducing Agent (e.g., NaBH₄) Troubleshooting_Workflow Start Unknown Peak in LC-MS / NMR CheckRoute Identify Synthetic Route (Alkylation vs. Reductive Amination) Start->CheckRoute ReviewData Review MS and NMR Data (Mass, Fragments, Shifts) CheckRoute->ReviewData Compare Compare Data to Potential By-products Table ReviewData->Compare Identified By-product Tentatively Identified Compare->Identified Match Found NotIdentified Identity Unclear Compare->NotIdentified No Match Isolate Isolate Impurity (e.g., Prep-HPLC) NotIdentified->Isolate Characterize Full Characterization (2D NMR, HRMS) Isolate->Characterize FinalID By-product Structure Confirmed Characterize->FinalID

References

Optimization

Technical Support Center: Catalyst Selection for Efficient N,N-Dimethylalanine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N,N-Dimethylalanine. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N,N-Dimethylalanine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing N,N-Dimethylalanine?

A1: The primary methods for N,N-Dimethylalanine synthesis involve the catalytic N-methylation of L-alanine. The most prevalent approaches include:

  • Reductive Amination: This is a widely used method involving the reaction of L-alanine with a methylating agent, typically formaldehyde or methanol, in the presence of a catalyst and a reducing agent (e.g., H₂ gas).[1][2][3]

  • Biocatalysis: Engineered enzymes, such as N-methyl-L-amino acid dehydrogenase, can be used for the stereoselective synthesis of N-methyl-L-alanine from sugars and methylamine.[4] This method can be extended for di-methylation.

  • Photocatalysis: Systems using metal-loaded titanium dioxide in methanol under near-UV light have been reported for the N-methylation of α-amino acids.[5]

Q2: Which catalysts are typically recommended for the reductive amination route?

A2: A variety of heterogeneous and homogeneous catalysts have been successfully employed. Common choices include:

  • Noble Metal Catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Ruthenium on carbon (Ru/C) are highly efficient but can be costly.[2] Ruthenium complexes have also shown high catalytic performance.[6]

  • Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney Nickel and Ni/NiO@C, offer a cost-effective alternative with good to excellent yields.[1][2][7][8] Copper-based catalysts have also been developed for N-methylation.[2][9]

  • Iron-based Catalysts: Iron oxides have been used for reductive aminations, often requiring higher temperatures.[3]

Q3: What are the key parameters to optimize for a high yield of N,N-Dimethylalanine?

A3: To achieve optimal yields, the following reaction parameters should be carefully controlled:

  • Catalyst Loading: The amount of catalyst can significantly impact reaction rate and completion.

  • Temperature and Pressure: These are critical, especially when using gaseous reactants like hydrogen. Optimal conditions vary depending on the catalyst used.[3][10]

  • Solvent: The choice of solvent can influence substrate solubility and catalyst activity. Methanol can often serve as both a solvent and a methylating agent.[7][8]

  • Reactant Stoichiometry: The molar ratio of L-alanine to the methylating agent is crucial to drive the reaction towards di-methylation and minimize the formation of N-methylalanine.

  • pH: For aqueous reactions, pH can affect the reactivity of the amine and the stability of the catalyst.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Conversion of L-alanine 1. Insufficient catalyst activity or loading. 2. Inadequate reaction temperature or pressure. 3. Poor quality of reactants or solvent. 4. Catalyst poisoning.1. Increase catalyst loading or use a more active catalyst. 2. Optimize temperature and pressure according to the chosen catalytic system. 3. Use pure, dry reactants and solvents. 4. Ensure reactants are free from impurities that can poison the catalyst (e.g., sulfur compounds for metal catalysts).
Low Selectivity for N,N-Dimethylalanine (High N-methylalanine) 1. Insufficient amount of methylating agent. 2. Short reaction time. 3. Catalyst favors mono-methylation.1. Increase the molar ratio of the methylating agent (e.g., formaldehyde, methanol) to L-alanine. 2. Extend the reaction time to allow for the second methylation step. 3. Screen different catalysts; some may inherently favor di-methylation.
Formation of Byproducts 1. Over-alkylation to form quaternary ammonium salts. 2. Side reactions due to high temperatures. 3. Impurities in the starting materials.1. Carefully control the stoichiometry of the methylating agent. 2. Optimize the reaction temperature to minimize thermal degradation and side reactions. 3. Use highly pure starting materials.
Catalyst Deactivation 1. Fouling/Coking: Deposition of carbonaceous material on the catalyst surface. 2. Poisoning: Strong chemisorption of impurities on active sites. 3. Sintering: Agglomeration of metal particles at high temperatures, reducing active surface area.1. For coking, catalyst regeneration through calcination may be possible. 2. Identify and remove the source of the poison from the feedstock. 3. Operate at the lowest effective temperature to prevent sintering.
Difficulty in Catalyst Separation/Recovery 1. Use of a homogeneous catalyst. 2. Fine catalyst particles that are difficult to filter.1. Switch to a heterogeneous catalyst. 2. Use a supported catalyst with a larger particle size or employ techniques like centrifugation or magnetic separation for magnetic catalysts.

Data Presentation

Table 1: Comparison of Catalytic Systems for N,N-Dimethylation of Amines

CatalystMethylating AgentSubstrateTemperature (°C)PressureYield (%)Reference
Ni/NiO@CFormaldehydeAromatic Amines8020 bar H₂Excellent[1]
Ru/CFormaldehydeAromatic Amines8020 bar H₂Excellent[2]
Skeletal CuMethanolNitroarenes1703 MPa Ar98 (for N,N-dimethylaniline)[2][7][8]
(DPEPhos)RuCl₂PPh₃MethanolAmines140-High[6]
Fe₂O₃/NGr@CParaformaldehydeAmines130-Good[3]
Biocatalyst (C. glutamicum)Sugars/Methylamine---High (for N-methyl-L-alanine)[4]

Note: Yields are reported for the N,N-dimethylation of various amines and may not be directly transferable to N,N-Dimethylalanine without optimization.

Experimental Protocols

Protocol 1: General Procedure for Reductive N,N-Dimethylation of L-Alanine using a Heterogeneous Catalyst

  • Catalyst Activation (if required): For certain catalysts like Raney Nickel, activation according to the manufacturer's protocol is necessary. For supported metal catalysts, pre-reduction under a hydrogen flow at an elevated temperature may be required.[10]

  • Reaction Setup: In a high-pressure autoclave, add L-alanine, the appropriate solvent (e.g., methanol or water), and the selected heterogeneous catalyst (e.g., Pd/C, Ru/C, or Ni-based catalyst).

  • Addition of Methylating Agent: Add the methylating agent (e.g., an aqueous solution of formaldehyde or methanol).

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture to the optimized temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or NMR) to determine the conversion of L-alanine and the selectivity towards N,N-Dimethylalanine.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Catalyst Removal: Remove the heterogeneous catalyst by filtration. The catalyst can be washed with the solvent and potentially reused.

  • Product Isolation: Isolate the N,N-Dimethylalanine from the filtrate. This may involve solvent evaporation, extraction, and/or crystallization.

  • Purification: Purify the product by techniques such as recrystallization or column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Catalyst & Methylating Agent C Prepare Reactant Solution (L-alanine, Solvent) A->C B Activate Catalyst (if necessary) D Charge Reactor B->D C->D E Set Temperature & Pressure D->E F Monitor Reaction Progress E->F F->E Optimize G Cool & Depressurize F->G H Filter to Remove Catalyst G->H I Isolate Crude Product H->I J Purify Product I->J K Characterize Final Product J->K

Caption: Experimental workflow for catalyst screening and optimization in N,N-Dimethylalanine synthesis.

Troubleshooting_Logic Start Low Yield or Selectivity Conv Low Conversion? Start->Conv Sel Low Selectivity? Conv->Sel No Cat Check Catalyst Activity/Loading Conv->Cat Yes Stoic Adjust Reactant Stoichiometry Sel->Stoic Yes Cond Optimize T & P Cat->Cond React Verify Reactant Purity Cond->React Time Increase Reaction Time Stoic->Time Cat_Sel Screen Different Catalysts Time->Cat_Sel

Caption: Logical troubleshooting flow for addressing low yield or selectivity issues.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of N,N-Dimethylalanine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethylalanine derivatives. This resource provides troubleshooting guides and frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethylalanine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My N,N-Dimethylalanine derivative has poor aqueous solubility. What are the primary reasons for this?

A1: N,N-Dimethylalanine derivatives, like many amino acid derivatives, can exhibit poor aqueous solubility due to a combination of factors. The presence of the N,N-dimethyl group increases the molecule's lipophilicity (fat-solubility). While the alanine backbone provides some polarity, the overall hydrophobic character of the molecule can dominate, leading to low solubility in aqueous media. The crystalline structure of the solid form can also play a significant role; a stable crystal lattice requires more energy to break apart and dissolve.

Q2: I am observing precipitation of my N,N-Dimethylalanine derivative when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the drug concentration exceeds its solubility limit in the final aqueous buffer. Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to decrease the final concentration of your derivative in the aqueous buffer.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is minimal (ideally below 1%) to reduce its co-solvent effect, which can sometimes lead to insolubility upon further dilution.[1]

  • pH Adjustment: Since N,N-Dimethylalanine derivatives are amino acids, their charge state is pH-dependent. The tertiary amine of the N,N-dimethyl group and the carboxylic acid of the alanine backbone mean the molecule's overall charge will change with pH. Experiment with adjusting the pH of your aqueous buffer. For a basic compound, lowering the pH can increase solubility, while for an acidic compound, a higher pH may be beneficial.[2]

  • Use of Co-solvents: Consider using a small percentage of a pharmaceutically acceptable co-solvent in your aqueous buffer, such as ethanol or propylene glycol, to increase the solubility.[1]

Q3: What are the most common strategies to improve the solubility of N,N-Dimethylalanine derivatives for in vitro and in vivo studies?

A3: Several formulation strategies can be employed to enhance the solubility of N,N-Dimethylalanine derivatives. The choice of strategy depends on the specific properties of your compound and the intended application. The most common approaches include:

  • Salt Formation: If your derivative has an ionizable group (which N,N-Dimethylalanine derivatives do), forming a salt can significantly increase aqueous solubility. The choice of the counter-ion is crucial and can impact the salt's final solubility and stability.[3]

  • Prodrugs: A prodrug is a chemically modified, often more water-soluble version of the active drug that is converted to the active form in the body. For N,N-Dimethylalanine derivatives, ester prodrugs can be synthesized to improve solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can increase the dissolution rate and apparent solubility by presenting the drug in an amorphous (non-crystalline) state.[4][5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.[7][8]

Troubleshooting Guides

Issue: Crystallization of N,N-Dimethylalanine Derivative in Formulation

Symptoms:

  • Visible crystals forming in your solution over time.

  • Inconsistent results in biological assays.

  • Cloudiness or precipitation in your formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Supersaturation The concentration of the derivative exceeds its equilibrium solubility in the chosen solvent system. Solution: Decrease the concentration of the derivative. If a higher concentration is necessary, consider a different formulation strategy like solid dispersion or nanosuspension to maintain a supersaturated state.
Change in Temperature Solubility is often temperature-dependent. A decrease in temperature during storage or handling can lead to crystallization. Solution: Store the formulation at a constant, controlled temperature. Determine the solubility of your compound at different temperatures to understand its temperature sensitivity.
pH Shift A change in the pH of the formulation can alter the ionization state of the N,N-Dimethylalanine derivative, leading to a decrease in solubility and subsequent crystallization. Solution: Use a buffer system to maintain a constant pH. The optimal pH for solubility should be determined experimentally.
Presence of Nucleation Sites Impurities or undissolved particles can act as nucleation sites, initiating crystal growth. Solution: Filter your solutions to remove any particulate matter. Ensure high purity of your compound.
Solvent Evaporation Evaporation of a volatile solvent from the formulation will increase the concentration of the derivative, potentially leading to crystallization. Solution: Use tightly sealed containers for storage. If using a volatile co-solvent, consider replacing it with a less volatile one.

Data Presentation

Table 1: Solubility of N,N-Dimethyl-L-Valine in Various Solvents

The following table summarizes the available solubility data for N,N-Dimethyl-L-Valine, a structurally related compound, to provide a general understanding of solvent effects. Note: Specific temperatures were not always provided in the source data and can influence solubility.[9]

SolventSolubility (mg/mL)Molar Solubility (mol/L)*
Dimethylformamide (DMF)~10~0.069
Ethanol~10~0.069
Dimethyl Sulfoxide (DMSO)~5~0.034
Phosphate-Buffered Saline (PBS, pH 7.2)~10~0.069

*Calculated based on a molecular weight of 145.2 g/mol .[9]

Table 2: Illustrative Comparison of Solubility Enhancement Techniques for a Hypothetical N,N-Dimethylalanine Derivative
Formulation StrategySolubility Enhancement (Fold Increase vs. Unformulated Drug)Key Considerations
Unformulated Drug 1 (Baseline)Poor aqueous solubility.
Salt Formation (HCl salt) 10 - 50Requires an ionizable group; choice of counter-ion is critical.[3]
Prodrug (Ester) 50 - 100Requires chemical synthesis; in vivo conversion to active drug must be confirmed.
Solid Dispersion (with PVP K30) 20 - 200Choice of polymer is crucial; potential for recrystallization during storage.[4]
Nanosuspension 100 - 500Requires specialized equipment; physical stability of nanoparticles needs to be ensured.
Cyclodextrin Complex (with HP-β-CD) 10 - 100Stoichiometry of the complex needs to be determined; can be limited by the size of the derivative.[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable N,N-Dimethylalanine derivatives and can be performed with standard laboratory equipment.

Materials:

  • N,N-Dimethylalanine derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)[4]

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the N,N-Dimethylalanine derivative and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C). Continue until a thin, solid film is formed on the wall of the flask.

  • Drying: Place the flask in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • Collection and Milling: Carefully scrape the solid dispersion from the flask. To obtain a uniform powder, the solid dispersion can be gently milled.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.

Protocol 2: Determination of Aqueous Solubility using the Isothermal Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[9]

Materials:

  • N,N-Dimethylalanine derivative

  • Aqueous buffer of desired pH

  • Thermostatic shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the N,N-Dimethylalanine derivative to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved N,N-Dimethylalanine derivative using a validated analytical method like HPLC-UV.

  • Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account any dilution factors.

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_sol Solubility Determination cluster_char Characterization prep1 Dissolve Drug and Polymer prep2 Solvent Evaporation (Rotovap) prep1->prep2 prep3 Vacuum Drying prep2->prep3 prep4 Milling prep3->prep4 char1 DSC prep4->char1 char2 FTIR prep4->char2 char3 XRD prep4->char3 sol1 Add Excess Drug to Buffer sol2 Equilibrate (Shake Flask) sol1->sol2 sol3 Centrifuge sol2->sol3 sol4 Quantify Supernatant (HPLC) sol3->sol4

Caption: Workflow for solid dispersion preparation and solubility testing.

troubleshooting_logic cluster_strategy Select Formulation Strategy cluster_outcome Desired Outcome start Poor Solubility of N,N-Dimethylalanine Derivative strategy1 Salt Formation start->strategy1 Ionizable? strategy2 Prodrug start->strategy2 Synthetically Feasible? strategy3 Solid Dispersion start->strategy3 Thermally Stable? strategy4 Nanosuspension start->strategy4 Equipment Available? strategy5 Cyclodextrin Complex start->strategy5 Molecular Size Suitable? outcome Improved Solubility and Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome strategy5->outcome

Caption: Decision logic for selecting a solubility enhancement strategy.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 2-(Dimethylamino)propanoic Acid Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of small, polar molecules like 2-(Dimethylamino)propanoic acid is crucial for pharmacokinetic studies, metabolism research,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small, polar molecules like 2-(Dimethylamino)propanoic acid is crucial for pharmacokinetic studies, metabolism research, and quality control. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.

The primary challenge in the analysis of 2-(Dimethylamino)propanoic acid lies in its high polarity, which leads to poor retention on conventional reversed-phase columns, and its lack of a significant chromophore, making it difficult to detect using standard UV-Vis detectors.[1][2] To overcome these obstacles, various analytical strategies have been developed, primarily involving either chemical derivatization to enhance detectability and retention or the use of alternative chromatographic and detection techniques.[3][4][5]

Validated HPLC Method with Pre-Column Derivatization

A robust and widely applicable approach for quantifying compounds like 2-(Dimethylamino)propanoic acid is reversed-phase HPLC with pre-column derivatization. This method enhances the sensitivity and chromatographic properties of the analyte. A method adapted from the analysis of the structurally similar compound N,N-dimethylglycine (DMG) involves derivatization with p-bromophenacyl bromide.[6][7]

Experimental Protocol

  • Sample Preparation: Plasma or urine samples are deproteinized by adding acetonitrile, followed by centrifugation to precipitate proteins. The supernatant is then collected for derivatization.

  • Pre-Column Derivatization: The supernatant is evaporated to dryness. The residue is reconstituted in acetonitrile, and then p-bromophenacyl bromide and a crown ether catalyst are added. The mixture is heated to facilitate the derivatization reaction, forming a p-bromophenacyl ester derivative that is highly responsive to UV detection.[6][7]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.[7]

    • Injection Volume: 20 µL.

  • Method Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, sensitivity, selectivity, accuracy, and precision.[8][9][10]

Workflow for HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Protein Precipitation (Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution AddReagents Add Derivatization Reagents (p-bromophenacyl bromide, catalyst) Reconstitution->AddReagents Reaction Heating to Form UV-Active Derivative AddReagents->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of 2-(Dimethylamino)propanoic acid.

Comparison with Alternative Methods

While the pre-column derivatization HPLC-UV method is reliable, other techniques offer distinct advantages, particularly in terms of sample preparation simplicity and sensitivity. The primary alternatives include direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector or the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds without derivatization.[11] It typically uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Detection can be achieved using universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which do not require the analyte to have a chromophore.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[11] LC-MS/MS can directly measure underivatized 2-(Dimethylamino)propanoic acid, significantly simplifying sample preparation. The high specificity of MS/MS detection minimizes interferences from complex biological matrices.

Logical Comparison of Analytical Methods

cluster_methods Analytical Approaches cluster_features Key Features Analyte 2-(Dimethylamino)propanoic Acid (Polar, Non-Chromophoric) HPLC_UV HPLC-UV Analyte->HPLC_UV HILIC HILIC-CAD/ELSD Analyte->HILIC LCMS LC-MS/MS Analyte->LCMS Deriv Derivatization Required Yes HPLC_UV->Deriv Sensitivity_HPLC Sensitivity Moderate (µmol/L) HPLC_UV->Sensitivity_HPLC Complexity_HPLC Sample Prep Complexity High HPLC_UV->Complexity_HPLC NoDeriv_HILIC Derivatization Required No HILIC->NoDeriv_HILIC Sensitivity_HILIC Sensitivity Moderate-High (ng on column) HILIC->Sensitivity_HILIC Complexity_HILIC Sample Prep Complexity Low HILIC->Complexity_HILIC NoDeriv_LCMS Derivatization Required No LCMS->NoDeriv_LCMS Sensitivity_LCMS Sensitivity Very High (pmol/L) LCMS->Sensitivity_LCMS Complexity_LCMS Sample Prep Complexity Low-Moderate LCMS->Complexity_LCMS

Caption: Comparison of features for different analytical methods.

Performance Data Summary

The choice of analytical method often depends on the specific requirements of the study, such as the required sensitivity, sample throughput, and available instrumentation. The following table summarizes typical performance data for the discussed methods, based on literature values for similar analytes.

ParameterHPLC-UV with DerivatizationHILIC-CAD/ELSD (No Derivatization)LC-MS/MS (No Derivatization)
Linearity (r²) >0.999>0.99>0.999
Limit of Detection (LOD) ~2 µmol/L[7]Low nanograms on column[2]Low nmol/L to pmol/L
Limit of Quantification (LOQ) ~5 µmol/L[7]High nanograms on columnnmol/L range
Precision (%RSD) < 5%[7]< 10%< 5%
Accuracy (% Recovery) > 97%[7]90-110%95-105%
Sample Preparation Multi-step, includes derivatizationSimple filtration/dilutionSimple filtration/dilution
Selectivity GoodModerateExcellent
Instrumentation Cost LowModerateHigh

Conclusion

The quantification of 2-(Dimethylamino)propanoic acid can be effectively achieved using a validated HPLC-UV method with pre-column derivatization . This approach is cost-effective and provides good accuracy and precision, making it suitable for routine analysis in many laboratories.[6][7]

For applications requiring higher sensitivity or simpler sample preparation, LC-MS/MS stands out as the superior alternative, offering direct analysis with excellent selectivity.[11] HILIC coupled with a universal detector like CAD or ELSD presents a valuable middle ground, avoiding derivatization while still providing adequate sensitivity for many research and quality control purposes.[2]

The selection of the most appropriate method will ultimately be guided by the specific analytical needs, sample matrix, and available resources. This guide provides the foundational information for researchers to make an informed decision for the robust and reliable quantification of 2-(Dimethylamino)propanoic acid.

References

Comparative

Determining the Enantiomeric Purity of N,N-Dimethylalanine: A Comparative Guide to Chiral Chromatography Techniques

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as N,N-Dimethylalanine is a critical aspect of quality control and ster...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as N,N-Dimethylalanine is a critical aspect of quality control and stereoselective synthesis. This guide provides a comprehensive comparison of various chiral chromatography methods for the enantioseparation of N,N-Dimethylalanine, complete with detailed experimental protocols and supporting data to facilitate method selection and implementation.

The direct enantiomeric separation of N,N-dimethylated amino acids can be challenging due to the tertiary nature of the amino group, which can hinder the formation of transient diastereomeric complexes with chiral stationary phases. Consequently, both direct and indirect chiral chromatography methods are explored as viable approaches.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric excess of N,N-Dimethylalanine depends on several factors, including the availability of instrumentation, desired sensitivity, sample throughput, and the complexity of the sample matrix. The following tables provide a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods.

Table 1: Comparison of Chiral HPLC and GC Methods for Enantiomeric Excess Determination of N,N-Dimethylalanine

FeatureChiral HPLC (Direct Method)Chiral HPLC (Indirect Method)Chiral GC-MS (Indirect Method)
Principle Enantiomers are separated on a chiral stationary phase (CSP) based on differential diastereomeric interactions.Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.Volatile diastereomeric derivatives of the enantiomers are separated on a chiral capillary column and detected by mass spectrometry.
Derivatization Not required.Required (e.g., with Marfey's reagent).Required (e.g., with ethyl chloroformate).
Stationary Phase Chiral (e.g., Polysaccharide-based)Achiral (e.g., C18)Chiral (e.g., Chirasil®-Val)
Key Advantages Direct analysis, simpler sample preparation.Utilizes common achiral columns, potentially higher efficiency for challenging separations.High resolution and sensitivity, provides structural information from MS detection.
Key Limitations Finding a suitable CSP for N,N-dimethylated amino acids can be difficult.Requires a pure chiral derivatizing reagent, potential for kinetic resolution issues.Requires derivatization to increase volatility, potential for thermal degradation.

Table 2: Representative Chromatographic Performance Data

MethodChiral Stationary Phase / ColumnMobile Phase / Carrier GasAnalyte FormExpected Resolution (Rs)Expected Selectivity (α)
Direct Chiral HPLC Polysaccharide-based (e.g., Chiralpak® series)Hexane/Isopropanol with additiveUnderivatized> 1.5> 1.1
Indirect Chiral HPLC C18 reversed-phaseAcetonitrile/Water with acidDiastereomeric derivative> 2.0> 1.2
Chiral GC-MS Chiral Capillary Column (e.g., Chirasil®-Val)HeliumVolatile derivative> 3.0> 1.3

Note: The values presented in Table 2 are typical expected values for well-optimized separations of similar amino acid derivatives and may require optimization for N,N-Dimethylalanine.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Method 1: Direct Enantiomeric Separation by Chiral HPLC

This method is based on the direct separation of enantiomers on a polysaccharide-based chiral stationary phase.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s_prep Dissolve N,N-Dimethylalanine in mobile phase inject Inject sample s_prep->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Direct Chiral HPLC Analysis.

Protocol:

  • Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. The ratio will need to be optimized to achieve adequate separation. A common starting point is 90:10 (v/v) n-hexane:isopropanol. The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength, typically 200-220 nm.

  • Sample Preparation: Prepare a sample solution of N,N-Dimethylalanine in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100

Method 2: Indirect Enantiomeric Separation by HPLC (Diastereomer Formation)

This method involves the derivatization of N,N-Dimethylalanine with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or its analogs are commonly used for this purpose.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc Achiral HPLC Analysis cluster_data Data Analysis derivatize Derivatize N,N-Dimethylalanine with Chiral Reagent quench Quench Reaction derivatize->quench inject Inject diastereomeric mixture quench->inject separate Separation on Achiral Column (e.g., C18) inject->separate detect UV/Vis Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Indirect Chiral HPLC Analysis.

Protocol:

  • Derivatization:

    • Dissolve a known amount of N,N-Dimethylalanine in a suitable buffer (e.g., 1 M NaHCO₃).

    • Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent) in a solvent like acetone.

    • Heat the mixture (e.g., at 40°C for 1 hour).

    • Cool the reaction and quench with an acid (e.g., 2 M HCl).

    • Extract the diastereomeric derivatives with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid). A typical gradient might run from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore of the derivative (e.g., 340 nm for Marfey's reagent derivatives).

  • Data Analysis: Calculate the % ee as described in Method 1.

Method 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For this method, N,N-Dimethylalanine is derivatized to increase its volatility, and the resulting derivatives are then separated on a chiral GC column.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gcms Chiral GC-MS Analysis cluster_data Data Analysis derivatize Derivatize N,N-Dimethylalanine (e.g., with Ethyl Chloroformate) extract Extract derivative derivatize->extract inject Inject derivative extract->inject separate Separation on Chiral Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate peak areas (Extracted Ion Chromatogram) detect->integrate calculate Calculate % ee integrate->calculate

Workflow for Chiral GC-MS Analysis.

Protocol:

  • Derivatization (with Ethyl Chloroformate):

    • To an aqueous solution of N,N-Dimethylalanine, add ethanol and pyridine.

    • Add ethyl chloroformate dropwise while vortexing.

    • Extract the derivative with a suitable organic solvent like chloroform.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • GC Column: A chiral capillary column, such as one coated with a chiral selector like Chirasil®-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 5 °C/min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the expected derivative (e.g., m/z 50-500).

  • Sample Preparation for Injection: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • Data Analysis: Use extracted ion chromatograms for the characteristic fragments of the derivatives to integrate the peak areas and calculate the % ee as described in Method 1.

Logical Comparison of Methodologies

cluster_direct Direct Approach cluster_indirect Indirect Approach (Derivatization) start Determine Enantiomeric Excess of N,N-Dimethylalanine direct_hplc Chiral HPLC start->direct_hplc indirect_hplc Achiral HPLC start->indirect_hplc gc_ms Chiral GC-MS start->gc_ms direct_adv direct_adv direct_hplc->direct_adv Advantages: - Simpler sample prep - Fewer reaction steps direct_disadv direct_disadv direct_hplc->direct_disadv Disadvantages: - CSP selection can be difficult - May have lower resolution indirect_hplc_adv indirect_hplc_adv indirect_hplc->indirect_hplc_adv Advantages: - Uses standard columns - Potentially higher resolution indirect_hplc_disadv indirect_hplc_disadv indirect_hplc->indirect_hplc_disadv Disadvantages: - Derivatization required - Potential for side reactions gc_ms_adv gc_ms_adv gc_ms->gc_ms_adv Advantages: - High sensitivity & resolution - Structural confirmation gc_ms_disadv gc_ms_disadv gc_ms->gc_ms_disadv Disadvantages: - Derivatization required - Analyte must be volatile

Logical Comparison of Chiral Analysis Approaches.

Validation

A Comparative Analysis of 2-(Dimethylamino)propanoic Acid and Other N-Methylated Amino Acids in Drug Development

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful and well-established strategy to overcome inherent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide-based drug candidates is a powerful and well-established strategy to overcome inherent pharmacokinetic limitations, such as poor metabolic stability and low cell permeability.[1] This guide provides a comparative study of 2-(Dimethylamino)propanoic acid (also known as N,N-dimethylalanine) and other N-methylated amino acids, offering insights into their synthesis, physicochemical properties, and impact on peptide performance. While direct comparative experimental data for 2-(Dimethylamino)propanoic acid is limited, this guide extrapolates its potential properties based on established principles of N-methylation and contrasts them with data available for mono-methylated analogues.

Executive Summary

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, profoundly influences the characteristics of a peptide.[2] This modification enhances proteolytic stability by sterically hindering the approach of proteases. Furthermore, the reduction in hydrogen bond donor capacity increases lipophilicity, which can lead to improved cell membrane permeability.[1] While mono-N-methylation is widely studied and applied, di-N-methylation, as seen in 2-(Dimethylamino)propanoic acid, offers further alterations to the peptide backbone that can influence its conformation and properties.

Data Presentation: Physicochemical and Performance Metrics

The following tables summarize key quantitative data for various N-methylated amino acids, providing a basis for comparison. Data for 2-(Dimethylamino)propanoic acid is largely inferred from the general effects of N,N-dimethylation.

Table 1: Physicochemical Properties of N-Methylated Amino Acids

Amino Acid DerivativeMolecular FormulaMolecular Weight ( g/mol )Calculated logP (clogP)Calculated Aqueous Solubility (ΔGsolv, kcal/mol)
AlanineC₃H₇NO₂89.09-2.89-
N-MethylalanineC₄H₉NO₂103.12-2.34More Negative than Alanine
2-(Dimethylamino)propanoic Acid C₅H₁₁NO₂117.15-1.88 (Estimated)Likely More Negative than N-Methylalanine
ValineC₅H₁₁NO₂117.15-1.83-
N-MethylvalineC₆H₁₃NO₂131.17-1.28More Negative than Valine
LeucineC₆H₁₃NO₂131.17-1.33-
N-MethylleucineC₇H₁₅NO₂145.20-0.78More Negative than Leucine
PhenylalanineC₉H₁₁NO₂165.19-1.58-
N-MethylphenylalanineC₁₀H₁₃NO₂179.22-1.03More Negative than Phenylalanine

Note: clogP and ΔGsolv values for N-methylated amino acids are generally higher (more lipophilic) and more negative (more soluble) than their non-methylated counterparts, respectively. The values for 2-(Dimethylamino)propanoic Acid are estimations based on this trend.

Table 2: Impact of N-Methylation on Peptide Performance

Peptide ModificationAssay TypeKey Performance MetricResult
Proteolytic Stability
Non-methylated PeptideProtease Digestion AssayHalf-life (t½) in human serumTypically short (minutes to hours)
Mono-N-methylated PeptideProtease Digestion AssayHalf-life (t½) in human serumSignificantly increased compared to non-methylated parent peptide.[1]
Peptide with 2-(Dimethylamino)propanoic AcidProtease Digestion AssayHalf-life (t½) in human serumExpected to be highly stable due to increased steric hindrance.
Cell Permeability
Non-methylated Cyclic HexapeptideCaco-2 Permeability AssayApparent Permeability (Papp)Low (e.g., <1.0 x 10⁻⁶ cm/s)
Mono-N-methylated Cyclic HexapeptideCaco-2 Permeability AssayApparent Permeability (Papp)Increased (e.g., 3- to 10-fold higher than non-methylated)[3]
Tri-N-methylated Cyclic HexapeptideCaco-2 Permeability AssayApparent Permeability (Papp)Further increased (e.g., up to 4 x 10⁻⁶ cm/s)[3]
Peptide with 2-(Dimethylamino)propanoic AcidCaco-2 Permeability AssayApparent Permeability (Papp)Potentially high, but may be offset by conformational constraints.

Experimental Protocols

Synthesis of N,N-Dimethyl-L-alanine (2-(Dimethylamino)propanoic Acid)

This protocol is an adaptation of the synthesis of N-methyl-L-alanine from L-alanine.[4]

Materials:

  • L-alanine

  • Aqueous formaldehyde (37%)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve L-alanine in a sufficient amount of deionized water.

  • Add an excess of aqueous formaldehyde (approximately 2.5-3 molar equivalents) to the solution.

  • Add a catalytic amount of 10% palladium on carbon.

  • The flask is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction is monitored by a suitable method (e.g., TLC or NMR) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N,N-dimethyl-L-alanine.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Proteolytic Stability Assay

Materials:

  • Test peptide (with and without N-methylation)

  • Human serum or specific protease (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution in PBS to the final desired concentration.

  • Initiate the assay by adding human serum or the specific protease to the peptide solution. A typical ratio is 1:1 (v/v) for serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC to quantify the remaining parent peptide.

  • The percentage of peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) is then determined from the degradation curve.

Caco-2 Cell Permeability Assay

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like Lucifer yellow)

  • LC-MS/MS system for quantification

Procedure:

  • Culture Caco-2 cells in DMEM until they reach 80-90% confluency.

  • Seed the Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • Add the dosing solution containing the test peptide and control compounds to the apical (donor) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup and Purification cluster_product Final Product L-Alanine L-Alanine Reaction_Vessel Reaction in Water/Methanol L-Alanine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel H2_PdC H2, Pd/C H2_PdC->Reaction_Vessel Filtration Filtration (remove Pd/C) Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product 2-(Dimethylamino)propanoic Acid Recrystallization->Product

Caption: Workflow for the synthesis of 2-(Dimethylamino)propanoic acid.

Signaling_Pathway cluster_peptide Peptide Interaction cluster_cell Cellular Environment Peptide N-Methylated Peptide (Enhanced Stability & Permeability) Membrane Cell Membrane Peptide->Membrane Increased Permeation Receptor Target Receptor Membrane->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Biological Response Signaling->Response

Caption: Impact of N-methylation on peptide interaction with a target cell.

Conclusion

N-methylation is a critical tool in peptide drug design for enhancing proteolytic stability and cell permeability. While mono-N-methylated amino acids are extensively documented to improve these pharmacokinetic properties, the incorporation of di-N-methylated residues like 2-(Dimethylamino)propanoic acid represents a further step in modifying peptide backbones. Although direct comparative data is sparse, it is reasonable to infer that N,N-dimethylation will confer even greater steric hindrance to enzymatic degradation. However, the increased conformational rigidity may have variable effects on receptor binding and cell permeability, necessitating empirical evaluation for each specific peptide sequence. Further research into the systematic comparison of mono- and di-N-methylated amino acids is warranted to fully elucidate their respective advantages and disadvantages in therapeutic peptide development.

References

Comparative

A Comparative Analysis of L- and D-N,N-Dimethylalanine: An Examination of Available Biological Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of L-N,N-Dimethylalanine and D-N,N-Dimethylalanine. While the c...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of L-N,N-Dimethylalanine and D-N,N-Dimethylalanine. While the chirality of molecules is a critical determinant of their pharmacological and toxicological profiles, specific experimental data detailing the differential effects of these two enantiomers is not readily found in the surveyed databases. This guide aims to address the current state of knowledge, highlighting the absence of direct comparative studies and providing context based on the broader understanding of N-methylated amino acids.

Data Presentation: The Absence of Comparative Quantitative Data

Despite extensive searches for studies directly comparing the biological activities of L- and D-N,N-Dimethylalanine, no quantitative data from head-to-head experimental evaluations were identified. Research into the biological effects of N,N-Dimethylalanine appears to be limited, and the specific investigation into the stereoisomers is even more scarce. Therefore, a table summarizing comparative quantitative data cannot be constructed at this time.

Experimental Protocols: A Call for Future Research

The absence of comparative studies means there are no specific experimental protocols to report for the direct analysis of L- versus D-N,N-Dimethylalanine. Future research in this area would necessitate the development and application of various assays to elucidate potential differences in their biological activities. Such protocols would likely include, but not be limited to:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer. This would involve administering the pure L- and D-forms to animal models and analyzing biological samples (e.g., plasma, urine, tissues) over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacodynamic studies: To investigate the effects of each enantiomer on specific biological targets, such as receptors, enzymes, or ion channels. This could involve in vitro binding assays, enzyme activity assays, and cellular functional assays.

  • Toxicology studies: To assess and compare the potential toxicity of each enantiomer. This would include cytotoxicity assays on various cell lines and in vivo toxicity studies in animal models to determine parameters like the median lethal dose (LD50).

Conceptual Framework for Future Investigation

While direct experimental data is lacking, a logical framework for investigating the potential differences between L- and D-N,N-Dimethylalanine can be proposed. This framework is based on the well-established principles of stereochemistry in pharmacology.

G Conceptual Workflow for Comparing L- and D-N,N-Dimethylalanine cluster_synthesis Chiral Synthesis & Purification cluster_analysis Biological Activity Assessment cluster_data Data Analysis & Comparison Synthesis_L Synthesis of L-N,N-Dimethylalanine Purification Enantiomeric Purification (e.g., Chiral HPLC) Synthesis_L->Purification Synthesis_D Synthesis of D-N,N-Dimethylalanine Synthesis_D->Purification PK_Studies Pharmacokinetic (ADME) Studies Purification->PK_Studies PD_Studies Pharmacodynamic (Target Interaction) Studies Purification->PD_Studies Tox_Studies Toxicological (Safety Profile) Studies Purification->Tox_Studies Compare_PK Compare ADME Profiles PK_Studies->Compare_PK Compare_PD Compare Target Affinity & Efficacy PD_Studies->Compare_PD Compare_Tox Compare Toxicity Profiles Tox_Studies->Compare_Tox Conclusion Conclusion on Stereospecific Activity Compare_PK->Conclusion Compare_PD->Conclusion Compare_Tox->Conclusion

Figure 1. A conceptual workflow for the comparative analysis of L- and D-N,N-Dimethylalanine.

The Broader Context of N-Methylated Amino Acids

While information on N,N-Dimethylalanine is sparse, the effects of N-methylation on other amino acids are better documented. For instance, N-methylation of amino acids in peptides is a known strategy to enhance their metabolic stability and membrane permeability. It is plausible that the stereochemistry of the N,N-dimethylated carbon in alanine could influence these properties.

For example, the incorporation of N-methyl-L-alanine into peptides has been studied as a way to introduce conformational constraints and improve biological activity. It is conceivable that the D-enantiomer, with its different spatial arrangement, would induce a different conformational bias in a peptide chain, leading to altered receptor binding or enzymatic susceptibility.

Conclusion and Future Directions

Validation

Benchmarking Synthetic Routes to 2-(Dimethylamino)propanoic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of three primary synthetic routes to 2-(Dimethylamino)propanoic acid (also known as N,N-dimethylalanine), a valu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three primary synthetic routes to 2-(Dimethylamino)propanoic acid (also known as N,N-dimethylalanine), a valuable building block in pharmaceutical and chemical synthesis. The routes benchmarked are the Eschweiler-Clarke reaction, reductive amination of 2-oxopropanoic acid, and nucleophilic substitution of a 2-halopropanoic acid. This comparison is supported by a summary of reported experimental data and detailed methodologies to assist researchers in selecting the most suitable pathway for their specific needs.

Executive Summary

The synthesis of 2-(Dimethylamino)propanoic acid can be effectively achieved through several methods, each with distinct advantages and disadvantages. The Eschweiler-Clarke reaction offers a direct and high-yielding route from the readily available amino acid, alanine. Reductive amination provides a versatile approach starting from a keto-acid, while nucleophilic substitution presents a classical pathway involving the displacement of a leaving group. The optimal choice depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction Time (h)Purity/PurificationKey AdvantagesKey Disadvantages
Eschweiler-Clarke Reaction L-AlanineFormaldehyde, Formic Acid>90%[1]2-5[1]Crystallization[1]High yield, readily available starting material, no risk of over-methylation.[2][3]Requires heating, potential for side reactions if not controlled.
Reductive Amination 2-Oxopropanoic acid (Pyruvic acid)Dimethylamine, Sodium CyanoborohydrideGood to Excellent (Specific data for this substrate is limited, but generally high for α-keto acids)[4][5]Varies (typically several hours)[6]Chromatographic purification may be necessary.[6]Milder conditions compared to Eschweiler-Clarke, versatile for various amines.[7]Sodium cyanoborohydride is toxic, requires careful pH control.[4]
Nucleophilic Substitution 2-Bromopropanoic acidDimethylamineModerate to Good (Specific data for this reaction is limited)VariesDistillation and/or crystallization.Utilizes common and relatively inexpensive reagents.Precursor synthesis required, potential for elimination side reactions.

Experimental Protocols

Eschweiler-Clarke Reaction from L-Alanine

This protocol is adapted from a general procedure for the N,N-dimethylation of amino acids.[1]

Materials:

  • L-Alanine

  • Paraformaldehyde

  • Formic acid (88%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-alanine in formic acid.

  • Add paraformaldehyde to the suspension. The molar ratio of amino acid to formaldehyde to formic acid should be approximately 1:3:5.[1]

  • Heat the reaction mixture to 70-100°C and maintain for 2-5 hours.[1] The reaction progress can be monitored by TLC.

  • After completion, cool the mixture and remove excess formic acid under reduced pressure.

  • Dissolve the resulting viscous liquid in a minimal amount of hot ethanol and allow it to cool to induce crystallization.

  • Filter the white crystals of 2-(Dimethylamino)propanoic acid and dry under vacuum.

Reductive Amination of 2-Oxopropanoic Acid

This protocol is a general procedure for the reductive amination of a ketone, adapted for the synthesis of the target molecule.[6]

Materials:

  • 2-Oxopropanoic acid (Pyruvic acid)

  • Dimethylamine (40% solution in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid

Procedure:

  • Dissolve 2-oxopropanoic acid in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add dimethylamine solution, keeping the temperature below 10°C.

  • In a separate flask, dissolve sodium cyanoborohydride in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Acidify the reaction mixture with hydrochloric acid to a pH of ~2 to decompose excess borohydride.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution of 2-Bromopropanoic Acid

This protocol involves a two-step synthesis: the synthesis of 2-bromopropanoic acid followed by its reaction with dimethylamine.

Step 1: Synthesis of 2-Bromopropanoic Acid (Hell-Volhard-Zelinsky reaction)

A detailed video protocol for this synthesis is available.

Step 2: Reaction with Dimethylamine

Materials:

  • 2-Bromopropanoic acid

  • Dimethylamine (40% solution in water)

  • A suitable solvent (e.g., ethanol or water)

  • Sodium carbonate

Procedure:

  • Dissolve 2-bromopropanoic acid in the chosen solvent in a pressure vessel.

  • Add an excess of dimethylamine solution and sodium carbonate to neutralize the hydrobromic acid formed during the reaction.

  • Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) and extract with an organic solvent to remove any unreacted starting material.

  • Make the aqueous layer basic and extract the product into an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or crystallization.

Mandatory Visualizations

G General Workflow for Benchmarking Chemical Syntheses cluster_0 Route Identification cluster_1 Data Acquisition cluster_2 Analysis & Comparison cluster_3 Reporting A Literature Search B Identify Potential Synthetic Routes A->B C Search for Experimental Protocols & Data B->C D Extract Quantitative Data (Yield, Purity, Time) C->D E Tabulate & Compare Quantitative Data D->E F Analyze Pros & Cons E->F G Draft Comparison Guide F->G H Generate Visualizations G->H I Final Report H->I

Caption: A logical workflow for benchmarking different chemical synthetic routes.

G Eschweiler-Clarke Reaction Pathway Alanine Alanine Intermediate Iminium Ion Intermediate Alanine->Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate FormicAcid Formic Acid Product 2-(Dimethylamino)propanoic acid FormicAcid->Product Intermediate->Product + Formic Acid (Hydride Source)

Caption: Simplified reaction pathway for the Eschweiler-Clarke synthesis.

G Reductive Amination Pathway PyruvicAcid 2-Oxopropanoic Acid Imine Imine Intermediate PyruvicAcid->Imine + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Imine ReducingAgent Reducing Agent (e.g., NaBH3CN) Product 2-(Dimethylamino)propanoic acid ReducingAgent->Product Imine->Product + Reducing Agent

Caption: General pathway for the reductive amination synthesis.

G Nucleophilic Substitution Pathway HaloAcid 2-Halopropanoic Acid (e.g., 2-Bromopropanoic acid) Product 2-(Dimethylamino)propanoic acid HaloAcid->Product + Dimethylamine (SN2) Dimethylamine Dimethylamine Dimethylamine->Product Byproduct HBr

Caption: Nucleophilic substitution pathway for the synthesis.

References

Comparative

A Spectroscopic Comparison of N,N-Dimethylalanine and Its Precursors: Alanine and N-Methylalanine

A comprehensive analysis for researchers and drug development professionals, providing a comparative spectroscopic overview of L-Alanine and its N-methylated derivatives, N-Methylalanine and N,N-Dimethylalanine. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals, providing a comparative spectroscopic overview of L-Alanine and its N-methylated derivatives, N-Methylalanine and N,N-Dimethylalanine. This guide includes a detailed examination of their NMR, IR, and Mass Spectrometry data, alongside experimental protocols for their synthesis and analysis.

The progressive methylation of the primary amine in L-Alanine to N-Methylalanine and subsequently to N,N-Dimethylalanine induces significant alterations in the molecule's electronic and steric properties. These changes are reflected in their spectroscopic signatures, providing a valuable tool for tracking the synthesis and for structural elucidation. This guide offers a side-by-side comparison of the key spectroscopic features of these three compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for L-Alanine, N-Methylalanine, and N,N-Dimethylalanine, offering a clear comparison of the changes observed with progressive N-methylation.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec. (m/z)
L-Alanine L-Alanine Structureα-H: ~3.78 (q, J=7.2 Hz)β-CH₃: ~1.48 (d, J=7.2 Hz)Cα: ~51.5Cβ: ~17.0C=O: ~175.0~3000-3200 (N-H str)~2800-3000 (C-H str)~1580-1640 (N-H bend)~1400 (COO⁻ sym str)~1600 (COO⁻ asym str)[M+H]⁺: 90.05
N-Methylalanine N-Methylalanine Structureα-H: ~3.5 (q, J=7.1 Hz)β-CH₃: ~1.4 (d, J=7.1 Hz)N-CH₃: ~2.5 (s)Cα: ~58.0Cβ: ~15.0N-CH₃: ~33.0C=O: ~174.0~2980 (N-H str)~2800-3000 (C-H str)~1620 (C=O str)~1450 (C-H bend)[M+H]⁺: 104.07
N,N-Dimethylalanine N,N-Dimethylalanine Structureα-H: ~3.2 (q, J=7.0 Hz)β-CH₃: ~1.3 (d, J=7.0 Hz)N-(CH₃)₂: ~2.3 (s)Cα: ~65.0Cβ: ~13.0N-(CH₃)₂: ~42.0C=O: ~173.0~2800-3000 (C-H str)~1715 (C=O str)~1460 (C-H bend)[M+H]⁺: 118.09

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

Experimental Protocols

Synthesis of N,N-Dimethylalanine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[1][2] This procedure is particularly effective as it avoids the formation of quaternary ammonium salts.[1][2]

Materials:

  • L-Alanine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-Alanine (1 equivalent) in deionized water.

  • Reagent Addition: To the stirred suspension, add formaldehyde solution (excess, e.g., 3-4 equivalents) followed by the slow addition of formic acid (excess, e.g., 3-4 equivalents). The addition of formic acid is exothermic and should be done carefully, potentially with cooling.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 1-2.

  • Extraction (Aqueous Wash): Wash the acidic aqueous solution with an organic solvent like dichloromethane to remove any non-polar impurities. Discard the organic layer.

  • Basification: Basify the aqueous layer to a pH of 9-10 with a sodium hydroxide solution. This will deprotonate the carboxylic acid and keep the product in the aqueous layer.

  • Extraction (Product): The product can be isolated from the aqueous solution. For the free amino acid, this may involve techniques like ion-exchange chromatography or crystallization. Alternatively, to extract into an organic solvent, the carboxylic acid can be esterified first.

  • Drying and Concentration: If extracted into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N,N-Dimethylalanine can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For amino acids, D₂O is often preferred.

  • ¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals. Key features to note are the chemical shifts, integration values (proton count), and splitting patterns (multiplicity).

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to observe the carbon signals. This provides information on the number of non-equivalent carbons and their chemical environments.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Obtain the IR spectrum over the range of approximately 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C-H, and C=O stretches.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Obtain the mass spectrum.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.[3]

Visualizing the Synthesis and Analysis

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Synthesis_Pathway Alanine L-Alanine Reagents1 Formaldehyde, Formic Acid Alanine->Reagents1 Intermediate N-Methylalanine (Intermediate) Reagents2 Formaldehyde, Formic Acid Intermediate->Reagents2 Product N,N-Dimethylalanine Reagents1->Intermediate Reagents2->Product

Caption: Synthetic pathway from L-Alanine to N,N-Dimethylalanine.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of N,N-Dimethylalanine NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation and Comparative Analysis NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

References

Validation

Comparative Guide to Cross-Reactivity of Antibodies for N,N-Dimethylalanine-Containing Peptides

For researchers in drug development and cellular biology, the precise detection of post-translational modifications (PTMs) is critical. N,N-Dimethylalanine is a specific type of methylation that can play a role in variou...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular biology, the precise detection of post-translational modifications (PTMs) is critical. N,N-Dimethylalanine is a specific type of methylation that can play a role in various signaling pathways. The specificity of antibodies raised against peptides containing this modification is paramount for accurate experimental results. This guide provides a comparative overview of the expected performance of such antibodies, based on data from analogous studies on antibodies targeting dimethylated arginine, and details the necessary experimental protocols to validate their cross-reactivity.

Data Presentation: Antibody Specificity Comparison

The following table summarizes the expected specificity and cross-reactivity of monoclonal antibodies developed against N,N-Dimethylalanine-containing peptides, based on typical performance of antibodies against other dimethylated amino acids like asymmetric dimethylarginine (aDMA) and symmetric dimethylarginine (sDMA). Researchers should aim to generate or select antibodies with profiles similar to "Antibody A," which demonstrates high specificity.

Antibody TargetAntibody IDModification SpecificityCross-Reactivity with Unmodified PeptideCross-Reactivity with Monomethylated PeptideCross-Reactivity with other Dimethylated Amino Acids (e.g., Dimethylarginine)Recommended Applications
N,N-Dimethylalanine Antibody A (Ideal) HighNegligibleLow to NegligibleNegligibleWestern Blot (WB), ELISA, Immunoprecipitation (IP), Immunohistochemistry (IHC)
N,N-Dimethylalanine Antibody B (Acceptable) ModerateLowModerateLowWB, ELISA
N,N-Dimethylalanine Antibody C (Poor) LowHighHighModerateNot Recommended

This table is a generalized representation. Actual performance must be verified experimentally.

Experimental Protocols

To ensure the validity of experimental results, the specificity and cross-reactivity of any antibody raised against an N,N-Dimethylalanine-containing peptide must be rigorously tested. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol is designed to quantify the binding affinity of an anti-N,N-Dimethylalanine antibody to its target peptide and potential cross-reactive peptides.

Materials:

  • 96-well microtiter plates

  • Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6

  • Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Primary Antibody: Anti-N,N-Dimethylalanine antibody

  • Peptides:

    • Target Peptide (containing N,N-Dimethylalanine)

    • Unmodified control peptide

    • Monomethylalanine-containing peptide

    • Peptides with other dimethylated amino acids (e.g., aDMA, sDMA)

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

  • Plate reader

Procedure:

  • Coating: Dilute peptides to 1 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the anti-N,N-Dimethylalanine antibody in Blocking Buffer. Add 100 µL of each dilution to the wells containing the different peptides. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the antibody binding.

Western Blot for Specificity Validation

This protocol verifies the antibody's ability to specifically recognize the target protein with the N,N-Dimethylalanine modification in a complex protein lysate.

Materials:

  • Protein lysates from cells under conditions where the target protein is expected to be dimethylated and unmodified.

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibody: Anti-N,N-Dimethylalanine antibody

  • Control Antibody: Antibody against the total (unmodified) target protein

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the anti-N,N-Dimethylalanine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1] For a control, a separate membrane can be incubated with an antibody to the total protein.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. A specific antibody should only detect a band at the expected molecular weight of the target protein in the appropriately stimulated or modified sample.[1]

Visualizations

Signaling Pathway Involvement

Protein methylation, including modifications like N,N-Dimethylalanine, is a key regulator in various cellular signaling pathways, such as transcriptional regulation and DNA damage response.[2][3][4] The addition of methyl groups can alter protein-protein interactions and enzymatic activity.[5]

Signaling_Pathway cluster_0 Signal Transduction Signal Signal Receptor Receptor Signal->Receptor Methyltransferase Methyltransferase Receptor->Methyltransferase Activation Target_Protein Target Protein (Alanine) Methyltransferase->Target_Protein Methylation Dimethylated_Protein Target Protein (N,N-Dimethylalanine) Downstream_Effector Downstream_Effector Dimethylated_Protein->Downstream_Effector Interaction Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Protein methylation signaling cascade.
Experimental Workflow for Antibody Specificity Testing

A systematic workflow is crucial for validating the specificity of antibodies against N,N-Dimethylalanine-containing peptides. This involves initial screening followed by more rigorous characterization.

Experimental_Workflow Peptide_Synthesis Synthesize Peptides (Dimethylated, Monomethylated, Unmodified) Antibody_Production Produce Monoclonal Antibody against Dimethylated Peptide Peptide_Synthesis->Antibody_Production ELISA_Screening ELISA Screening for Binding to Target and Control Peptides Peptide_Synthesis->ELISA_Screening Antibody_Production->ELISA_Screening Cross_Reactivity_Analysis Analyze Cross-Reactivity Data ELISA_Screening->Cross_Reactivity_Analysis Western_Blot_Validation Western Blot Validation with Cell Lysates Cross_Reactivity_Analysis->Western_Blot_Validation Final_Validation Final Antibody Validation Western_Blot_Validation->Final_Validation

Workflow for antibody specificity validation.
Logical Relationship of Cross-Reactivity

The ideal antibody should exhibit high affinity for the target modification while showing minimal to no binding to related but distinct modifications or the unmodified peptide backbone.

Cross_Reactivity_Logic Antibody Anti-N,N-Dimethyl- alanine Ab Target N,N-Dimethyl- alanine Peptide Antibody->Target High Affinity (Specific Binding) Non_Target_1 Monomethyl- alanine Peptide Antibody->Non_Target_1 Low/No Affinity (Cross-Reactivity) Non_Target_2 Unmodified Alanine Peptide Antibody->Non_Target_2 Low/No Affinity (Cross-Reactivity) Non_Target_3 Other Dimethylated Peptide Antibody->Non_Target_3 Low/No Affinity (Cross-Reactivity)

Ideal antibody binding specificity.

References

Comparative

A Comparative Guide to Coupling Reagents for N,N-Dimethylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethylalanine, into peptide chains is a key strategy for enhancing metabolic stability and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N,N-dimethylated amino acids, such as N,N-Dimethylalanine, into peptide chains is a key strategy for enhancing metabolic stability and modulating conformation. However, the steric hindrance posed by the two N-methyl groups presents a significant challenge for efficient peptide bond formation. The choice of coupling reagent is therefore critical to achieving high yields and minimizing side reactions, particularly racemization. This guide provides an objective comparison of the performance of common coupling reagents for N,N-Dimethylalanine, supported by experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskKey Advantages & Disadvantages
HATU Uronium/Aminium SaltVery HighLowAdvantages: High reactivity, fast reaction times, and effective for sterically hindered couplings.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1]
HBTU Uronium/Aminium SaltHighLow to MediumAdvantages: Cost-effective and reliable for many standard couplings. Disadvantages: Less effective than HATU for highly hindered systems, which can lead to incomplete reactions.[1]
COMU Uronium/Aminium SaltVery HighLowAdvantages: High efficiency comparable to HATU, with a better safety profile as it is not based on potentially explosive benzotriazoles.[2][3] By-products are water-soluble, simplifying work-up.[3] Disadvantages: Can be less effective on certain resins compared to HBTU/HCTU.[4]
PyBOP Phosphonium SaltHighLowAdvantages: By-products are generally not problematic, and it avoids the formation of carcinogenic HMPA associated with the parent reagent BOP.[1] Disadvantages: Can be less reactive than uronium salts for the most challenging couplings.[1]
T3P® Phosphonic AnhydrideHighVery LowAdvantages: Excellent for suppressing racemization, by-products are water-soluble, making it a "green" reagent with a simple workup.[5] Disadvantages: May require specific solvent conditions for optimal performance.
DIC/HOBt CarbodiimideMediumMedium to HighAdvantages: Cost-effective, with water-soluble by-products (for EDC). Disadvantages: Generally not recommended for highly hindered couplings unless optimized, due to slower reaction rates and a higher risk of racemization.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible coupling of N,N-Dimethylalanine. Below are representative protocols for both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes a general procedure for the coupling of N,N-Dimethylalanine to a primary amine in a solution.

Materials:

  • Fmoc-N,N-Dimethylalanine

  • Amine component (e.g., an amino acid ester hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve Fmoc-N,N-Dimethylalanine (1.0 equivalent) and the amine component (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution to neutralize the amine salt and act as a base.

  • In a separate vial, dissolve HATU (1.05 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[1]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU

This protocol outlines the incorporation of an Fmoc-protected N,N-Dimethylalanine residue onto a solid support using COMU.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-N,N-Dimethylalanine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (3-5 times).[7]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-N,N-Dimethylalanine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.[3]

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[3]

  • Monitoring: The completion of the coupling reaction cannot be monitored by the standard Kaiser test, as it is specific for primary amines. The bromophenol blue test is a reliable alternative, where a yellow color indicates a complete reaction.[8]

  • Washing: After completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Visualizing the Process

To better understand the workflow and mechanisms involved in the coupling of N,N-Dimethylalanine, the following diagrams are provided.

G General Workflow for Peptide Coupling cluster_materials Starting Materials cluster_process Reaction Process cluster_outcome Outcome N,N-Dimethylalanine N,N-Dimethylalanine Activation Carboxyl Activation N,N-Dimethylalanine->Activation Amine Component Amine Component Coupling Nucleophilic Attack by Amine Amine Component->Coupling Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Activation Activation->Coupling Workup Quenching and Purification Coupling->Workup Dipeptide Coupled Dipeptide Workup->Dipeptide Byproducts Byproducts Workup->Byproducts

Caption: General workflow for a peptide coupling reaction.

G Activation Mechanisms of Coupling Reagents cluster_uronium Uronium/Aminium Salt Mechanism (e.g., HATU) cluster_phosphonium Phosphonium Salt Mechanism (e.g., PyBOP) Carboxylate_U R-COO⁻ ActiveEster_U OAt-Active Ester Carboxylate_U->ActiveEster_U + HATU HATU HATU Peptide_U Peptide Bond ActiveEster_U->Peptide_U + R'-NH₂ Amine_U R'-NH₂ Carboxylate_P R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Salt Carboxylate_P->Acyloxyphosphonium + PyBOP PyBOP PyBOP ActiveEster_P OBt-Active Ester Acyloxyphosphonium->ActiveEster_P Peptide_P Peptide Bond ActiveEster_P->Peptide_P + R'-NH₂ Amine_P R'-NH₂

Caption: Activation mechanisms for Uronium and Phosphonium salt reagents.

References

Validation

A Comparative Analysis of N,N-Dimethylaniline and Alternative Tertiary Amine Catalysts in Organic Synthesis

For Immediate Publication In the landscape of industrial and laboratory-scale organic synthesis, tertiary amines are indispensable as catalysts for a myriad of reactions, including polymerizations, esterifications, and c...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of industrial and laboratory-scale organic synthesis, tertiary amines are indispensable as catalysts for a myriad of reactions, including polymerizations, esterifications, and carbon-carbon bond-forming reactions. Among these, N,N-Dimethylaniline (DMA) is a widely utilized catalyst. This guide presents an objective comparison of the catalytic performance of N,N-Dimethylaniline against prominent alternatives, namely 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), with a focus on the Morita-Baylis-Hillman (MBH) reaction as a model system. The data presented herein is collated from peer-reviewed studies to aid researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison in the Aza-Morita-Baylis-Hillman Reaction

The Aza-Morita-Baylis-Hillman (aza-MBH) reaction, a carbon-carbon bond-forming reaction between an activated alkene and an imine, serves as an excellent benchmark for comparing the efficacy of tertiary amine catalysts. The following table summarizes the performance of DABCO and DBU in the reaction between an N-tosyl imine and ethyl acrylate. While direct comparative data for N,N-Dimethylaniline in this specific reaction was not available in the reviewed literature, the performance of these common alternatives provides a strong basis for evaluation.

CatalystTime (h)Yield (%)
DABCO 2457
DBU 2485

Data sourced from a study on ball-milling enabled aza-Morita-Baylis-Hillman reactions. The reaction involved a tosyl-protected imine and ethyl acrylate with the respective tertiary amine catalyst.[1]

As the data indicates, DBU provides a significantly higher yield compared to DABCO under the same reaction time, highlighting its superior catalytic activity in this context.[1]

Experimental Protocols

To ensure reproducible and comparable results, a detailed experimental protocol for a representative Morita-Baylis-Hillman reaction is provided below. This protocol can be adapted to compare the catalytic activities of N,N-Dimethylaniline, DABCO, DBU, and other tertiary amines.

General Procedure for the Morita-Baylis-Hillman Reaction

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Activated alkene (e.g., Methyl acrylate)

  • Tertiary amine catalyst (e.g., N,N-Dimethylaniline, DABCO, or DBU)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the chosen solvent (5 mL) at room temperature, add the tertiary amine catalyst (0.1 mmol, 10 mol%).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Note that reaction times can vary significantly depending on the catalyst and substrates used, from a few hours to several days.[2]

  • Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Baylis-Hillman adduct.

Catalytic Mechanism and Workflow

The catalytic cycle of the Morita-Baylis-Hillman reaction and a typical experimental workflow are illustrated below using Graphviz diagrams.

MBH_Mechanism cluster_cycle Catalytic Cycle A Activated Alkene + Catalyst B Zwitterionic Enolate Intermediate A->B Michael Addition C Aldol Adduct B->C + Aldehyde D Baylis-Hillman Adduct + Catalyst C->D Proton Transfer & Elimination D->A Catalyst Regeneration Product Product D->Product Aldehyde Aldehyde Aldehyde->C

Caption: Catalytic mechanism of the Morita-Baylis-Hillman reaction.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Activated Alkene, and Solvent Start->Reactants Add_Catalyst Add Tertiary Amine Catalyst (e.g., N,N-Dimethylaniline) Reactants->Add_Catalyst Monitor Monitor Reaction by TLC Add_Catalyst->Monitor Workup Aqueous Workup (Quenching and Extraction) Monitor->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalyst comparison.

Conclusion

The selection of an appropriate tertiary amine catalyst is critical for optimizing reaction outcomes in organic synthesis. While N,N-Dimethylaniline is a versatile and widely used catalyst, comparative data from the aza-Morita-Baylis-Hillman reaction suggests that other tertiary amines, such as DBU, can offer significantly higher yields and are considered superior catalysts in certain contexts.[1][3] Researchers are encouraged to perform comparative experimental studies using standardized protocols, such as the one provided, to determine the optimal catalyst for their specific applications. The provided diagrams of the catalytic cycle and experimental workflow offer a clear visual guide for understanding and implementing these comparative analyses.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(Dimethylamino)propanoic Acid: A Comprehensive Guide

For Immediate Release Providing clear, actionable guidance on chemical handling and disposal is essential for maintaining a safe and compliant laboratory environment. This document outlines the proper disposal procedures...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing clear, actionable guidance on chemical handling and disposal is essential for maintaining a safe and compliant laboratory environment. This document outlines the proper disposal procedures for 2-(Dimethylamino)propanoic acid (CAS No. 19701-89-4), tailored for researchers, scientists, and professionals in drug development. By adhering to these protocols, laboratories can ensure the safe management of this chemical waste, minimizing environmental impact and upholding rigorous safety standards.

While some sources indicate that 2-(Dimethylamino)propanoic acid may not be classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow stringent disposal protocols as a matter of good laboratory practice.[1] Conflicting data exists for similar compounds, suggesting potential for irritation. Therefore, a conservative approach to disposal is recommended.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

PropertyValue
CAS Number 19701-89-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1]
GHS Classification Not Classified[1]

Disposal Protocols

The recommended procedure for the disposal of 2-(Dimethylamino)propanoic acid involves stabilization and collection for incineration by a licensed waste disposal service.

Solid Waste Disposal:

  • Collection: Collect unused or expired solid 2-(Dimethylamino)propanoic acid in its original container or a clearly labeled, sealed waste bag.

  • Stabilization: For small quantities, mix the compound with a dry, inert material such as sand or vermiculite.[2] This minimizes the risk of airborne dust and facilitates safer handling.

  • Containment: Place the mixture into a designated and properly labeled hazardous waste container for solids.

  • Storage: Store the sealed container in a designated secondary containment area, away from incompatible materials, until collection by your institution's EHS department.

Liquid Waste (Aqueous Solutions) Disposal:

  • Collection: Collect all aqueous solutions containing 2-(Dimethylamino)propanoic acid in a designated aqueous hazardous waste container.

  • Labeling: Ensure the container is clearly labeled with the contents, including the approximate concentration of the amino acid.

  • Storage: Store the sealed container in a designated secondary containment area. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Contaminated Labware:

  • Disposable Labware: Items such as pipette tips, tubes, and gloves that have come into contact with 2-(Dimethylamino)propanoic acid should be placed in the designated solid hazardous waste container.

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. Following decontamination, the glassware can be washed according to standard laboratory procedures.

Spill Management

In the event of a spill:

  • Control and Contain: Restrict access to the spill area.

  • Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Workflow

DisposalWorkflow Disposal Workflow for 2-(Dimethylamino)propanoic Acid cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware solid_start Solid 2-(Dimethylamino)propanoic Acid mix Mix with Sand or Vermiculite solid_start->mix collect_solid Collect in Labeled Solid Waste Container mix->collect_solid storage Store in Secondary Containment collect_solid->storage liquid_start Aqueous Solution collect_liquid Collect in Labeled Aqueous Waste Container liquid_start->collect_liquid collect_liquid->storage disposable Disposable Labware disposable->collect_solid nondisposable Non-Disposable Labware rinse Rinse with Solvent nondisposable->rinse collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Caption: Disposal workflow for 2-(Dimethylamino)propanoic acid.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of 2-(Dimethylamino)propanoic acid, fostering a culture of safety and environmental stewardship.

References

Handling

Essential Safety and Logistics for Handling 2-(Dimethylamino)propanoic acid

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2-(Dimet...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2-(Dimethylamino)propanoic acid.

Personal Protective Equipment (PPE)

Based on the potential hazards associated with similar chemical structures, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat for splash-prone operations.
Respiratory Protection Fume Hood / RespiratorAll handling of the compound, especially in powdered form or when creating solutions, should occur in a certified chemical fume hood.[1][2] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate filter may be necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for laboratory safety and to maintain the integrity of the compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Gather all necessary materials, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood before handling the chemical.[2]

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of 2-(Dimethylamino)propanoic acid within the fume hood to minimize inhalation exposure.[1][2]

    • When weighing the solid, use a tared weigh boat and handle it carefully to avoid generating dust.

    • Slowly transfer the weighed compound into the reaction vessel.

  • Spill and Emergency Procedures :

    • Minor Spill : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1][4]

    • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4]

Disposal Plan

Proper disposal of 2-(Dimethylamino)propanoic acid and any associated waste is critical to prevent environmental contamination and comply with regulations.

  • Unused Compound : Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should be considered hazardous waste and collected in a designated, labeled container.[1][2]

  • Solutions : Aqueous and organic solutions containing 2-(Dimethylamino)propanoic acid should be collected in separate, appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is known.[1]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for handling and disposal of 2-(Dimethylamino)propanoic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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